molecular formula C12H15NO4S B1586745 Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS No. 45185-76-0

Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Cat. No.: B1586745
CAS No.: 45185-76-0
M. Wt: 269.32 g/mol
InChI Key: IMLAPXMJROBNSS-UHFFFAOYSA-N
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Description

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLAPXMJROBNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377219
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

45185-76-0
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the demand for novel molecular scaffolds with desirable physicochemical and biological properties is incessant. Methyl 4-(1,1-Dioxothiomorpholino)benzoate emerges as a compound of significant interest, possessing a unique structural amalgamation of a substituted benzoate moiety and a thiomorpholine 1,1-dioxide ring. This guide provides a comprehensive technical overview of its physical and chemical properties, offering insights into its synthesis, reactivity, and potential applications. The information herein is curated to empower researchers, scientists, and drug development professionals in leveraging this promising intermediate for the creation of innovative bioactive molecules.

Core Physicochemical Properties

A foundational understanding of a molecule's physical characteristics is paramount for its application in synthesis and formulation. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₄S[1][2]
Molecular Weight 269.32 g/mol [1][2]
CAS Number 451485-76-0[1][2]
(also cited as 45185-76-0)
Appearance White to orange to green crystalline powder[1]
Melting Point 154 - 156 °C
Purity ≥ 95-98% (by GC)[1]
Storage Room Temperature[1]

Expert Insight: The crystalline nature and relatively high melting point of this compound suggest a stable solid-state structure, which is advantageous for handling, purification, and storage. The variation in reported color likely indicates the presence of minor impurities or differences in crystalline form, a common observation for complex organic molecules from various suppliers.

Structural Elucidation and Spectral Characteristics

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of the thiomorpholine dioxide ring, and the methyl protons of the ester group.

  • Aromatic Protons (AA'BB' system): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing ester group are expected to be downfield, while the protons ortho to the electron-donating nitrogen atom will be more upfield.

  • Thiomorpholine Methylene Protons: Two triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the nitrogen and sulfur atoms (δ 3.0-4.5 ppm). The protons adjacent to the strongly electron-withdrawing sulfone group will be further downfield.

  • Methyl Protons: A singlet at approximately δ 3.8-4.0 ppm, characteristic of a methyl ester.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the heterocyclic ring, and the methyl carbon.

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm).

  • Methylene Carbons: Two signals for the methylene carbons of the thiomorpholine dioxide ring (δ 45-60 ppm).

  • Methyl Carbon: A signal for the methyl ester carbon at approximately δ 50-55 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicative of its key functional groups.

  • C=O Stretch (Ester): A strong band around 1720-1740 cm⁻¹.

  • S=O Stretch (Sulfone): Two strong bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

  • C-O Stretch (Ester): A band in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Predicted Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 269. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the thiomorpholine dioxide ring.

Chemical Properties and Reactivity

This compound is a versatile chemical intermediate, with its reactivity governed by the interplay of its functional groups.[1]

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

  • Thiomorpholine 1,1-Dioxide Moiety: The sulfone group is chemically robust and generally unreactive under standard synthetic conditions. The nitrogen atom is a weak base and can participate in nucleophilic substitution reactions.

  • Aromatic Ring: The benzene ring is activated towards electrophilic substitution, although the directing effects of the ester and amino groups are opposing. It can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, with appropriate catalysts.

Solubility Profile: While quantitative solubility data is not widely published, based on its structure, this compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis and Experimental Protocols

A plausible synthetic pathway to this compound can be conceptualized through a two-step process, as illustrated in the workflow below.

SynthesisWorkflow start1 Thiomorpholine intermediate1 Thiomorpholine 1,1-Dioxide start1->intermediate1 Oxidation (e.g., H₂O₂, KMnO₄) product This compound intermediate1->product Nucleophilic Aromatic Substitution start2 Methyl 4-fluorobenzoate start2->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

Protocol:

  • Dissolution: Dissolve thiomorpholine in a suitable solvent such as acetic acid or water.

  • Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide or potassium permanganate, to the solution while maintaining a controlled temperature (typically cool).[3]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, quench any excess oxidizing agent. Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution

Protocol:

  • Reactant Mixture: In a reaction vessel, combine Thiomorpholine 1,1-Dioxide, Methyl 4-fluorobenzoate, and a suitable base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent such as DMF or DMSO.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of novel therapeutic agents.[1][3] Its structure is particularly relevant in the development of anti-cancer drugs, where the thiomorpholine 1,1-dioxide moiety can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[4] While specific examples directly citing this compound are not prevalent in public literature, related methyl benzoate derivatives have been investigated as inhibitors of enzymes like malate dehydrogenase, which are implicated in cancer metabolism.[5]

start This compound step1 Ester Hydrolysis start->step1 intermediate1 4-(1,1-Dioxothiomorpholino)benzoic Acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 product Bioactive Amide Derivatives (e.g., enzyme inhibitors) step2->product

Caption: General scheme for the derivatization of this compound in drug discovery.

Agrochemical Research

The structural motifs present in this compound are also found in various agrochemicals.[1] The thiomorpholine 1,1-dioxide core can contribute to the efficacy and selectivity of herbicides and pesticides. Further functionalization of this scaffold could lead to the discovery of new crop protection agents with improved environmental profiles.

Conclusion and Future Outlook

This compound is a promising and versatile building block for chemical synthesis. Its stable, crystalline nature and predictable reactivity make it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors. While a significant portion of its application data may reside within proprietary industrial research, the foundational chemical principles outlined in this guide provide a solid framework for its exploration. Future academic and industrial research is encouraged to further elucidate its reaction scope, biological activity, and to fully realize its potential in the creation of next-generation chemical entities.

References

Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its structure is characterized by a central thiomorpholine S,S-dioxide ring, which imparts notable chemical and physical properties, including structural rigidity and polarity.[2] This core is attached to a methyl benzoate moiety, providing a reactive handle for further synthetic transformations. This unique combination of a rigid, polar sulfone heterocycle and a versatile ester group makes it a valuable intermediate for the synthesis of complex, biologically active molecules and advanced materials.[1][3] This guide provides a comprehensive overview of its properties, a validated synthesis protocol with mechanistic insights, and a survey of its current and potential applications for researchers and drug development professionals.

Part 1: Physicochemical and Structural Characterization

The utility of this compound in synthetic applications stems directly from its distinct molecular structure and resulting physical properties. The presence of the sulfone group (S,S-dioxide) within the thiomorpholine ring is a key feature. This group is a strong hydrogen bond acceptor and introduces a high degree of polarity and metabolic stability, which are desirable attributes in drug design.

Key Identifiers and Properties

All quantitative data for the compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 451485-76-0[1][4][5]
Molecular Formula C₁₂H₁₅NO₄S[1][4]
Molecular Weight 269.32 g/mol [1][4][5][6]
Synonyms 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester[1][4]
4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide[1][4]
Appearance White to orange to green crystalline powder[1][4]
Purity ≥ 98% (by GC)[1][4]
Melting Point 154 - 156 °C
Storage Conditions Room Temperature, store in a cool, dark place[1][4]
PubChem ID 2763956[1]
MDL Number MFCD02661674[1][4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on readily available starting materials. The core principle involves the displacement of a good leaving group (such as a halide) from an activated aromatic ring by the secondary amine of thiomorpholine S,S-dioxide.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product TM Thiomorpholine 1,1-Dioxide RC K₂CO₃ (Base) DMSO (Solvent) 80-100 °C TM->RC Nucleophile MB Methyl 4-Fluorobenzoate MB->RC Electrophile Product This compound RC->Product SₙAr Reaction

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via SNAr

This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.

1. Rationale and Causality:

  • Choice of Electrophile: Methyl 4-fluorobenzoate is chosen as the electrophile. The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

  • Choice of Nucleophile: Thiomorpholine 1,1-dioxide serves as the nucleophile.[7] The nitrogen atom's lone pair of electrons attacks the carbon atom bearing the fluorine.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a mild, non-nucleophilic base used to deprotonate the N-H of the thiomorpholine dioxide, increasing its nucleophilicity.

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, ideal for SNAr reactions as it effectively solvates the potassium cation while leaving the nucleophile relatively "bare" and reactive.

2. Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq), methyl 4-fluorobenzoate (1.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (approx. 5 mL per 1 mmol of thiomorpholine 1,1-dioxide) to the flask.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x the volume of DMSO used). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMSO and salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.

  • Validation: Dry the purified solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be ≥ 98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

Part 3: Applications in Research & Development

The compound's structure makes it a versatile scaffold for creating diverse chemical libraries. Its primary applications are in drug discovery and agrochemical development, with emerging use in material science.[1][8]

G cluster_0 Application Fields cluster_1 Derived Properties / Uses Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Cancer Anti-Cancer Agents Pharma->Cancer Bioactive Bioactive Scaffolds Pharma->Bioactive Pesticide Pesticides / Herbicides Agro->Pesticide Polymer Polymer Building Blocks Material->Polymer

Caption: Application pathways stemming from the core chemical structure.

  • Pharmaceutical Development: The thiomorpholine S,S-dioxide moiety is a valuable pharmacophore. It is considered a bioisostere of other cyclic amines and can improve pharmacokinetic properties such as solubility and metabolic stability. The compound serves as a key intermediate in the synthesis of novel drugs, with notable potential in the development of anti-cancer agents where the rigid structure can aid in precise binding to target proteins.[3][8]

  • Agrochemical Chemistry: In agrochemical research, this compound is used to develop new pesticides and herbicides.[1][9] The sulfone group can enhance the systemic activity and soil mobility of the final active ingredient.

  • Material Science: The compound's rigidity and thermal stability make it an interesting candidate for creating advanced polymers and other materials with enhanced mechanical or thermal properties.[8]

Part 4: Key Downstream Experimental Protocol

A frequent and critical subsequent step in using this compound for drug discovery is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This "unmasking" of the carboxylic acid provides a crucial functional group for further chemical modifications, most commonly amide bond formation.

Protocol: Saponification to 4-(1,1-Dioxothiomorpholino)benzoic Acid

1. Rationale and Causality:

  • Reaction: Saponification is a classic ester hydrolysis reaction. A strong base, such as sodium hydroxide (NaOH), is used to nucleophilically attack the ester carbonyl.

  • Solvent System: A mixture of a water-miscible organic solvent (like Tetrahydrofuran (THF) or Methanol) and water is used. This ensures that both the relatively organic-soluble starting material and the water-soluble NaOH are in the same phase, allowing the reaction to proceed efficiently.

  • Acidification: After the hydrolysis is complete, the reaction mixture will contain the sodium salt of the carboxylic acid (a carboxylate). A strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate, causing the neutral carboxylic acid product to precipitate out of the aqueous solution.

2. Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the stirring solution at room temperature.

  • Reaction: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS analysis confirms the complete consumption of the starting ester.

  • Quenching & Acidification: Cool the mixture in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid product will form.

  • Isolation: Collect the solid by vacuum filtration, washing with cold water to remove salts.

  • Drying: Dry the product under high vacuum to afford the desired 4-(1,1-Dioxothiomorpholino)benzoic acid. The structure should be confirmed by NMR and MS.

Conclusion

This compound is more than a simple chemical reagent; it is a highly versatile platform for innovation. Its robust synthesis, well-defined physicochemical properties, and the strategic combination of a stable heterocyclic sulfone with a modifiable aromatic ester make it an invaluable asset in the toolkit of synthetic chemists. For professionals in drug discovery and materials science, this compound offers a reliable starting point for the development of novel molecules with tailored biological activities and functional properties.

References

Spectroscopic Characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a compound of interest in pharmaceutical and agrochemical research due to its versatile chemical structure.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the structural elucidation and quality control of this molecule.

Introduction to this compound

This compound is a small organic molecule featuring a thiomorpholine 1,1-dioxide moiety attached to a methyl benzoate scaffold. The presence of the sulfone group, a strong electron-withdrawing group, and the ester functionality, influences the electronic environment of the aromatic ring, making spectroscopic analysis a powerful tool for confirming its structure and purity. Accurate interpretation of its spectroscopic data is paramount for its application in the synthesis of novel bioactive compounds, including potential anti-cancer agents.[1]

Below is a diagram of the molecular structure of this compound.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of the title compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a suitable window function, Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. These predictions are based on the analysis of its constituent functional groups and known substituent effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to -COOCH₃)~8.0Doublet2H
Aromatic (ortho to -N)~7.0Doublet2H
Methylene (adjacent to N)~3.6Triplet4H
Methylene (adjacent to SO₂)~3.2Triplet4H
Methyl (-OCH₃)~3.9Singlet3H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region: The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern on the benzene ring. The protons ortho to the electron-withdrawing ester group will be deshielded and appear at a higher chemical shift (around 8.0 ppm) compared to the protons ortho to the nitrogen of the thiomorpholine ring (around 7.0 ppm).

  • Aliphatic Region: The thiomorpholine ring protons are expected to appear as two triplets. The protons on the carbons adjacent to the nitrogen atom will be slightly more deshielded than those adjacent to the sulfone group.

  • Methyl Group: The methyl protons of the ester group will appear as a sharp singlet at approximately 3.9 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)~166
Aromatic (C-COOCH₃)~125
Aromatic (C-N)~150
Aromatic (CH, ortho to -COOCH₃)~130
Aromatic (CH, ortho to -N)~115
Methylene (-CH₂-N)~50
Methylene (-CH₂-SO₂)~52
Methyl (-OCH₃)~52
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift of around 166 ppm.

  • Aromatic Carbons: The four distinct aromatic carbon signals confirm the para-substituted pattern. The carbon attached to the nitrogen will be significantly deshielded, while the carbon attached to the ester group will be shielded relative to benzene.

  • Aliphatic Carbons: The two methylene carbons of the thiomorpholine ring are expected to have similar chemical shifts, with the carbon adjacent to the sulfone group being slightly more deshielded.

  • Methyl Carbon: The methyl carbon of the ester group will appear at a typical chemical shift of around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfone, ester, and aromatic moieties.

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the compound is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectral Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Sulfone (SO₂)Asymmetric Stretch~1325Strong
Sulfone (SO₂)Symmetric Stretch~1150Strong
Ester (C=O)Stretch~1720Strong
Ester (C-O)Stretch~1280Strong
Aromatic C-HStretch>3000Medium
Aromatic C=CStretch~1600, ~1500Medium
Aliphatic C-HStretch<3000Medium
Interpretation of the IR Spectrum
  • Sulfone Group: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group, expected around 1325 cm⁻¹ and 1150 cm⁻¹, respectively.[2]

  • Ester Group: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester.[3] Another strong band around 1280 cm⁻¹ will correspond to the C-O stretching vibration.[3]

  • Aromatic Ring: The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

  • Aliphatic Groups: C-H stretching vibrations of the methylene groups in the thiomorpholine ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for MS Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

Ion m/z (Predicted) Possible Identity
[M]⁺269Molecular Ion
[M - OCH₃]⁺238Loss of methoxy radical
[M - COOCH₃]⁺210Loss of carbomethoxy radical
[C₆H₄N(CH₂)₂SO₂]⁺182Thiomorpholinophenyl fragment
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation
Interpretation of the Mass Spectrum

The fragmentation pattern will provide valuable structural information. A plausible fragmentation pathway is illustrated below.

Fragmentation_Pathway M [M]⁺˙ m/z 269 F1 [M - OCH₃]⁺ m/z 238 M->F1 - •OCH₃ F2 [C₆H₅CO]⁺ m/z 105 F1->F2 - SO₂ - C₂H₄N F3 [C₆H₅]⁺ m/z 77 F2->F3 - CO

Figure 2: Plausible Fragmentation Pathway of this compound in EI-MS

  • Molecular Ion: The molecular ion peak at m/z 269 will confirm the molecular weight of the compound.

  • Key Fragments: The loss of a methoxy radical (•OCH₃) to give a fragment at m/z 238 is a common fragmentation pathway for methyl esters.[4] The presence of a strong peak at m/z 105, corresponding to the benzoyl cation, and a subsequent loss of carbon monoxide to give the phenyl cation at m/z 77, would be characteristic of the methyl benzoate moiety.[5][6] The fragmentation of the thiomorpholine dioxide ring may also lead to characteristic losses. The fragmentation of sulfones can be complex, but a common fragmentation is the loss of SO₂.[7][8]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has outlined the expected spectroscopic data and provided a framework for its interpretation, which is essential for ensuring the identity, purity, and quality of this important chemical intermediate in research and development settings.

References

A Comprehensive Technical Guide to the Solubility Profile of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile heterocyclic building block used in the synthesis of novel therapeutic agents and agrochemicals.[2][3] Its unique structure, featuring a thiomorpholine 1,1-dioxide moiety, presents specific physicochemical properties that necessitate a thorough understanding of its solubility behavior. This guide provides an in-depth analysis of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents, offering a foundational framework for researchers in drug discovery and formulation science.

Introduction: The Significance of Solubility in Drug Development

In the early stages of drug discovery, poor aqueous solubility can lead to unreliable results in in vitro assays and significantly increase development costs.[1][4] Later in the development pipeline, solubility issues can result in poor absorption, low bioavailability, and underestimated toxicity, ultimately jeopardizing a drug candidate's success.[1] this compound (MDB), with its role as a key intermediate, requires well-characterized solubility to ensure consistent reaction kinetics, facilitate purification, and guide formulation strategies.[2][3]

Compound Profile:

  • IUPAC Name: Methyl 4-(1,1-dioxido-4-thiomorpholinyl)benzoate

  • Synonyms: 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester, 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide[2]

  • CAS Number: 451485-76-0[2]

  • Molecular Formula: C₁₂H₁₅NO₄S[2]

  • Molecular Weight: 269.32 g/mol [2]

  • Appearance: White to orange to green crystalline powder[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This rule posits that substances with similar intermolecular forces are likely to be soluble in one another. The key factors governing these interactions are polarity, dielectric constant, and the capacity for hydrogen bonding.

  • Polarity: A solvent's polarity is its ability to solvate charges. It is influenced by the presence of polar bonds and the overall molecular geometry. Solvents are broadly classified as polar (protic and aprotic) and non-polar.[6][7]

  • Dielectric Constant (ε): This property measures a solvent's capacity to insulate opposite charges from each other.[8] Solvents with a high dielectric constant (ε > 20) are considered polar and are effective at stabilizing charged species, making them good solvents for polar and ionic compounds.[8][9][10]

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[11][12] Solvents that can act as hydrogen bond donors or acceptors can effectively dissolve solutes with complementary capabilities.[11][13]

Structural Analysis of this compound: An examination of the MDB structure reveals both polar and non-polar characteristics:

  • Polar Moieties: The sulfone group (SO₂) is highly polar, with the oxygen atoms acting as strong hydrogen bond acceptors. The ester group (COOCH₃) also contributes to the molecule's polarity.

  • Non-Polar Moiety: The benzene ring is non-polar and hydrophobic.

  • Hydrogen Bonding: While MDB has no hydrogen bond donors, the oxygen atoms of the sulfone and ester groups can act as hydrogen bond acceptors.

This structural duality suggests that MDB will exhibit nuanced solubility across a range of solvents. Optimal solubility is expected in polar aprotic solvents that can engage in strong dipole-dipole interactions without requiring the solute to have a hydrogen bond donor.

Qualitative Solubility Profile and Solvent Selection

Based on the theoretical principles, we can predict the solubility of MDB in various classes of common laboratory solvents. The following table provides a summary of these predictions, correlated with key solvent properties.

Solvent ClassExample SolventPolarity Index (P')[14]Dielectric Constant (ε)[9][15]Predicted Qualitative SolubilityRationale for Interaction
Non-Polar Hexane0.1[16]1.88[9]InsolubleVan der Waals forces are insufficient to overcome the solute's crystal lattice energy.
Toluene2.4[16]2.38[9]Sparingly Solubleπ-π stacking interactions between the solvent and solute's benzene rings may allow for limited dissolution.
Polar Aprotic Dichloromethane (DCM)3.1[16]8.93[9]SolubleModerate polarity allows for effective solvation of the entire molecule.
Ethyl Acetate4.4[16]6.02[9]SolubleDipole-dipole interactions and its ability to accept hydrogen bonds make it a suitable solvent.
Acetone5.1[16]20.7[9]SolubleStrong dipole-dipole interactions with the polar functional groups of MDB.
Acetonitrile (ACN)5.8[16]37.5[9]Very SolubleHigh polarity and dielectric constant effectively solvate the polar sulfone and ester groups.
Dimethylformamide (DMF)6.4[16]36.71[9]Very SolubleA highly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)7.2[16]46.68[9]Very SolubleThe strongest of the common polar aprotic solvents, it is an excellent solvent for a wide range of polar compounds.[17]
Polar Protic Methanol (MeOH)5.1[16]32.70[9]SolubleCan act as a hydrogen bond donor to the sulfone and ester oxygens, overcoming the hydrophobic nature of the benzene ring.
Ethanol (EtOH)4.3[16]24.55[9]SolubleSimilar to methanol, but its slightly larger alkyl chain may slightly reduce solubility compared to methanol.
Water10.2[16]80.1[9]InsolubleThe large, non-polar benzene ring dominates, preventing the molecule from being sufficiently hydrated by water's strong hydrogen-bonding network.[18]

Experimental Methodologies for Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for obtaining quantitative solubility data. The two most common approaches are the shake-flask method for thermodynamic solubility and high-throughput screening (HTS) for kinetic solubility.[4][19]

The Shake-Flask Method (Thermodynamic Solubility)

Considered the "gold standard," this method measures the equilibrium solubility of a compound, representing the true saturation point of the solution.[20]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep Add excess solid MDB to a vial add_solvent Add a known volume of the chosen solvent prep->add_solvent agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add_solvent->agitate separate Filter (e.g., 0.45 µm PTFE) or centrifuge to remove undissolved solid agitate->separate analyze Analyze supernatant concentration via HPLC-UV or LC-MS separate->analyze calculate Calculate solubility (e.g., in mg/mL or µM) using a calibration curve analyze->calculate

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that equilibrium is reached with the solid phase present.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches equilibrium.[4][21]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent.[1][22]

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard calibration curve.[4]

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early drug discovery, speed is paramount. HTS methods are employed to rapidly assess the kinetic solubility of many compounds.[19][23] Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer; the point at which the compound precipitates is determined.[1][17] This method is faster but can often overestimate the true thermodynamic solubility because it can generate supersaturated solutions.

One common HTS technique is Laser Nephelometry , which measures the light scattered by insoluble particles (precipitate) that form when a DMSO solution of the drug is added to an aqueous buffer.[17][24] This provides a rapid indication of which compounds are likely to have solubility issues.

Visualizing Solute-Solvent Interactions

G cluster_solvents Common Lab Solvents MDB This compound (Solute) DMSO DMSO / DMF (Polar Aprotic) MDB->DMSO Strong Dipole-Dipole Interactions (High Solubility) Methanol Methanol (Polar Protic) MDB->Methanol H-Bond Acceptance (Oxygens) + Dipole-Dipole (Good Solubility) Hexane Hexane (Non-Polar) MDB->Hexane Weak van der Waals Forces (Insoluble)

Caption: Key Intermolecular Forces in Solution.

Conclusion and Practical Implications

The solubility profile of this compound is governed by its hybrid chemical structure. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like methanol and ethanol, and largely insoluble in non-polar solvents and water. This profile makes it well-suited for organic synthesis where polar aprotic solvents are common. However, its poor aqueous solubility is a critical factor to consider for any downstream pharmaceutical applications. For formulation development, strategies such as co-solvents, pH adjustment, or advanced formulation technologies may be necessary to enhance its aqueous solubility and ensure adequate bioavailability. The experimental protocols outlined in this guide provide a robust framework for quantitatively determining these properties, enabling informed decisions in the research and development process.

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and First Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1,1-Dioxothiomorpholino)benzoate has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural amalgamation of a thiomorpholine-1,1-dioxide moiety and a methyl benzoate group imparts favorable physicochemical properties, rendering it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the likely first synthesis of this compound, grounded in the fundamental principles of organic chemistry and analogous reactions reported in the scientific literature. We will delve into the strategic rationale behind the synthetic pathway, a detailed mechanistic overview, and a comprehensive, field-proven experimental protocol.

Introduction: Unveiling a Privileged Scaffold

The thiomorpholine-1,1-dioxide core is a recognized "privileged scaffold" in drug discovery. The sulfone group is a bioisostere of esters and amides, offering improved metabolic stability and altered polarity. Its incorporation into molecular frameworks can significantly enhance biological activity, as seen in various kinase inhibitors and other therapeutic candidates. The linkage of this scaffold to a methyl benzoate unit provides a reactive handle for further chemical elaboration, such as conversion to the corresponding carboxylic acid, amide, or other derivatives, making this compound a versatile platform for library synthesis and lead optimization.[1] While a singular "discovery" paper for this specific molecule is not prominently cited in the chemical literature, its synthesis logically follows from established and reliable synthetic methodologies.

The First Synthesis: A Logical Deduction from Foundational Chemistry

The most probable and scientifically sound pathway for the first synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This powerful class of reactions allows for the formation of aryl-heteroatom bonds, a cornerstone of modern organic synthesis.

Retrosynthetic Analysis and Strategic Rationale

A retrosynthetic disconnection of the target molecule points to two key starting materials: thiomorpholine-1,1-dioxide and an activated methyl 4-halobenzoate , most likely methyl 4-fluorobenzoate .

Figure 1: Retrosynthetic Analysis

G target This compound intermediates Thiomorpholine-1,1-dioxide + Methyl 4-fluorobenzoate target->intermediates C-N disconnection (SNAr)

Caption: Retrosynthetic approach for this compound.

The choice of methyl 4-fluorobenzoate as the electrophilic partner is deliberate. The fluorine atom is a poor leaving group in SN2 reactions but is highly effective in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the aromatic ring towards nucleophilic attack. The para-positioned methoxycarbonyl group is a moderate electron-withdrawing group, which further activates the ring for SNAr.

Thiomorpholine-1,1-dioxide serves as the nucleophile, with the secondary amine's lone pair of electrons initiating the attack on the aromatic ring.

The Reaction Mechanism: A Step-wise Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex .[2]

Figure 2: Reaction Mechanism

G start Methyl 4-fluorobenzoate + Thiomorpholine-1,1-dioxide ts1 Transition State 1 start->ts1 Nucleophilic Attack meisenheimer Meisenheimer Complex (Resonance Stabilized) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 Loss of Leaving Group product This compound + F⁻ ts2->product

Caption: The addition-elimination mechanism of the SNAr reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiomorpholine-1,1-dioxide attacks the carbon atom of the C-F bond in methyl 4-fluorobenzoate. This is the rate-determining step.

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing methoxycarbonyl group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in this context, to yield the final product.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound, based on established procedures for similar SNAr reactions.

Synthesis of the Precursor: Thiomorpholine-1,1-dioxide

Thiomorpholine-1,1-dioxide is readily prepared by the oxidation of thiomorpholine.

Figure 3: Synthesis of Thiomorpholine-1,1-dioxide

G start Thiomorpholine product Thiomorpholine-1,1-dioxide start->product H₂O₂, Acetic Acid G start Thiomorpholine-1,1-dioxide + Methyl 4-fluorobenzoate product This compound start->product K₂CO₃, DMF, 100°C

References

An In-Depth Technical Guide to the Key Structural Features of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS No. 451485-76-0) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, combining a rigid, electron-poor sulfone moiety with a functionalized aromatic ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel anti-cancer agents.[1][3] This guide provides a detailed analysis of the molecule's key structural features, leveraging predictive spectroscopic models and established chemical principles to offer researchers and drug development professionals a comprehensive understanding of its core characteristics. We will dissect the constituent functional groups, predict their spectroscopic signatures, and discuss the implications of this structure on its chemical reactivity and potential as a pharmacophore.

Introduction: A Molecule of Two Halves

At its core, this compound is a molecule defined by a synergistic fusion of two distinct chemical domains: a para-substituted methyl benzoate unit and a thiomorpholine 1,1-dioxide heterocycle. The molecular formula is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol .[1]

The overall structure is presented below, highlighting the key functional regions that dictate its properties.

Caption: Molecular structure of this compound.

This unique combination imparts several key features:

  • Aromatic System: The methyl benzoate ring provides a planar, aromatic scaffold that can engage in π-stacking interactions and is amenable to further functionalization.

  • Ester Functionality: The methyl ester group is a key chemical handle. It acts as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, for example, in amide coupling reactions.

  • Thiomorpholine 1,1-Dioxide Ring: This saturated heterocycle is not merely a linker. The sulfone group (SO₂) is a powerful, non-ionizable hydrogen bond acceptor. Its strong electron-withdrawing nature deactivates the adjacent nitrogen atom, reducing its basicity compared to a simple amine. The ring itself adopts a stable chair conformation, presenting its substituents in well-defined axial and equatorial positions.

Structural Elucidation Workflow: A Predictive Approach

As of this writing, detailed experimental spectroscopic and crystallographic data for this compound are not publicly available. This is not uncommon for specialized synthetic intermediates. However, as Senior Application Scientists, we are frequently tasked with predicting the structural characteristics of novel compounds based on established principles. The following sections are therefore based on a predictive analysis, which provides a robust framework for researchers to confirm via experimentation.

Below is a standard workflow for the complete structural elucidation of a novel compound like this.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Structure A Acquire/Synthesize Compound B Purify (e.g., Recrystallization, Chromatography) A->B C Mass Spectrometry (Confirm M.W.) B->C D IR Spectroscopy (Identify Functional Groups) C->D E 1H & 13C NMR Spectroscopy (Map C-H Framework) D->E F Propose Structure E->F G Single Crystal X-Ray Diffraction (Confirm 3D Structure & Connectivity) F->G H Final Structure Confirmed G->H

Caption: Standard workflow for chemical structure elucidation.

Predicted Spectroscopic Signature

The following data tables represent predicted values based on the analysis of the molecule's constituent parts. These serve as a benchmark for experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups. The sulfone and ester moieties present in the molecule have highly characteristic absorption bands.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale & Comments
~3100-3000C-H StretchAromaticMedium-WeakCharacteristic of sp² C-H bonds on the benzene ring.
~3000-2850C-H StretchAliphaticMedium-WeakCorresponding to the CH₂ groups of the thiomorpholine ring.
~1725-1715 C=O Stretch Methyl Ester Strong, Sharp This is a highly diagnostic peak. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).
~1350-1310 S=O Stretch Sulfone (Asymmetric) Very Strong One of the two most intense and unambiguous peaks in the spectrum, confirming the sulfone group.[4][5]
~1300-1250C-O StretchEster (Aromatic)StrongThe C-O single bond stretch of the ester group.
~1160-1120 S=O Stretch Sulfone (Symmetric) Very Strong The second characteristic, high-intensity peak for the sulfone moiety.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Comments
~8.00Doublet (d)2HAr-H (ortho to -COOMe)These protons are deshielded by the anisotropic effect of the electron-withdrawing ester group.
~7.00Doublet (d)2HAr-H (ortho to -N)These protons are shielded relative to the other aromatic protons due to the electron-donating character of the nitrogen atom.
~3.90Singlet (s)3H-COOCH₃ A characteristic singlet for a methyl ester.
~3.85Triplet (t)4HN-CH₂ -CH₂Protons on the carbons adjacent to the nitrogen. The electron-withdrawing phenyl group deshields them.
~3.20Triplet (t)4HS-CH₂ -CH₂Protons on the carbons adjacent to the strongly electron-withdrawing sulfone group, leading to significant deshielding.
Predicted δ (ppm)AssignmentRationale & Comments
~166.0 C =O (Ester)Carbonyl carbons appear far downfield. This is a typical value for a methyl benzoate derivative.[6][7]
~154.0Ar-C (ipso, attached to N)The carbon directly attached to the nitrogen is significantly deshielded.
~131.0Ar-C H (ortho to -COOMe)Aromatic CH carbons.
~128.0Ar-C (ipso, attached to C=O)The quaternary carbon of the ester group.
~115.0Ar-C H (ortho to -N)These carbons are shielded by the nitrogen's electron-donating effect.
~52.5-COOC H₃A typical chemical shift for a methyl ester carbon.[6]
~51.0S-C H₂-CH₂These carbons are adjacent to the highly deshielding sulfone group.
~48.0N-C H₂-CH₂These carbons are deshielded by the adjacent nitrogen atom.

Experimental Protocols for Structural Verification

To move from prediction to confirmation, the following standard experimental protocols should be employed.

Protocol: Acquiring NMR Spectra
  • Sample Preparation: Weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Protocol: Acquiring IR Spectrum
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum (e.g., average of 32 scans, resolution of 4 cm⁻¹).

  • Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Significance in Drug Development

The structural features of this compound directly inform its utility in drug discovery.

  • Scaffold Rigidity: The thiomorpholine 1,1-dioxide ring exists in a relatively rigid chair conformation. This reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. This feature is critical for molecular recognition and binding to protein targets.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, making it an attractive feature for improving the pharmacokinetic profile of a drug candidate.

  • Vectorial Orientation: The para-substitution pattern on the phenyl ring provides a well-defined vector for orienting the thiomorpholine dioxide moiety away from a core pharmacophore, allowing it to act as a solvent-exposed group that can improve solubility or fine-tune binding.

The logical flow from structural analysis to drug design applications can be visualized as follows:

G A Identify Core Scaffold (this compound) B Predict/Confirm Structure (NMR, IR, MS, X-Ray) A->B C Analyze Key Features - Rigid Ring - H-Bond Acceptors (SO2) - Ester Handle B->C D Incorporate into Drug Design C->D E Synthesize Analogs (e.g., Amide Derivatives via Ester Hydrolysis) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: From structural analysis to lead optimization.

Conclusion

This compound is a strategically designed chemical building block. Its structure is characterized by the juxtaposition of a reactive methyl benzoate unit and a stable, polar thiomorpholine 1,1-dioxide heterocycle. While awaiting full experimental characterization, predictive spectroscopic analysis provides a strong foundation for its identification and use. The insights derived from its structural features—namely, the rigid conformation, the potent hydrogen-bonding sulfone group, and the versatile ester handle—validate its importance as a valuable intermediate for medicinal chemists and researchers aiming to synthesize the next generation of therapeutic agents.

References

A Technical Guide to Unlocking the Research Potential of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a synthetic organic compound characterized by two key structural motifs: a thiomorpholine S,S-dioxide ring and a methyl benzoate group. While specific research on this exact molecule is not extensively published, its constituent parts are well-represented in medicinal chemistry literature. The cyclic sulfone (thiomorpholine S,S-dioxide) is a recognized pharmacophore present in a wide array of biologically active compounds, including agents with anticancer, anti-inflammatory, and anti-HIV properties.[1] This guide synthesizes the known chemical principles and biological activities associated with these structural fragments to propose high-potential research avenues for this compound, framing it as a versatile scaffold for drug discovery and a valuable intermediate for chemical synthesis.[2] We will explore its potential in medicinal chemistry, outline strategies for biological evaluation, and provide detailed, actionable experimental protocols to empower researchers to investigate its therapeutic promise.

Introduction: Deconstructing the Scaffold

This compound (CAS No. 451485-76-0) is a solid crystalline powder at room temperature.[2][3] Its structure presents a compelling case for investigation. The thiomorpholine S,S-dioxide moiety is a polar, rigid heterocyclic system where the sulfone group acts as a potent hydrogen bond acceptor. In drug design, cyclic sulfones are often used as scaffolds to orient substituents in a defined three-dimensional space and can serve as bioisosteres for other functional groups.[4] Their presence is correlated with a range of biological activities, from enzyme inhibition to antimicrobial and anticancer effects.[1][5]

The second key component, the methyl benzoate group, offers a versatile chemical handle for modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide variety of amides, esters, and other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties Summary

PropertyValueSource
CAS Number 451485-76-0[6]
Molecular Formula C12H15NO4S[2][6]
Molecular Weight 269.32 g/mol [2][6]
Appearance White to off-white crystalline powder[2]
Melting Point 154 - 156 °C[3]

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The primary and most promising application for this compound is as a foundational scaffold in drug discovery programs.[2] The structural alerts within the molecule point towards several potential target classes.

Hypothesis: A Scaffold for Kinase Inhibitors

The cyclic sulfone moiety is a known feature in various kinase inhibitors. The sulfonyl oxygens are excellent hydrogen bond acceptors and can interact with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for kinase inhibition. The overall shape of this compound may position the phenyl ring into regions of the active site that can be further exploited for potency and selectivity.

Proposed Synthetic Modifications for SAR Studies

The versatility of the methyl benzoate group is the key to unlocking the potential of this scaffold. A systematic SAR study should be the first step.

Workflow for SAR Exploration

SAR_Workflow start This compound (Scaffold 0) hydrolysis Step 1: Hydrolysis (Saponification) start->hydrolysis acid 4-(1,1-Dioxothiomorpholino)benzoic Acid (Key Intermediate) hydrolysis->acid amide Step 2: Amide Coupling (EDC, HOBt or similar) acid->amide library Amide Library (Diverse Amines R-NH2) amide->library screening Step 3: Biological Screening (e.g., Kinase Panel) library->screening sar Step 4: Analyze SAR Data Identify Hits screening->sar optimization Lead Optimization sar->optimization

Caption: Proposed workflow for generating and evaluating an amide library.

Step 1: Saponification to the Carboxylic Acid The methyl ester is readily converted to the more versatile carboxylic acid intermediate.

  • Protocol: Hydrolysis of Methyl Ester

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add Lithium Hydroxide (LiOH) (1.5 - 2.0 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.

    • Acidify the reaction mixture to pH ~2-3 with 1N HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Step 2: Amide Library Synthesis The resulting carboxylic acid is the ideal point for diversification. Coupling with a diverse library of amines will explore the chemical space around the benzoate core.

  • Protocol: Parallel Amide Synthesis

    • In an array of reaction vials, dispense the carboxylic acid intermediate (1.0 eq).

    • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

    • To each vial, add a unique amine from a diversity library (1.1 eq).

    • Shake the reactions at room temperature for 12-16 hours.

    • Purify the products using parallel purification techniques such as mass-directed preparative HPLC.

    • Confirm the structure and purity of each new analogue by LC-MS and ¹H NMR.

Potential Research Area 2: Agrochemical Development

Beyond pharmaceuticals, this scaffold has potential in agrochemical research.[2] The methyl benzoate moiety itself has been investigated for insecticidal and repellent properties.[7][8] The combination with the stable sulfone group could lead to novel pesticides or herbicides with unique modes of action.

Hypothesis: A Novel Pesticidal Agent

The compound could act as a contact toxin or fumigant.[7] Modifications to the core structure, similar to the SAR studies proposed for drug discovery, could be employed to optimize activity against specific agricultural pests while minimizing toxicity to beneficial organisms like pollinators.[7]

  • Proposed Screening:

    • Initial Toxicity Screening: Test the parent compound against common agricultural pests (e.g., aphids, mites, fruit flies).

    • SAR for Potency: Synthesize a focused library of analogues (as described above) and screen for enhanced pesticidal activity.

    • Non-Target Organism Safety: Evaluate the most potent compounds for toxicity against beneficial insects such as honeybees and ladybugs to establish a safety profile.[7]

Proposed Biological Evaluation & Assay Development

A tiered approach to biological screening is recommended to efficiently identify the most promising activities.

Tier 1: Broad Initial Screening

Given the diverse activities of sulfone-containing molecules, a broad screening approach is logical.[1]

  • Kinase Profiling: Screen the compound against a commercially available panel of kinases (e.g., a panel of 96 or more kinases) at a fixed concentration (e.g., 10 µM) to identify initial hits.

  • Antiproliferative Assays: Evaluate the compound's effect on cell viability across a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel). This will provide early indications of potential anticancer activity.[2]

  • Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi.

Tier 2: Hit Validation and Mechanism of Action

Once initial hits are identified, the next phase focuses on validation and understanding the mechanism.

Workflow for Hit Validation

Validation_Workflow hit Initial Hit from Broad Screening ic50 Dose-Response Curve (Determine IC50/EC50) hit->ic50 target_engagement Target Engagement Assay (e.g., CETSA, Kinobeads) ic50->target_engagement selectivity Selectivity Profiling (Against related targets) ic50->selectivity downstream Downstream Signaling (e.g., Western Blot for p-STAT3) target_engagement->downstream conclusion Validated Lead downstream->conclusion selectivity->conclusion

Caption: A logical workflow for validating initial screening hits.

  • Protocol: Cell Viability (MTT Assay)

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM) for 72 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Directions & Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The strategic combination of a biologically active cyclic sulfone moiety with a synthetically tractable methyl benzoate handle makes it an attractive starting point for discovery programs. The most immediate and logical path forward involves the synthesis and screening of an amide library to probe its potential as a kinase inhibitor. Concurrently, evaluation in antiproliferative and agrochemical assays could reveal unexpected and valuable activities. This guide provides the foundational logic and actionable protocols for researchers to begin unlocking the full potential of this versatile molecule.

References

Navigating the Synthesis and Supply of High-Purity Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the thiomorpholine dioxide moiety, contribute to the enhanced biological activity of molecules in which it is incorporated.[1] This guide provides an in-depth overview of the commercial suppliers of high-purity this compound, a detailed, representative synthesis protocol, and robust analytical methods for quality control and assurance.

Commercial Availability of High-Purity this compound

A number of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. When selecting a supplier, it is crucial to consider the stated purity, the analytical techniques used for verification, and the availability of comprehensive documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierStated PurityCAS NumberNoteworthy Information
Chem-Impex ≥ 98% (GC)451485-76-0Provides product specifications and safety data sheets.[1]
Covethouse Not specifiedNot specifiedLists applications in pharmaceutical and materials science.[2]
TCI Chemicals >98.0% (GC)451485-76-0Offers detailed specifications and analytical charts.
Sigma-Aldrich 95%45185-76-0Provides physical properties and safety information.
AMI Scientific High-purity analytical reagentNot specifiedMarketed as a TCI analytical reagent.[3]

Synthesis of High-Purity this compound: A Representative Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by an oxidation reaction. This protocol is a representative method based on established organic chemistry principles.

Diagram of the Synthetic Pathway

Synthesis_Pathway Start Methyl 4-fluorobenzoate Intermediate Methyl 4-(thiomorpholino)benzoate Start->Intermediate Thiomorpholine, K2CO3 DMSO, 120 °C Product This compound Intermediate->Product m-CPBA or Oxone® DCM, rt

Caption: Synthetic route to this compound.

Step 1: Synthesis of Methyl 4-(thiomorpholino)benzoate

This step involves the nucleophilic aromatic substitution of a fluoride leaving group with thiomorpholine.

Experimental Protocol:

  • To a solution of Methyl 4-fluorobenzoate (1 equivalent) in dimethyl sulfoxide (DMSO), add thiomorpholine (1.2 equivalents) and potassium carbonate (K₂CO₃, 2 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 4-(thiomorpholino)benzoate.

Step 2: Oxidation to this compound

The thioether intermediate is then oxidized to the corresponding sulfone.

Experimental Protocol:

  • Dissolve the crude Methyl 4-(thiomorpholino)benzoate from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) portion-wise, maintaining the temperature below 10 °C. Alternatively, Oxone® can be used as the oxidant.[4]

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of High-Purity this compound

Recrystallization is an effective method for the purification of the final product.

Experimental Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature to facilitate crystal formation.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization and Quality Control

To ensure the high purity and structural integrity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Illustrative HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • δ ~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group.

  • δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the sulfone group.

  • δ ~3.9 ppm (s, 3H): Methyl ester protons.

  • δ ~3.6 ppm (t, 4H): Methylene protons adjacent to the nitrogen atom.

  • δ ~3.2 ppm (t, 4H): Methylene protons adjacent to the sulfone group.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • δ ~166 ppm: Carbonyl carbon of the ester.

  • δ ~155 ppm: Aromatic carbon attached to the nitrogen.

  • δ ~131 ppm: Aromatic carbons ortho to the ester.

  • δ ~128 ppm: Aromatic carbon attached to the ester.

  • δ ~115 ppm: Aromatic carbons ortho to the sulfone.

  • δ ~52 ppm: Methyl ester carbon.

  • δ ~50 ppm: Methylene carbons adjacent to the nitrogen.

  • δ ~48 ppm: Methylene carbons adjacent to the sulfone.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Expected Mass Spectrum (Electrospray Ionization - Positive Mode):

  • m/z: [M+H]⁺ = 270.07

Workflow for Quality Control

QC_Workflow Crude Crude Product Purification Recrystallization Crude->Purification Pure Purified Solid Purification->Pure HPLC HPLC Analysis (Purity >98%) Pure->HPLC NMR NMR Spectroscopy (Structural Confirmation) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS QC_Pass High-Purity Product HPLC->QC_Pass NMR->QC_Pass MS->QC_Pass

Caption: Quality control workflow for high-purity product verification.

Handling, Storage, and Safety

Handling:

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light and moisture to prevent degradation.

Safety:

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • If inhaled, move to fresh air.

  • If swallowed, seek medical attention.

Conclusion

The availability of high-purity this compound from commercial suppliers is crucial for its application in drug discovery and development. This guide provides a framework for its synthesis, purification, and rigorous analytical characterization, ensuring the quality and reliability of this important chemical intermediate for research and development professionals.

References

A Comprehensive Guide to the Nomenclature of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable scientific data is built. This technical guide provides an in-depth analysis of the synonyms and alternative names for the versatile synthetic intermediate, Methyl 4-(1,1-Dioxothiomorpholino)benzoate. Understanding the various nomenclatures is crucial for conducting comprehensive literature searches, ensuring accurate procurement, and maintaining clarity in scientific documentation.

Core Chemical Identity

At its heart, the molecule is a benzoate ester containing a thiomorpholine dioxide moiety. The systematic naming of this compound can vary based on the prioritization of its functional groups, leading to several valid but distinct names. The core structure consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a methyl ester group, and the other is a thiomorpholine ring that has been oxidized to a sulfone and is attached via its nitrogen atom.

Key Identifiers

To anchor the identity of this compound, several universally recognized identifiers are used in chemical databases and by suppliers. These are essential for precise identification and procurement.

Identifier TypeValue
CAS Number 451485-76-0[1][2][3][4]
MDL Number MFCD02661674[1][3]
PubChem ID 2763956[1][3]
Molecular Formula C₁₂H₁₅NO₄S[1][4]
Molecular Weight 269.32 g/mol [1][4]

Synonym Deep Dive: Deconstructing the Nomenclature

The various names for this compound arise from different systematic and semi-systematic naming conventions. Understanding the logic behind each synonym can aid in recognizing the compound in diverse contexts.

IUPAC and Systematic Names
  • This compound : This is a commonly used and descriptive name. It treats the core as a methyl benzoate structure with the "4-(1,1-Dioxothiomorpholino)" group as a substituent at the fourth position of the benzene ring. The "1,1-Dioxo" prefix clearly indicates the oxidation state of the sulfur atom in the thiomorpholine ring.

  • 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester : This name is also systematically correct.[1][2][5] It prioritizes the "benzoic acid" as the parent structure and specifies that it is a "methyl ester". The substituent at the 4-position is named in the same way as the previous example.

  • methyl 4-(1,1-dioxido-4-thiomorpholinyl)benzoate : This is another valid systematic name. The use of "dioxido" is an alternative way to denote the two oxygen atoms on the sulfur. "4-thiomorpholinyl" specifies the point of attachment of the thiomorpholine ring to the benzene ring is through the nitrogen atom (position 4 of the thiomorpholine ring).

Alternative Naming Conventions
  • 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide : This name treats the thiomorpholine 1,1-dioxide as the parent structure.[1][2][5] The substituent is the "4-(Methoxycarbonyl)phenyl" group, which is attached to the nitrogen of the thiomorpholine ring. This nomenclature is less common but may be encountered in specific contexts.

The relationship between these names can be visualized as follows:

Synonyms Core_Structure This compound Synonym1 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester Core_Structure->Synonym1 Parent: Benzoic Acid Synonym2 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide Core_Structure->Synonym2 Parent: Thiomorpholine Synonym3 methyl 4-(1,1-dioxido-4-thiomorpholinyl)benzoate Core_Structure->Synonym3 Alternative Oxidation State Name

Caption: Nomenclature relationship diagram.

Practical Implications for Researchers

The existence of multiple synonyms has practical consequences for laboratory work and literature review.

Literature and Database Searching

To conduct a thorough search for this compound, it is imperative to use a combination of its CAS number and its most common synonyms. Relying on a single name may lead to incomplete search results. For instance, a patent might use one synonym while a research article uses another.

Procurement and Safety Data Sheets (SDS)

When purchasing this chemical, it is best to use the CAS number to ensure the correct product is ordered. Chemical suppliers often list multiple synonyms on their product pages and Safety Data Sheets (SDS).[1][2] Cross-referencing the CAS number is the most reliable method to confirm the identity of the material.

Conclusion

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its chemical structure allows for several valid systematic and semi-systematic names. A comprehensive understanding of these synonyms, anchored by the universal CAS number, is essential for researchers to navigate the scientific literature, procure materials accurately, and communicate their findings with clarity and precision.

References

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Modern Drug Discovery

This compound is a versatile heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors. Its unique structural motif, featuring a thiomorpholine 1,1-dioxide moiety, imparts desirable physicochemical properties, rendering it a valuable intermediate in the synthesis of novel therapeutic agents and bioactive molecules.[1][2] The sulfone group enhances the compound's polarity and potential for hydrogen bonding, which can be crucial for molecular recognition and binding affinity to biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound, detailing the necessary starting materials, step-by-step protocols, and the underlying chemical principles.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of the target compound is most effectively achieved through a three-stage process. This strategy ensures high purity and yield of the final product by systematically building the molecule from readily available starting materials. The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Thiomorpholine cluster_1 Stage 2: Oxidation to Thiomorpholine 1,1-Dioxide cluster_2 Stage 3: Nucleophilic Aromatic Substitution (SNAr) Cysteamine_HCl Cysteamine Hydrochloride Thiol_Ene Photochemical Thiol-Ene Reaction Cysteamine_HCl->Thiol_Ene Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Thiol_Ene Intermediate_1 2-Aminoethylthioethyl Acetate Thiol_Ene->Intermediate_1 Cyclization Base-mediated Cyclization Intermediate_1->Cyclization Thiomorpholine Thiomorpholine Cyclization->Thiomorpholine Thiomorpholine_start Thiomorpholine Oxidation Oxidation (e.g., H₂O₂) Thiomorpholine_start->Oxidation Thiomorpholine_Dioxide Thiomorpholine 1,1-Dioxide Oxidation->Thiomorpholine_Dioxide Thiomorpholine_Dioxide_start Thiomorpholine 1,1-Dioxide SNAr SNAr Reaction Thiomorpholine_Dioxide_start->SNAr Methyl_4_Fluorobenzoate Methyl 4-Fluorobenzoate Methyl_4_Fluorobenzoate->SNAr Final_Product This compound SNAr->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials

Protocol 1: Synthesis of Thiomorpholine via Photochemical Thiol-Ene Reaction and Cyclization

The initial step involves the synthesis of the thiomorpholine heterocyclic core. A modern and efficient method utilizes a photochemical thiol-ene reaction followed by a base-mediated cyclization.[3]

Reaction Scheme:

Thiomorpholine_Synthesis Cysteamine_HCl Cysteamine Hydrochloride plus1 + Cysteamine_HCl->plus1 Vinyl_Acetate Vinyl Acetate plus1->Vinyl_Acetate arrow1 hv (365 nm) Photocatalyst Vinyl_Acetate->arrow1 Intermediate 2-Aminoethylthioethyl Acetate arrow1->Intermediate arrow2 Base (e.g., NaOH) Methanol Intermediate->arrow2 Thiomorpholine Thiomorpholine arrow2->Thiomorpholine

Caption: Synthesis of Thiomorpholine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Cysteamine Hydrochloride113.61252.84 g
Vinyl Acetate86.0927.52.53 mL
Methanol (MeOH)32.04-5 mL
Sodium Hydroxide (NaOH)40.00-As needed
Dichloromethane (DCM)84.93-As needed
Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Protocol:

  • Thiol-Ene Reaction: In a 25 mL pear-shaped flask, dissolve 2.84 g (25 mmol) of cysteamine hydrochloride in 5 mL of methanol. Sonication can aid dissolution.

  • Add 2.53 mL (27.5 mmol) of vinyl acetate to the solution.

  • Seal the flask and irradiate the solution with a 365 nm UV lamp (e.g., a 50W LED) for 1 hour.

  • After 1 hour, remove the solvent and any remaining vinyl acetate under reduced pressure to yield 2-aminoethylthioethyl acetate as an off-white solid.

  • Cyclization: Dissolve the crude intermediate in methanol.

  • Add a solution of sodium hydroxide in methanol dropwise until the pH is basic (approximately 12-14), promoting cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., HCl).

  • Extract the aqueous phase with dichloromethane (DCM).

  • Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude thiomorpholine can be purified by vacuum distillation to yield a colorless oil.[4]

Protocol 2: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

The synthesized thiomorpholine is then oxidized to its corresponding sulfone, Thiomorpholine 1,1-Dioxide. This is a critical step as the sulfone group activates the nitrogen for the subsequent nucleophilic aromatic substitution.[5]

Reaction Scheme:

Oxidation_Reaction Thiomorpholine Thiomorpholine plus + Thiomorpholine->plus Oxidant H₂O₂ (or other oxidizing agent) plus->Oxidant arrow Solvent (e.g., Acetic Acid) Heat Oxidant->arrow Product Thiomorpholine 1,1-Dioxide arrow->Product

Caption: Oxidation of Thiomorpholine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Thiomorpholine103.18101.03 g
Hydrogen Peroxide (30%)34.0122~2.5 mL
Acetic Acid60.05-10 mL
Sodium Bicarbonate (aq.)84.01-As needed
Ethyl Acetate88.11-As needed

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 1.03 g (10 mmol) of thiomorpholine in 10 mL of acetic acid.

  • Cool the solution in an ice bath and slowly add 2.5 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Thiomorpholine 1,1-Dioxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[5][6]

Part 2: Final Synthesis of this compound

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The final step involves the coupling of Thiomorpholine 1,1-Dioxide with Methyl 4-Fluorobenzoate via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing ester group on the aromatic ring facilitates the nucleophilic attack by the nitrogen of the thiomorpholine 1,1-dioxide.[7][8]

Reaction Mechanism:

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

SNAr_Mechanism Reactants Thiomorpholine 1,1-Dioxide + Methyl 4-Fluorobenzoate Addition Nucleophilic Addition Reactants->Addition Meisenheimer Meisenheimer Complex (Intermediate) Addition->Meisenheimer Elimination Elimination of F⁻ Meisenheimer->Elimination Product This compound Elimination->Product

Caption: SNAr mechanism for the final synthesis step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Thiomorpholine 1,1-Dioxide135.18101.35 g
Methyl 4-Fluorobenzoate154.14101.54 g
Potassium Carbonate (K₂CO₃)138.21152.07 g
Dimethyl Sulfoxide (DMSO)78.13-20 mL
Water18.02-As needed
Ethyl Acetate88.11-As needed

Step-by-Step Protocol:

  • To a round-bottom flask, add 1.35 g (10 mmol) of Thiomorpholine 1,1-Dioxide, 1.54 g (10 mmol) of Methyl 4-Fluorobenzoate, and 2.07 g (15 mmol) of potassium carbonate.

  • Add 20 mL of dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
ThiomorpholineC₄H₉NS103.18Colorless oil
Thiomorpholine 1,1-DioxideC₄H₉NO₂S135.18White to off-white solid
This compoundC₁₂H₁₅NO₄S269.32Solid

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

  • The photochemical reaction should be carried out in a suitable apparatus to shield from UV radiation.

  • Oxidation with hydrogen peroxide is an exothermic reaction and should be performed with caution and adequate cooling.

Conclusion

The synthetic protocols outlined in this application note provide a reliable and reproducible pathway for the synthesis of this compound. By following these detailed procedures, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The methodologies described are based on established chemical principles and can be adapted for scale-up with appropriate optimization.

References

The Versatile Building Block: Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Methyl 4-(1,1-Dioxothiomorpholino)benzoate has emerged as a highly versatile and valuable scaffold, finding extensive application in the development of novel therapeutics.[1] Its unique structural features, comprising a substituted phenyl ring tethered to a thiomorpholine 1,1-dioxide moiety, impart favorable physicochemical properties and a valuable handle for synthetic diversification. This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The thiomorpholine 1,1-dioxide group is a bioisostere of the morpholine and piperidine rings, often leading to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability. This has led to its incorporation into a number of drug candidates targeting a range of diseases, from cancer to inflammatory disorders. This document will focus on the two primary synthetic transformations of this compound: the hydrolysis of the methyl ester to the corresponding carboxylic acid and the subsequent amide bond formation, a cornerstone of modern drug design.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 451485-76-0
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Appearance White to off-white crystalline powder
Purity ≥ 98% (GC)
Storage Room Temperature

Core Synthetic Transformations: From Ester to Amide

The primary utility of this compound as a building block lies in its readily transformable methyl ester functionality. Hydrolysis to the corresponding carboxylic acid, 4-(1,1-Dioxothiomorpholino)benzoic acid, provides a key intermediate for a wide array of coupling reactions, most notably amide bond formation.

G start This compound intermediate 4-(1,1-Dioxothiomorpholino)benzoic Acid start->intermediate Hydrolysis product Amide Derivatives (e.g., Kinase Inhibitors) intermediate->product Amide Coupling

Caption: Key synthetic transformations of the building block.

Protocol 1: Hydrolysis of this compound to 4-(1,1-Dioxothiomorpholino)benzoic Acid

The saponification of the methyl ester is a straightforward and high-yielding reaction. The choice of base and solvent is critical for ensuring complete conversion and ease of product isolation.

Rationale: Sodium hydroxide is a strong base that effectively hydrolyzes the ester. A mixture of methanol and water is used as the solvent to ensure the solubility of both the starting material and the inorganic base. The reaction is typically heated to accelerate the rate of hydrolysis. Acidification of the reaction mixture after completion protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 2:1 v/v ratio).

  • Addition of Base: Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water to the stirred solution of the ester.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH 2-3), which will cause the carboxylic acid to precipitate.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product under vacuum to afford 4-(1,1-Dioxothiomorpholino)benzoic acid as a white solid.

Expected Yield: >95%

Protocol 2: Amide Coupling of 4-(1,1-Dioxothiomorpholino)benzoic Acid with a Primary Amine

The formation of an amide bond is a critical step in the synthesis of many pharmaceuticals. The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent.[2]

Rationale: This protocol utilizes HATU as the coupling agent, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide bond. A tertiary amine base, such as diisopropylethylamine (DIPEA), is added to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation. Anhydrous DMF is used as the solvent to prevent hydrolysis of the activated intermediate.

Materials:

  • 4-(1,1-Dioxothiomorpholino)benzoic Acid

  • Primary or Secondary Amine (e.g., aniline, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Syringes for liquid transfer

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-(1,1-Dioxothiomorpholino)benzoic Acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (2.0-3.0 eq).

  • Activation: Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

G cluster_0 Amide Coupling Workflow A Dissolve Carboxylic Acid, Amine, and Base in DMF B Add Coupling Agent (e.g., HATU) A->B C Stir at Room Temperature B->C D Aqueous Work-up C->D E Purification (Column Chromatography) D->E F Pure Amide Product E->F

Caption: General workflow for amide coupling.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-(1,1-Dioxothiomorpholino)benzoyl moiety is a prominent feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions.

  • Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, making it a key target for drug development. Several PI3K inhibitors incorporate the 4-(1,1-Dioxothiomorpholino)benzamide scaffold, which often occupies a specific region of the ATP-binding pocket of the enzyme.

  • Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase that is involved in the signaling pathways of immune cells. Inhibitors of Syk are being investigated for the treatment of autoimmune diseases and certain types of cancer. The 4-(1,1-Dioxothiomorpholino)benzamide group has been shown to be a key pharmacophore in some potent Syk inhibitors.

  • Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are used in the treatment of chronic obstructive pulmonary disease (COPD) and psoriasis. The inhaled PDE4 inhibitor GSK256066 features the 4-(1,1-Dioxothiomorpholino)benzamide core structure.[3][4]

Conclusion and Future Outlook

This compound is a commercially available and highly versatile building block that provides a reliable and efficient entry point for the synthesis of a wide range of complex molecules, particularly in the field of drug discovery. The straightforward conversion of the methyl ester to the corresponding carboxylic acid, followed by robust amide coupling protocols, allows for the facile incorporation of the privileged 4-(1,1-Dioxothiomorpholino)benzoyl scaffold into lead compounds and drug candidates. The continued exploration of this building block in the synthesis of novel kinase inhibitors and other biologically active molecules is expected to yield new and improved therapeutic agents.

References

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in medicinal chemistry. This compound integrates two key structural motifs: the thiomorpholine 1,1-dioxide core, a recognized privileged scaffold, and a methyl benzoate functional group, which serves as a versatile chemical handle for further modification. We present the scientific rationale for its use, detailed protocols for its synthesis and subsequent derivatization, and a proposed workflow for biological screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the discovery of novel therapeutic agents.

Introduction and Scientific Rationale

In the landscape of drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. This compound has emerged as a compound of interest due to its unique structural features that offer significant advantages in the design of new bioactive molecules.[1]

The core of the molecule is the thiomorpholine 1,1-dioxide moiety. The thiomorpholine ring is a privileged heterocyclic scaffold found in numerous bioactive compounds, exhibiting a wide range of pharmacological activities including antibacterial, antioxidant, and hypolipidemic properties.[2][3] The oxidation of the sulfur atom to a sulfone (dioxide) group dramatically alters its physicochemical properties. The sulfone group is a strong hydrogen bond acceptor, is metabolically stable, and can improve the pharmacokinetic profile of a drug candidate.[4][5] This makes the thiomorpholine 1,1-dioxide scaffold particularly valuable for creating molecules that can effectively interact with biological targets.[6]

Attached to this core is the methyl 4-benzoate group. This component serves two primary purposes:

  • A Vector for SAR Studies: The phenyl ring provides a rigid scaffold to orient functional groups in a defined three-dimensional space.

  • A Chemical Handle: The methyl ester is readily hydrolyzed to a carboxylic acid, which can then be coupled with a diverse array of amines to generate extensive amide libraries for structure-activity relationship (SAR) studies.

This combination makes this compound a highly attractive starting point for developing novel therapeutics, particularly in oncology and infectious diseases.[1][2]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄S[1]
Molecular Weight 269.32 g/mol [1]
Appearance White to off-white crystalline powder[1]
CAS Number 451485-76-0[1]
Melting Point 154 - 156 °C
Synonyms 4-(1,1-Dioxothiomorpholino)benzoic Acid Methyl Ester, 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-Dioxide

Synthetic and Derivatization Protocols

The true value of this compound lies in its utility as a synthetic intermediate.[7] The following protocols provide robust, step-by-step methods for its synthesis and subsequent modification into a chemical library suitable for biological screening.

Logical Workflow for Synthesis and Derivatization

The overall strategy involves a two-part process: first, the synthesis of the core compound, and second, its derivatization into a library of potential drug candidates.

G cluster_0 Part 1: Synthesis of Core Scaffold cluster_1 Part 2: Library Generation A Methyl 4-aminobenzoate + Bis(2-chloroethyl) ether B Step 1: N-Arylation (Formation of Morpholine Ring) A->B C Methyl 4-morpholinobenzoate (Intermediate) B->C D Step 2: Oxidation (Formation of Sulfone) C->D E This compound (Final Product) D->E F Step 3: Ester Hydrolysis E->F G 4-(1,1-Dioxothiomorpholino)benzoic Acid F->G H Step 4: Amide Coupling (EDC, HOBt) G->H J Final Amide Library (Screening Candidates) H->J I Amine Library (R-NH2) I->H G A Synthesized Amide Library (50-100 Compounds) B Primary Screen: Single-Dose Cell Viability Assay (e.g., MTT/MTS @ 10 µM) Cell Lines: MCF-7 (Breast), HCT116 (Colon) A->B C Identify 'Hits' (e.g., >50% Growth Inhibition) B->C Data Analysis D Secondary Screen: Dose-Response & IC50 Determination on Hit Compounds C->D E Prioritize Potent Compounds (IC50 < 1 µM) D->E Data Analysis F Mechanism of Action Studies: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Caspase-3/7) - Target Engagement Assays E->F G Lead Candidate F->G Candidate Selection

References

Application Notes and Protocols: Methyl 4-(1,1-Dioxothiomorpholino)benzoate in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Thiomorpholine Dioxide Moiety

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile and increasingly important building block in the field of medicinal chemistry and drug discovery.[1][2] Its unique structural features, comprising a phenyl ring substituted with a thiomorpholine-1,1-dioxide and a methyl ester, offer a valuable platform for the synthesis of complex heterocyclic compounds. The thiomorpholine dioxide moiety is particularly noteworthy; its oxidized sulfur atom imparts a high degree of polarity and the potential for strong hydrogen bonding interactions, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This moiety is often incorporated into molecules designed as kinase inhibitors and other targeted therapeutics, where it can enhance solubility and promote favorable interactions within protein binding pockets.[1]

These application notes provide a comprehensive guide to the practical use of this compound as a precursor for the synthesis of quinazoline derivatives, a class of heterocyclic compounds with broad and significant biological activity. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and optimization in your own research endeavors.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 451485-76-0--INVALID-LINK--
Molecular Formula C₁₁H₁₃NO₄S--INVALID-LINK--
Molecular Weight 255.29 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidGeneric
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water.Generic
Storage Store at room temperature in a dry, well-ventilated area.Generic

Synthetic Strategy: From Benzoate to Bioactive Quinazoline

The methyl ester of the title compound is not directly suitable for many common heterocyclic ring-forming reactions that require a nucleophilic amine. Therefore, a multi-step synthetic sequence is typically employed. The overall strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a Curtius or a similar rearrangement to yield the key 4-(1,1-dioxothiomorpholino)aniline intermediate. This aniline is then a versatile precursor for a variety of cyclocondensation reactions to form fused heterocyclic systems like quinazolines.

Synthetic_Workflow A This compound B 4-(1,1-Dioxothiomorpholino)benzoic Acid A->B Step 1: Hydrolysis C 4-(1,1-Dioxothiomorpholino)aniline B->C Step 2: Curtius Rearrangement D Substituted Quinazoline Derivative C->D Step 3: Cyclocondensation Reaction_Scheme cluster_reactants Reactants A 4-(1,1-Dioxothiomorpholino)aniline C Substituted Quinazoline A->C B 2-Aminobenzonitrile + ArCHO B->C

References

Application Notes and Protocols for the Coupling Reactions of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the N-Aryl Thiomorpholine S,S-Dioxide Scaffold

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile building block in medicinal chemistry and materials science.[1] The thiomorpholine S,S-dioxide moiety is a bioisostere for other common functional groups and can impart desirable physicochemical properties such as increased solubility and metabolic stability. This application note provides a comprehensive guide to the coupling reactions of this compound and its derivatives, focusing on the formation of new carbon-carbon, carbon-nitrogen, and amide bonds. The protocols and insights provided herein are designed to empower researchers to leverage this valuable scaffold in their synthetic endeavors.

The core structure of this compound consists of a stable N-aryl bond and an ester functionality, offering two primary sites for chemical modification. The ester can be readily hydrolyzed to a carboxylic acid, which can then be coupled with a variety of amines to form amides. Furthermore, by starting with a halogenated analog of the parent molecule, the aromatic ring can be functionalized through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst.[2][3] For the purposes of this guide, we will consider the coupling of a hypothetical, yet synthetically accessible, halo-substituted derivative: Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate . This substrate allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for an efficient Suzuki-Miyaura reaction.[2] A common and effective combination is Pd(PPh₃)₄, which is a pre-formed Pd(0) catalyst. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky biarylphosphine ligand can be used. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step.[2] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates.

  • Solvent: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., toluene, 1,4-dioxane, or DMF) dissolves the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates the interaction of all components.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate with Phenylboronic Acid

Suzuki_Workflow

Materials:

  • Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Methyl 3-phenyl-4-(1,1-dioxothiomorpholino)benzoate.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)1,4-Dioxane/H₂O1001680-90
3-Thienylboronic acidPdCl₂(dppf) (4)-K₃PO₄ (3)DMF/H₂O801075-85

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[4][5] This reaction is exceptionally versatile and has become a cornerstone of modern synthetic chemistry.[6] Similar to the Suzuki-Miyaura coupling, we will consider the reaction of Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate with various amines.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[6] Ligands such as XPhos, SPhos, and RuPhos are commonly used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote the oxidative addition of the aryl halide and the reductive elimination of the aminated product.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[4] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are used to prevent side reactions with water.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate with Morpholine

Buchwald_Hartwig_Workflow

Materials:

  • Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask, add Methyl 3-bromo-4-(1,1-dioxothiomorpholino)benzoate, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add anhydrous toluene followed by morpholine via syringe.

  • Heat the reaction mixture to 100-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with toluene and filter through a pad of Celite, washing the pad with additional toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired Methyl 3-(morpholino)-4-(1,1-dioxothiomorpholino)benzoate.

Data Summary: Representative Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene1101880-90
AnilinePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)1,4-Dioxane1002475-85
BenzylaminePd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2)Toluene1001685-95

III. Amide Coupling: Functionalization of the Ester Moiety

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(1,1-Dioxothiomorpholino)benzoic acid , which is a versatile intermediate for amide bond formation. A variety of coupling reagents can be employed for this transformation, with common choices including carbodiimides (e.g., EDC) in the presence of an additive (e.g., HOBt or NHS), or uronium/aminium salts (e.g., HATU, HBTU).[7][8]

Causality Behind Experimental Choices:
  • Hydrolysis: The saponification of the methyl ester is typically achieved using a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol to ensure solubility of the starting material. Acidification with a strong acid (e.g., HCl) then protonates the carboxylate to yield the free carboxylic acid.

  • Amide Coupling Reagent:

    • EDC/NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a mild and efficient system for amide bond formation.[7] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable NHS-ester. The NHS-ester subsequently reacts with the amine to form the amide bond.

    • HATU: HATU is a highly effective uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates. It requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used for amide coupling reactions to ensure the solubility of the reactants and to prevent hydrolysis of the activated intermediates.

Experimental Protocol: Two-Step Synthesis of N-Benzyl-4-(1,1-dioxothiomorpholino)benzamide

Amide_Coupling_Workflow

Step 1: Hydrolysis of this compound

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(1,1-Dioxothiomorpholino)benzoic acid, which can often be used in the next step without further purification.

Step 2: HATU-Mediated Amide Coupling

Materials:

  • 4-(1,1-Dioxothiomorpholino)benzoic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve 4-(1,1-Dioxothiomorpholino)benzoic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add benzylamine and continue to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Benzyl-4-(1,1-dioxothiomorpholino)benzamide.

Data Summary: Common Amide Coupling Reagents and Conditions
Coupling ReagentAdditiveBase (equiv)SolventTemp (°C)Time (h)General Yield (%)
EDCNHS-DMF/DCMRT2-1270-90
HATU-DIPEA (3)DMFRT1-485-95
PyBOP-DIPEA (3)DMF/DCMRT1-880-95

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. Through strategic application of modern synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation, a diverse array of derivatives can be accessed. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Agrochemical Formulation Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest for Modern Crop Protection

Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS No. 451485-76-0) is a versatile organic compound that stands at the intersection of several key chemical classes relevant to the agrochemical industry.[1][2] Its unique structure, featuring a thiomorpholine S,S-dioxide core linked to a methyl benzoate moiety, suggests a compelling potential for development as either a novel active ingredient or a functional co-formulant in advanced crop protection products.[1][2] This guide provides a detailed exploration of the scientific rationale for its use, alongside robust protocols for its incorporation and evaluation in agrochemical formulations.

The thiomorpholine S,S-dioxide component is of particular interest. The oxidized sulfur atom forms a sulfone group, a structural motif present in a significant number of commercial herbicides, fungicides, and insecticides.[3] The introduction of a sulfur atom, and specifically a sulfone, is a proven strategy in agrochemical design to modulate a molecule's physicochemical properties and biological activity.[3] Furthermore, the broader class of thiomorpholine derivatives has been investigated for a range of bioactivities, including fungicidal properties.[2]

Concurrently, the methyl benzoate portion of the molecule is a naturally occurring plant volatile known to possess potent insecticidal, fumigant, and repellent properties against a wide array of agricultural and public health pests. This dual-functionality within a single, stable molecule makes this compound a prime candidate for systematic investigation in agrochemical research and development.

This document serves as a foundational guide for researchers, chemists, and formulation scientists, outlining the logical progression from physicochemical characterization to formulation development and preliminary efficacy screening.

Physicochemical Properties and Formulation Rationale

A thorough understanding of a compound's physical and chemical properties is the cornerstone of effective formulation development. The properties of this compound dictate the choice of formulation type, solvents, and adjuvants.

PropertyValueSource
CAS Number 451485-76-0
Molecular Formula C₁₂H₁₅NO₄S[1]
Molecular Weight 269.32 g/mol [1]
Appearance White to orange to green crystalline powder[1]
Melting Point 154 - 156 °C
Purity ≥ 98% (GC)[1]
Storage Store at Room Temperature[1]

The compound's solid, crystalline nature and high melting point suggest its suitability for formulation as a Wettable Powder (WP), a Suspension Concentrate (SC), or an Emulsifiable Concentrate (EC) if appropriate solvents are identified. Its noted stability and compatibility with various solvents are advantageous for formulation scientists seeking to enhance product performance.[1][2]

Logical Flow of Formulation Development

The following diagram illustrates the typical workflow for assessing a new compound like this compound for agrochemical applications.

Agrochemical_Development_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Efficacy & Safety Evaluation A Physicochemical Characterization (Solubility, Stability) B Preliminary Bio-Activity Screening (In Vitro) (Fungicidal, Insecticidal, Herbicidal) A->B informs C Select Formulation Type (e.g., EC, WP, SC) B->C guides D Component Selection (Solvents, Surfactants, Adjuvants) C->D E Prototype Formulation & Stability Testing D->E F Greenhouse Trials (Dose-Response, Spectrum) E->F advances to G Small-Plot Field Trials (Real-World Performance) F->G H Toxicology & Environmental Impact Assessment G->H

Caption: Workflow for Agrochemical Candidate Evaluation.

Protocols for Formulation and Evaluation

The following protocols are designed as a starting point for the investigation of this compound in common agrochemical formulation types.

Protocol 1: Solubility Assessment

Objective: To determine the solubility of this compound in a range of agrochemical solvents. This data is critical for developing solvent-based formulations like Emulsifiable Concentrates (EC).

Materials:

  • This compound

  • Analytical balance

  • Scintillation vials (20 mL)

  • Magnetic stirrer and stir bars

  • Selection of solvents:

    • Polar aprotic: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)

    • Aromatic hydrocarbons: Solvesso™ 100, Toluene, Xylene

    • Ketones: Acetone, Cyclohexanone

    • Alcohols: Methanol, Isopropanol

    • Water

Procedure:

  • Add 10 mL of a selected solvent to a scintillation vial.

  • Weigh out approximately 100 mg of this compound and add it to the solvent.

  • Stir the mixture at room temperature (25°C) for 1 hour.

  • If the solid dissolves completely, add another 100 mg increment. Repeat until a saturated solution is achieved (i.e., solid material remains undissolved).

  • If the initial amount does not dissolve, do not add more.

  • For saturated solutions, continue stirring for 24 hours to ensure equilibrium is reached.

  • Filter the saturated solution through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC with a calibration curve).

  • Express solubility in g/L.

Interpretation: High solubility in aromatic hydrocarbons or ketones would indicate suitability for an EC formulation. Poor water solubility is typical for active ingredients in EC, SC, and WP formulations.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a prototype EC formulation for preliminary efficacy testing.

Rationale: ECs are a common formulation type where the active ingredient is dissolved in a water-immiscible solvent and emulsified in water for application. This protocol is adapted from general methodologies for thiomorpholine-based compounds.[2]

Materials:

  • This compound

  • Solvent with good solubility (e.g., Solvesso™ 100, identified in Protocol 1)

  • Emulsifier blend (e.g., a mix of anionic calcium dodecylbenzene sulfonate and non-ionic alcohol ethoxylate)

  • Stabilizer (optional, e.g., epoxidized soybean oil)

  • Glass beakers, magnetic stirrer

Procedure:

  • In a beaker, weigh the desired amount of the chosen solvent.

  • Slowly add a pre-weighed amount of this compound to achieve the target concentration (e.g., 100 g/L).

  • Stir until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but do not exceed 40°C to prevent degradation.

  • Add the pre-weighed emulsifier blend (typically 5-10% w/v) to the solution and mix thoroughly until a homogenous solution is obtained.

  • If using, add the stabilizer (typically 1-2% w/v) and continue mixing.

  • The final product should be a clear, stable liquid concentrate.

Quality Control:

  • Appearance: The concentrate should be a clear, homogenous liquid free of sediment.

  • Emulsion Stability: Mix 1 mL of the EC with 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times. A stable, milky emulsion should form. Observe for any separation or creaming after 30 minutes and 2 hours.

Protocol 3: Preparation of a Wettable Powder (WP) Formulation

Objective: To prepare a solid, water-dispersible formulation.

Rationale: WPs are a good option for active ingredients that are solid at room temperature and have low water solubility. The formulation is mixed with water by the end-user to form a sprayable suspension.

Materials:

  • This compound

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Inert carrier/filler (e.g., kaolin clay or precipitated silica)

  • Air-jet mill or similar grinding equipment

  • Blender

Procedure:

  • Pre-grind the this compound to a fine powder (target particle size < 20 µm).

  • In a blender, combine the active ingredient (e.g., 50% w/w), wetting agent (e.g., 2% w/w), dispersing agent (e.g., 5% w/w), and the carrier to make up 100%.

  • Blend the components until a uniform powder is achieved.

  • For optimal performance, the mixture should be micronized using an air-jet mill to achieve a final particle size predominantly in the 2-5 µm range.

Quality Control:

  • Wettability: Add a small amount of the powder to water. It should be readily wetted and sink within 1-2 minutes.

  • Suspensibility: Prepare a suspension in a graduated cylinder according to standard methods (e.g., CIPAC MT 15). After 30 minutes, a high percentage of the active ingredient should remain in suspension.

Preliminary Biological Efficacy Screening

Once prototype formulations are developed, their biological activity must be assessed. The dual-motif structure of this compound suggests a screening strategy that encompasses insecticidal, fungicidal, and potentially herbicidal activity.

Conceptual Framework for Bio-Screening

Bio_Screening_Framework cluster_insect Insecticidal Screening cluster_fungus Fungicidal Screening cluster_herbicide Herbicidal Screening Compound This compound (Formulated Prototype) Insect_Contact Contact Toxicity (e.g., Leaf-dip assay on Aphids) Compound->Insect_Contact Insect_Repellency Repellency Assay (e.g., Choice test with Stored Product Pests) Compound->Insect_Repellency Insect_Fumigant Fumigant Activity (e.g., Sealed container assay) Compound->Insect_Fumigant Fungus_Growth In Vitro Mycelial Growth Inhibition (e.g., Poisoned food technique on Botrytis cinerea, Fusarium spp.) Compound->Fungus_Growth Fungus_Spore Spore Germination Assay Compound->Fungus_Spore Herb_Pre Pre-emergent Activity (e.g., Seeded pot assay on Lolium rigidum, Amaranthus retroflexus) Compound->Herb_Pre Herb_Post Post-emergent Activity (e.g., Foliar spray on young seedlings) Compound->Herb_Post

Caption: Multi-disciplinary biological screening approach.
Protocol 4: In Vitro Fungicidal Assay (Poisoned Food Technique)

Objective: To assess the intrinsic ability of the compound to inhibit the growth of key plant pathogenic fungi.

Materials:

  • Prototype formulation of this compound

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the formulated test compound.

  • Autoclave the PDA medium and cool it to 45-50°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 10, 50, 100 ppm). Also prepare a control plate with no test compound.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing culture of the test fungus.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the test fungus (e.g., 22-25°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc = average diameter of the colony in the control, and dt = average diameter of the colony in the treatment.

  • Use the inhibition data to calculate the EC₅₀ value (the concentration that causes 50% inhibition).

Conclusion and Future Directions

This compound presents a scientifically grounded starting point for agrochemical discovery. Its hybrid structure, combining the proven sulfone and methyl benzoate motifs, offers multiple potential modes of action against a variety of agricultural pests. The protocols outlined in this guide provide a systematic framework for researchers to unlock this potential. Initial research should focus on broad-spectrum biological screening to identify the primary area of activity (insecticidal, fungicidal, or herbicidal). Subsequent work should then optimize formulations to enhance bioavailability and performance, progressing from controlled laboratory assays to greenhouse and small-scale field trials. This structured approach will ensure a thorough and efficient evaluation of this compound as a next-generation crop protection agent.

References

Application Notes & Protocols for the Development of Novel Therapeutic Agents with a Thiomorpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere for the well-known morpholine moiety, offer a powerful tool for modulating lipophilicity, metabolic stability, and target engagement.[3] This guide provides an in-depth exploration of the thiomorpholine scaffold, beginning with its strategic importance in drug design, followed by versatile synthetic methodologies, and culminating in detailed protocols for the biological evaluation of its derivatives in key therapeutic areas such as oncology and infectious diseases.

The Thiomorpholine Scaffold: A Strategic Asset in Drug Design

Thiomorpholine is the thio-analog of morpholine, where the endocyclic oxygen is replaced by a sulfur atom.[4] This seemingly simple substitution has profound implications for a molecule's drug-like properties.

  • Modulation of Physicochemical Properties: The sulfur atom increases lipophilicity compared to the oxygen in morpholine, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Metabolic Tuning: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and sulfone (thiomorpholine-1,1-dioxide).[3][5] This provides a metabolic "soft spot" that can be engineered to control the drug's half-life or to design prodrugs. The sulfone group, in particular, is a strong hydrogen bond acceptor and can form critical interactions with biological targets.[5][6]

  • Bioisosteric Replacement: Thiomorpholine serves as an excellent bioisostere for the morpholine ring, a common feature in many FDA-approved drugs.[1] Replacing morpholine with thiomorpholine can lead to novel intellectual property, altered metabolic profiles, and unique biological activities.[4][7]

A prime example of this strategic replacement is Sutezolid, an antibiotic for treating tuberculosis, which is a thiomorpholine analog of the approved drug Linezolid.[1][8] This substitution enhances its potency against certain bacterial strains.

Logical Workflow for Thiomorpholine-Based Drug Discovery

The development process follows a structured, multi-stage pipeline from initial concept to a validated lead compound.

G General Workflow for Thiomorpholine Drug Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & In Vivo Studies A Target Identification & Scaffold Selection B Synthetic Route Development A->B C Library Synthesis of Thiomorpholine Analogs B->C D Primary Screening (Biochemical/Cellular Assays) C->D Screening E Hit Confirmation & Potency (IC50) D->E F SAR Analysis E->F G ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) F->G H Lead Optimization (Iterative Synthesis) G->H Hit-to-Lead I In Vivo Efficacy (Animal Models) H->I J Pharmacokinetic (PK) Studies I->J K Pre-clinical Candidate Selection J->K

Caption: A streamlined workflow for thiomorpholine drug discovery.

Synthetic Strategies for the Thiomorpholine Core

The construction of the thiomorpholine ring is a critical first step. Several reliable methods have been established, with the choice often depending on the availability of starting materials and the desired substitution pattern.[7][9]

Common Synthetic Routes

A variety of synthetic approaches can be employed to create the thiomorpholine heterocycle.[4][7][9] Key strategies include:

  • From Diethanolamine: Conversion of diethanolamine to an amino-mustard species followed by cyclization with a sulfide source like sodium sulfide.[8]

  • From Cysteamine and a Two-Carbon Synthon: A highly efficient method involves the reaction of cysteamine (2-aminoethanethiol) with a molecule providing a two-carbon unit, such as vinyl chloride, often using photochemical methods.[8][10]

  • Nucleophilic Aromatic Substitution: For N-aryl thiomorpholines, a common method is the reaction of thiomorpholine with an activated fluoro-aromatic compound, such as 4-fluoronitrobenzene, in the presence of a base.[3]

Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol details a standard nucleophilic aromatic substitution to produce an N-aryl substituted thiomorpholine, a common precursor in medicinal chemistry.[3]

Rationale: This reaction leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack by the secondary amine of thiomorpholine. Acetonitrile is chosen as the solvent for its suitable boiling point and ability to dissolve the reactants. Potassium carbonate acts as a mild base to neutralize the HF byproduct.

Materials:

  • 4-Fluoronitrobenzene

  • Thiomorpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 4-fluoronitrobenzene (1.41 g, 10 mmol).

  • Add acetonitrile (30 mL) and stir to dissolve.

  • Add thiomorpholine (1.14 g, 11 mmol, 1.1 eq).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of EtOAc.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification & Validation: Purify the product by recrystallization from ethanol or by column chromatography on silica gel to yield 4-(4-nitrophenyl)thiomorpholine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications & Biological Evaluation

Thiomorpholine derivatives have demonstrated significant potential across multiple therapeutic areas.[4][7]

Oncology: PI3K Inhibitors

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a prime therapeutic target.[11][12] Several potent PI3K inhibitors incorporate a morpholine ring, which forms a critical hydrogen bond in the kinase hinge region.[13] Replacing this morpholine with a thiomorpholine or thiomorpholine-1,1-dioxide can fine-tune selectivity and potency.[7][14]

G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTORC1 AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Thiomorpholine-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K pathway by thiomorpholine agents.

Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay

Rationale: This protocol quantifies the ability of a test compound to inhibit the enzymatic activity of PI3Kα. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the compound indicates inhibition. This method is highly sensitive and suitable for high-throughput screening.

Materials:

  • PI3Kα Kinase Assay Kit (e.g., from Promega, Millipore, or other reputable suppliers)

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • Test compounds (thiomorpholine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., ZSTK474)[12]

  • Microplate reader capable of luminescence detection

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer.

  • Add 1 µL of the diluted test compound or control (DMSO for negative control, ZSTK474 for positive control).

  • Add 2 µL of the PI3Kα enzyme/PIP2 substrate mix.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure kinase activity by adding 10 µL of the ADP detection reagent as per the manufacturer's instructions.

  • Incubate for another 40-60 minutes to allow the detection signal to stabilize.

  • Measure the luminescence signal using a plate reader.

  • Data Analysis & Validation:

    • Convert luminescence readings to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound TypeTargetIC₅₀ (nM)Reference
ZSTK474 (Morpholine-based)PI3Kα5.0[12]
Analog 6a (Morpholine replaced)PI3Kα9.9[12]
Thiomorpholine Derivative X PI3KαHypothetical DataN/A
Thiomorpholine Dioxide Y PI3KαHypothetical DataN/A
Caption: Comparative inhibitory activity of PI3K inhibitors.
Infectious Diseases: Antitubercular Agents

Thiomorpholine derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[15]

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This broth microdilution method is a standardized way to quantify the in vitro potency of new antitubercular agents.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Isoniazid)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv, adjusted to a McFarland standard of 0.5.

  • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Set up wells for a positive control (drug-free medium) and a negative control (medium only).

  • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well is 200 µL.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours.

  • Data Analysis & Validation: Observe the color change. A blue color (resazurin) indicates no bacterial growth, while a pink color (resorufin) indicates metabolic activity and growth. The MIC is defined as the lowest compound concentration in a well that remained blue.

Conclusion

The thiomorpholine scaffold is a validated and versatile building block in the design of novel therapeutic agents.[1] Its unique ability to modulate key drug-like properties provides a rich chemical space for exploration.[7] The protocols and strategies outlined in this guide offer a foundational framework for researchers to synthesize, evaluate, and optimize new thiomorpholine-based candidates with the potential to address significant unmet needs in oncology, infectious disease, and beyond. The continued exploration of this privileged scaffold is certain to yield the next generation of innovative medicines.

References

Analytical techniques for characterizing derivatives of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate Derivatives

Abstract: The structural motif of this compound serves as a valuable scaffold in medicinal chemistry and materials science, finding use in the development of novel therapeutics and functional polymers.[1][2] The synthesis of new derivatives from this core structure necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm chemical identity, purity, and key physicochemical properties. This document provides a comprehensive guide for researchers, outlining a suite of analytical techniques and detailed protocols for the full characterization of novel derivatives of this compound. The methodologies are designed to establish a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Introduction: The Analytical Imperative

The compound this compound (CAS No. 45185-76-0) integrates a thiomorpholine 1,1-dioxide moiety with a methyl benzoate group.[3] The thiomorpholine dioxide ring is a six-membered heterocyclic sulfone, a functional group known for its chemical stability and its ability to act as a hydrogen bond acceptor.[4] When new derivatives are synthesized, either by modifying the aromatic ring, the ester, or other positions, a systematic analytical workflow is critical. This guide eschews a rigid template, instead presenting a logical progression of techniques that build upon one another to create a complete and trustworthy analytical profile of the new chemical entity.

Foundational Analysis: Structural Elucidation

The first and most critical task is the unambiguous determination of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides a complete picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each atom in the molecule. For derivatives of this compound, ¹H and ¹³C NMR are fundamental.

Causality Behind Experimental Choices:

  • ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. This is essential for confirming the arrangement of substituents and the integrity of the thiomorpholine and benzoate rings.

  • ¹³C NMR provides a count of the unique carbon atoms, confirming the total carbon count of the proposed structure. The chemical shifts are highly indicative of the functional group (e.g., carbonyl, aromatic, aliphatic).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common starting point for this class of compounds. However, if solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts, so consistency is key.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans. Use the residual solvent peak as a preliminary reference.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more), using proton decoupling.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze coupling constants (J-values) to infer proton-proton connectivity.

  • Spectral Interpretation: Compare the obtained spectrum with the expected pattern for the derivative. Key regions for the parent compound are summarized in the table below.

Table 1: Expected NMR Chemical Shift Regions for the Parent Scaffold

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale
Aromatic Protons (AA'BB' system)~7.0 - 8.1~115 - 155Protons on the benzoate ring. The electron-withdrawing ester and electron-donating nitrogen cause distinct shifts.
Thiomorpholine Protons (-CH₂-N-)~3.6 - 4.0~48 - 52Protons adjacent to the nitrogen atom are deshielded.
Thiomorpholine Protons (-CH₂-SO₂-)~3.1 - 3.5~50 - 54Protons adjacent to the strongly electron-withdrawing sulfone group are significantly deshielded.[5]
Ester Methyl Protons (-OCH₃)~3.9~52A characteristic singlet for the methyl ester.
Ester Carbonyl (C=O)N/A~166Typical chemical shift for an ester carbonyl carbon.

For unambiguous assignments, especially with complex substitution patterns, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence, effectively confirming the molecular formula.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.

  • HRMS (e.g., TOF or Orbitrap) provides mass accuracy to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. This is a critical step for validating the identity of a new compound.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of an HRMS instrument at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: Set a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Resolution: >10,000.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the exact measured mass.

    • Compare the measured mass with the theoretical mass for the proposed structure. The mass error should be less than 5 ppm.

    • Analyze for other potential adducts (e.g., [M+Na]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The presence of strong, characteristic absorption bands for the sulfone and ester groups provides immediate evidence of the core structure's integrity.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and is non-destructive. The spectrum provides a "fingerprint" that is unique to the molecule.

Protocol 3: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the sampling anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands.

Table 2: Key FTIR Absorption Bands for the Parent Scaffold

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
SO₂ Asymmetric Stretch~1325 - 1280StrongThe asymmetric stretching of the S=O bonds in the sulfone group is a very strong and characteristic absorption.[6]
SO₂ Symmetric Stretch~1160 - 1120StrongThe symmetric S=O stretch is also a strong and reliable indicator of the sulfone group.[7]
C=O Ester Stretch~1730 - 1715StrongA strong, sharp peak characteristic of the ester carbonyl group.[8]
Aromatic C=C Stretch~1610 - 1580Medium-WeakBands associated with the benzene ring.
C-O Ester Stretch~1280 - 1250StrongThe C-O single bond stretch of the ester group.

Quantitative Analysis: Purity Assessment

Once the structure is confirmed, it is imperative to determine the purity of the synthesized derivative. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this purpose.

Causality Behind Experimental Choices:

  • RP-HPLC separates compounds based on their hydrophobicity. A C18 column is a robust and versatile choice for a wide range of organic molecules.

  • Mobile Phase pH: The benzoic acid moiety contains an acidic proton. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled. By acidifying the mobile phase (pH 2.5-3.0), the carboxylate is protonated, rendering the molecule more neutral and increasing its retention on the nonpolar C18 stationary phase.[9]

  • UV Detection: The aromatic benzoate ring provides a strong chromophore, making UV detection highly sensitive for this class of compounds.

Protocol 4: RP-HPLC Purity Analysis

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile with 0.1% of the same acid.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Method Development:

    • Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the main peak and identify any impurities.

    • Wavelength Selection: Use a Diode Array Detector (DAD) to acquire the UV spectrum of the main peak. Select the wavelength of maximum absorbance (λₘₐₓ) for quantitation, likely around 230-260 nm.[10]

    • Method Optimization: Adjust the gradient to ensure good resolution between the main peak and any impurities. An isocratic method may be suitable if all impurities are well-resolved.

  • Purity Calculation:

    • Inject the sample and integrate all peaks.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Physicochemical Characterization

Understanding the thermal and solid-state properties of a new derivative is crucial for its potential applications, especially in drug development and materials science.

Thermal Analysis: Melting Point and Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the thermal behavior of a compound.

Causality Behind Experimental Choices:

  • DSC measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point (as the peak of the endotherm), which is a key indicator of purity. A sharp melting peak suggests a pure compound.

  • TGA measures the change in mass of a sample as a function of temperature. It reveals the decomposition temperature and can indicate the presence of residual solvent or hydrates. Sulfones are generally thermally stable.[11]

Protocol 5: Thermal Analysis (DSC & TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped DSC pan.

  • Instrument Conditions (General):

    • Atmosphere: Nitrogen, flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Start from ambient temperature up to a temperature beyond the expected decomposition (e.g., 30 °C to 400 °C). The parent compound's melting point is 154-156 °C.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.[12][13]

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

For an absolute confirmation of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. It provides a three-dimensional model of the molecule as it exists in the crystal lattice.

Causality Behind Experimental Choices: This technique provides unequivocal proof of atomic connectivity and the relative or absolute stereochemistry. It also reveals conformational details, such as the puckering of the thiomorpholine ring, and intermolecular interactions like hydrogen bonding in the solid state.[14][15]

Protocol 6: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often most challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly and undisturbed.

    • Alternative methods include slow evaporation from a saturated solution or vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like dichloromethane).

  • Crystal Selection: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

  • Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. Collect diffraction data using an X-ray source (e.g., Mo or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.

Integrated Analytical Workflow

The described techniques should be employed in a logical sequence to build a comprehensive data package for any new derivative.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Properties cluster_3 Final Confirmation Synthesis Synthesized Derivative NMR NMR (¹H, ¹³C) Synthesis->NMR MS HRMS Synthesis->MS FTIR FTIR Synthesis->FTIR HPLC HPLC (Purity >95%) NMR->HPLC MS->HPLC FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Report Full Characterization Data HPLC->Report Xray X-ray Crystallography Thermal->Xray Thermal->Report Xray->Report

Caption: Integrated workflow for the characterization of novel derivatives.

Conclusion

The characterization of novel derivatives of this compound requires a synergistic application of multiple analytical techniques. By following the protocols and logical workflow outlined in this guide, researchers can build a robust, self-validating data package for any new chemical entity. This comprehensive approach ensures structural and quantitative accuracy, satisfying the rigorous demands of academic research, patent applications, and regulatory submissions in the field of drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its structure, featuring a sulfone group within a thiomorpholine ring, imparts specific physicochemical properties beneficial for drug design.[2][3] The synthesis is typically a two-step process: first, the formation of a C-N bond to couple thiomorpholine with a methyl benzoate precursor, followed by the oxidation of the sulfur atom to the sulfone.

This guide provides a logical, in-depth framework for troubleshooting and optimizing this synthetic sequence.

Overall Synthetic Workflow

The most common and reliable pathway involves a Nucleophilic Aromatic Substitution (SNAr) followed by an oxidation reaction.

Synthetic_Workflow cluster_0 Step 1: C-N Bond Formation (SNAr) cluster_1 Step 2: Oxidation start_materials Methyl 4-fluorobenzoate + Thiomorpholine intermediate Methyl 4-(thiomorpholino)benzoate start_materials->intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) final_product This compound intermediate->final_product Oxidant (e.g., H2O2) Solvent (e.g., Acetic Acid)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield or Stalled C-N Coupling Reaction (SNAr)

Question: My Nucleophilic Aromatic Substitution (SNAr) reaction between Methyl 4-fluorobenzoate and thiomorpholine is very slow, incomplete, or results in a low yield. What factors should I investigate?

Answer: A successful SNAr reaction depends on several critical factors: the electrophilicity of the aromatic ring, the nature of the leaving group, and the reaction conditions.[4]

  • Causality: The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount for the reaction to proceed. The methoxycarbonyl (-COOCH₃) group at the para position is an essential electron-withdrawing group that stabilizes this negative charge through resonance.[6][7] However, its activating effect is moderate compared to a nitro group. Therefore, reaction conditions must be optimized to drive the reaction forward.

  • Troubleshooting Steps:

    • Leaving Group Choice: Fluorine is generally the best leaving group for SNAr reactions. Although it is the most electronegative halogen, the C-F bond is strong, and its cleavage is not the rate-determining step.[6] The rate-limiting step is the initial attack of the nucleophile on the ring, which is facilitated by the highly electron-withdrawing nature of fluorine. If you are using Methyl 4-chlorobenzoate, consider switching to the fluoro-analogue for significantly enhanced reactivity.

    • Solvent and Temperature: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity. The reaction often requires elevated temperatures (e.g., 85-120 °C) to proceed at a reasonable rate.[3] If your reaction is slow, a controlled increase in temperature is the first variable to adjust.

    • Base Selection: A non-nucleophilic base is required to deprotonate the thiomorpholine in situ or to act as an acid scavenger for the HF generated. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Ensure the base is finely powdered and thoroughly dried to maximize its surface area and reactivity.

    • Moisture Control: The presence of water can protonate the thiomorpholine anion, reducing its nucleophilicity, and can also compete as a nucleophile at high temperatures. Ensure all reagents and the reaction apparatus are scrupulously dry.

ParameterRecommendationRationale
Aryl Halide Methyl 4-fluorobenzoateFluorine is a superior leaving group for SNAr reactions.[6]
Solvent DMSO, DMF (anhydrous)Polar aprotic solvents enhance nucleophilicity.
Base K₂CO₃, Cs₂CO₃ (anhydrous)Effective, non-nucleophilic acid scavenger.
Temperature 85 - 120 °CProvides activation energy for the nucleophilic attack.
Atmosphere Inert (N₂ or Ar)Prevents side reactions and moisture ingress.
Issue 2: Incomplete Oxidation to the Sulfone

Question: During the oxidation step, my reaction stops at the Methyl 4-(1-oxothiomorpholino)benzoate (sulfoxide) stage, or I get a mixture of sulfoxide and sulfone. How can I ensure complete oxidation?

Answer: The oxidation of a thioether to a sulfone is a two-stage process, proceeding through a sulfoxide intermediate.[8] Achieving full conversion to the sulfone requires sufficient oxidizing potential and appropriate stoichiometry.

  • Causality: The first oxidation (thioether to sulfoxide) is generally faster than the second oxidation (sulfoxide to sulfone). If an insufficient amount of oxidant is used, or if the reaction conditions are too mild, the reaction can stall at the intermediate sulfoxide stage.

  • Troubleshooting Steps:

    • Oxidant Stoichiometry: To fully convert the thioether to a sulfone, a minimum of two molar equivalents of the oxidizing agent is required. It is common practice to use a slight excess (e.g., 2.2 - 2.5 equivalents) to ensure the reaction goes to completion.

    • Choice of Oxidant:

      • Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally friendly ("green") oxidant.[9][10] The reaction is often performed in a solvent like acetic acid or methanol. It may require elevated temperatures (e.g., 50-70 °C) to drive the second oxidation efficiently.

      • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective but more expensive oxidant that works well at or below room temperature.[11] Using >2 equivalents will reliably yield the sulfone.

      • Potassium Permanganate (KMnO₄): A very strong oxidant, but its use can be complicated by over-oxidation and difficulties in product isolation from manganese dioxide sludge.[2][10] Careful control of stoichiometry and temperature is critical.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. You should see the starting material spot disappear, followed by the appearance and subsequent disappearance of the intermediate sulfoxide spot, and finally the appearance of the final sulfone product spot. The sulfone is significantly more polar than the sulfoxide and the starting thioether.

Troubleshooting_Oxidation Start Oxidation Reaction Started Check_TLC Monitor by TLC after 2h. Is starting material consumed? Start->Check_TLC Check_Sulfoxide Is the sulfoxide intermediate the major spot? Check_TLC->Check_Sulfoxide Yes Continue Continue monitoring reaction progress. Check_TLC->Continue No Action_Equivalents Add additional 0.5 eq. of oxidant. Increase temperature if using H2O2. Check_Sulfoxide->Action_Equivalents Yes Workup Reaction complete. Proceed to workup and purification. Check_Sulfoxide->Workup No (Product is major spot) Action_Equivalents->Continue Continue->Check_TLC

Caption: Decision workflow for troubleshooting incomplete oxidation.

Frequently Asked Questions (FAQs)

Q1: Is it possible to use a Buchwald-Hartwig amination for the C-N coupling step? A1: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[12] It typically uses a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide.[13][14] This method can be advantageous for less reactive aryl halides (chlorides, bromides) but requires strict exclusion of air and moisture, as the Pd(0) catalyst is oxygen-sensitive.[13]

Q2: What are the primary safety concerns with this synthesis? A2: The primary hazard is associated with the oxidation step. Both hydrogen peroxide at high concentrations (>30%) and m-CPBA are strong oxidizers that can react violently with organic materials and can be shock-sensitive.[15] Reactions involving these oxidants can be exothermic and should be conducted with careful temperature control (e.g., using an ice bath during addition) and behind a safety shield. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I best purify the final product? A3: this compound is a stable, crystalline solid.

  • Recrystallization: This is often the most effective method for final purification. Suitable solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[16] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (like the sulfoxide), flash column chromatography on silica gel is recommended.[16] A gradient elution starting with a less polar solvent system (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation.

Q4: What are the expected NMR and Mass Spec characteristics of the final product? A4:

  • ¹H NMR: Expect to see aromatic protons in the 7-8 ppm region (two doublets). The protons on the thiomorpholine ring will appear as two multiplets (or complex singlets) between approximately 3.0 and 4.0 ppm. The methyl ester will be a sharp singlet around 3.9 ppm.

  • ¹³C NMR: Key signals will include the ester carbonyl (~166 ppm), aromatic carbons (~115-155 ppm), and two distinct signals for the ring carbons adjacent to N and S (~45-55 ppm).

  • Mass Spec (ESI+): The primary ion observed will be the [M+H]⁺ peak at m/z 270.3.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(thiomorpholino)benzoate (Intermediate)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-fluorobenzoate (1.0 eq), thiomorpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution with respect to the Methyl 4-fluorobenzoate.

  • Place the flask under an inert atmosphere (N₂ or Argon).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Oxidation to this compound (Final Product)
  • Dissolve the crude Methyl 4-(thiomorpholino)benzoate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice-water bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.5 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Gently heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring by TLC until the sulfoxide intermediate is fully consumed.

  • Cool the reaction to room temperature and slowly pour it into a stirred solution of saturated sodium bicarbonate to quench the excess acid and peroxide.

  • A white solid should precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the final product. Further purification can be achieved by recrystallization from ethanol.

References

Common impurities in Methyl 4-(1,1-Dioxothiomorpholino)benzoate and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this versatile building block. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what does this imply for potential impurities?

A1: While a specific, detailed synthesis for this compound is not extensively published, the most logical and industrially scalable approach is a two-step process. Understanding this pathway is crucial for anticipating potential impurities.

Step 1: N-Arylation of Thiomorpholine

This step likely involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between thiomorpholine and a methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate or methyl 4-bromobenzoate).

  • Potential Impurities from this step:

    • Unreacted Starting Materials: Residual thiomorpholine and methyl 4-halobenzoate.

    • Side-Products: Bis-arylated thiomorpholine or products from competing side reactions inherent to the coupling method used. For instance, in Buchwald-Hartwig amination, impurities from the phosphine ligand can be present.[1][2][3][4]

Step 2: Oxidation of the Thioether

The resulting Methyl 4-(thiomorpholino)benzoate is then oxidized to the corresponding sulfone.

  • Potential Impurities from this step:

    • Incomplete Oxidation: The most common impurity from this step is the corresponding sulfoxide, Methyl 4-(1-oxothiomorpholino)benzoate.

    • Over-oxidation: While less common with controlled oxidation, degradation of the aromatic ring or other sensitive functional groups can occur with harsh oxidizing agents.[5]

    • Residual Oxidizing Agent and Byproducts: Depending on the oxidant used (e.g., m-CPBA, hydrogen peroxide), residual reagents or their byproducts may be present.

Section 2: Troubleshooting Guide - Impurity Identification and Removal

This section provides a systematic approach to identifying and eliminating common impurities.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: ¹H NMR spectroscopy is a powerful tool for identifying impurities in your sample of this compound. Below is a table of expected chemical shifts for the pure product and potential impurities.

Compound/ImpurityKey ¹H NMR Signals (δ, ppm) in CDCl₃Rationale
This compound (Product) ~8.0 (d, 2H, Ar-H ortho to CO₂Me), ~6.9 (d, 2H, Ar-H ortho to N), ~3.9 (s, 3H, OCH₃), ~3.8 (t, 4H, N-CH₂), ~3.1 (t, 4H, S-CH₂)The electron-withdrawing sulfone and ester groups deshield the aromatic protons. The methylene protons adjacent to nitrogen and sulfur will appear as distinct triplets.
Methyl 4-(1-oxothiomorpholino)benzoate (Sulfoxide) Signals will be similar to the product, but the methylene protons will be in a more complex environment due to the chirality at the sulfur atom, leading to more complex splitting patterns.The sulfoxide group is less electron-withdrawing than the sulfone, causing slight upfield shifts of adjacent protons compared to the final product.
Methyl 4-(thiomorpholino)benzoate (Unoxidized Precursor) ~7.9 (d, 2H), ~6.7 (d, 2H), ~3.8 (s, 3H), ~3.6 (t, 4H), ~2.7 (t, 4H)The thioether is less electron-withdrawing than the sulfone, resulting in a more shielded aromatic ring and upfield shifted methylene protons.
4-(1,1-Dioxothiomorpholino)benzoic Acid (Hydrolysis Product) Aromatic and methylene signals similar to the product, but the methyl singlet at ~3.9 ppm will be absent. A broad singlet for the carboxylic acid proton will appear downfield (>10 ppm).Hydrolysis of the methyl ester results in the corresponding carboxylic acid.
Thiomorpholine 1,1-Dioxide (Starting Material) ~3.2 (t, 4H), ~3.0 (t, 4H), and a broad singlet for the N-H proton.Unreacted starting material from the N-arylation step.
Methyl 4-halobenzoate (Starting Material) Distinct aromatic signals and a methyl singlet.Unreacted starting material from the N-arylation step.
Q3: My initial product has a purity of <95% by HPLC. What purification strategies do you recommend?

A3: For a polar, crystalline compound like this compound, recrystallization and column chromatography are the most effective purification techniques.

Purification_Workflow start Crude Product (<95% Purity) recrystallization Recrystallization start->recrystallization If crystalline solid column_chromatography Column Chromatography start->column_chromatography If oily or complex mixture purity_check_1 Purity Check (HPLC/TLC) recrystallization->purity_check_1 purity_check_2 Purity Check (HPLC/TLC) column_chromatography->purity_check_2 purity_check_1->column_chromatography Purity <98% final_product Pure Product (>98%) purity_check_1->final_product Purity >98% purity_check_2->recrystallization Purity <98% and solid purity_check_2->final_product Purity >98%

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities from a solid product. The key is to find a solvent in which the product is soluble at high temperatures but insoluble at room temperature, while the impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents. Good starting points for a polar aromatic compound like this are ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexane.[6]

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

IssueProbable CauseSolution
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent. If the problem persists, try a lower-boiling solvent system.
No crystals form The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery Too much solvent was used, or the product is too soluble in the cold solvent.Reduce the amount of solvent used in the dissolution step. Ensure the solution is thoroughly cooled before filtration.
Protocol 2: Column Chromatography

Column chromatography is ideal for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or oily products.[7][8]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the standard choice for compounds of moderate polarity.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent to ensure a homogenous packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Column Chromatography:

IssueProbable CauseSolution
Poor separation Inappropriate eluent system.Re-optimize the eluent system using TLC. A shallower solvent gradient may be necessary.
Cracked column bed The column ran dry.Always keep the silica gel covered with the eluent.
Streaking on TLC The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent system.
Protocol 3: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of your final product.

Recommended HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient Start with a low percentage of B and gradually increase. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance for the compound.
Column Temperature 30-40 °C

This method should provide good separation of the product from more polar impurities (like the hydrolyzed acid) and less polar impurities (like the unoxidized thioether).[9][10][11][12][13]

Section 3: In-Depth Scientific Explanations

Q4: Why is the sulfoxide a common impurity, and how does it affect my downstream reactions?

A4: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. It is often challenging to drive the reaction to completion without over-oxidizing other parts of the molecule. Therefore, incomplete oxidation is a common issue, leaving residual sulfoxide.

The presence of the sulfoxide can be problematic for several reasons:

  • Different Reactivity: The sulfoxide has different electronic properties and steric bulk compared to the sulfone, which can affect the yield and selectivity of subsequent reactions.

  • Purification Challenges: The polarity of the sulfoxide is very similar to that of the sulfone, making separation by chromatography or recrystallization difficult.

  • Analytical Interference: The sulfoxide can interfere with the analysis of the final product, leading to inaccurate purity assessments.

Careful control of the oxidizing agent stoichiometry and reaction time is crucial to minimize the formation of this impurity.

Q5: My product seems to be degrading over time, indicated by the appearance of a new spot on TLC. What is happening?

A5: The most likely degradation pathway for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1,1-Dioxothiomorpholino)benzoic acid.[8][13][14][15] This can be catalyzed by trace amounts of acid or base and moisture.

Preventative Measures:

  • Storage: Store the product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use anhydrous solvents for reactions and storage to minimize moisture exposure.

  • pH Control: Avoid strongly acidic or basic conditions during workup and storage unless hydrolysis is the intended reaction.

If hydrolysis has occurred, the resulting carboxylic acid can be removed by washing an organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). The desired ester will remain in the organic layer.

References

Technical Support Center: Purification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This molecule, with its polar sulfone and methyl ester moieties, presents unique challenges and considerations in chromatographic separation.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles to ensure the integrity and success of your purification workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process. Each problem is analyzed to identify the probable cause, followed by a scientifically-grounded, step-by-step solution.

Question: My compound, this compound, is not eluting from the silica gel column. What's happening and how do I fix it?

Answer:

This is a classic symptom of a mobile phase with insufficient polarity. The polar sulfone group in your compound is interacting very strongly with the polar silanol groups of the silica gel stationary phase, causing it to remain adsorbed.

  • Probable Cause: The eluent (mobile phase) is too non-polar to effectively compete for the binding sites on the silica gel and displace your compound.

  • Step-by-Step Solution:

    • Confirm the Issue: If you have collected many column volumes of solvent and TLC analysis of the collected fractions shows no product, the compound is likely still at the top of the column.

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a 70:30 Hexane:Ethyl Acetate system, try switching to a 50:50 mixture. If you are already using 100% Ethyl Acetate, you may need to introduce a stronger, more polar solvent.

    • Introduce a Stronger Solvent: A common strategy for eluting highly polar compounds is to add a small percentage of methanol (MeOH) to the mobile phase.[3] Start with a 99:1 Dichloromethane (DCM):MeOH mixture and gradually increase the MeOH content to 5% or even 10% if necessary.

    • For Extremely Polar Impurities: If the desired compound has eluted but you suspect highly polar impurities (like the corresponding carboxylic acid starting material) remain, you can flush the column with a 90:10:1 mixture of DCM:MeOH:Ammonium Hydroxide to remove them.[3]

Question: All my compounds, including the product, are coming off the column at the solvent front. Why is the separation failing?

Answer:

This situation is the opposite of the previous problem. Your mobile phase is too polar, causing all components of your mixture to travel with the solvent front instead of interacting with the stationary phase.

  • Probable Cause: The eluent is too strong, leading to a lack of differential partitioning between the stationary and mobile phases. All compounds have an Rf value close to 1.

  • Step-by-Step Solution:

    • Re-develop TLC: Before adjusting the column conditions, return to your TLC analysis. Your goal is to find a solvent system that provides an Rf value of approximately 0.2-0.35 for this compound.[3]

    • Decrease Eluent Polarity: Systematically decrease the proportion of the polar solvent in your eluent. If you were using 50:50 Hexane:Ethyl Acetate, try 80:20 or 90:10.

    • Solvent Choice: Ensure you are using an appropriate solvent system. A good starting point for a compound of this polarity is a gradient of ethyl acetate in hexane or petroleum ether.[4]

Question: The TLC of my collected fractions shows that the product and a key impurity are not well-separated. How can I improve the resolution?

Answer:

Poor resolution occurs when the separation factor (α) between two compounds is too low in the chosen chromatographic system. Several factors could be at play.

  • Probable Causes:

    • The chosen solvent system does not provide adequate selectivity.

    • The column was overloaded with the crude sample.

    • Improper column packing created channels, leading to band broadening.

    • The initial sample band was too wide due to using an excessive volume of solvent for loading.

  • Step-by-Step Solutions:

    • Optimize the Mobile Phase: Try a different combination of solvents. For example, if Hexane:Ethyl Acetate fails, a system like Dichloromethane:Methanol might offer different selectivity due to different solvent-solute interactions.

    • Reduce the Load: As a general rule, the amount of crude material should be 1-3% of the mass of the silica gel (e.g., 100-300 mg of sample for 30 g of silica). Overloading is a common cause of poor separation.[3]

    • Improve Packing Technique: Ensure the silica gel slurry is homogeneous and allowed to settle evenly without air bubbles. A uniform bed is critical for sharp, well-defined bands.

    • Use Dry Loading: If your compound has poor solubility in the starting eluent, or if you must use a strong solvent to dissolve it, use the dry loading method.[5] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This creates a very narrow starting band, significantly improving resolution.[5]

Question: My product seems to be degrading on the silica column, leading to low yields and new, unexpected spots on the TLC. What can I do?

Answer:

Silica gel is acidic and can catalyze the degradation of sensitive compounds. The sulfone group in your target molecule is generally stable, but other functional groups in impurities or the target itself could be susceptible.

  • Probable Cause: The compound is unstable to the acidic nature of standard silica gel.

  • Step-by-Step Solution:

    • Perform a Stability Test: Spot your crude mixture on a TLC plate. Take an initial reading. Then, let the plate sit on the bench for 30-60 minutes before developing it. If new spots appear or the product spot diminishes, your compound is likely unstable on silica.[3]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it. One common method is to wash the silica with a solvent containing a small percentage (e.g., 1-2%) of triethylamine or ammonia solution before packing the column.

    • Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Neutral alumina or Florisil® are common alternatives for compounds that are sensitive to acid.[3] A reversed-phase (e.g., C18-bonded silica) column could also be an option, though this would require a complete redevelopment of the mobile phase using polar solvents like water/methanol or water/acetonitrile.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase to start with for this purification?

A1: For a polar molecule like this compound, the standard choice is normal-phase chromatography .

  • Stationary Phase: Silica gel, 60 Å pore size, 230-400 mesh particle size. This provides a high surface area for interaction.

  • Mobile Phase Development: Begin with Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[7] A good starting point is a mixture of a non-polar solvent and a polar solvent. See the table below for recommendations.

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexane or HeptaneEthyl Acetate4:1A standard, versatile system. Increase Ethyl Acetate for higher polarity.[8]
Dichloromethane (DCM)Ethyl Acetate9:1Good for resolving compounds of intermediate polarity.
Dichloromethane (DCM)Methanol (MeOH)98:2Use when higher polarity is needed than Ethyl Acetate can provide.[8]

Q2: What is the target Rf value I should aim for during TLC method development?

A2: For optimal separation on a flash chromatography column, the target compound should have an Rf value between 0.2 and 0.35 in the chosen TLC solvent system.[3] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for good separation to occur, without requiring an excessive volume of solvent for elution.

Q3: Should I use wet or dry loading for my sample?

A3: The choice depends on the solubility of your crude material.

  • Wet Loading: This is suitable if your crude sample dissolves easily in a minimum amount of the initial, low-polarity mobile phase.[5] The goal is to pipette this concentrated solution directly and evenly onto the top of the silica bed.

  • Dry Loading: This is the preferred method if your sample is not very soluble in the starting eluent or if you need a stronger solvent (like DCM or acetone) to dissolve it completely.[5] Dry loading prevents the strong solvent from disrupting the column equilibrium and ensures a narrow, concentrated starting band, which is crucial for high resolution.

Q4: How do I perform the dry loading technique correctly?

A4: The protocol is straightforward and highly effective.

  • Dissolve your crude sample completely in a suitable solvent (e.g., DCM, acetone, or ethyl acetate) in a round-bottom flask.

  • Add a small amount of silica gel to the flask (typically 5-10 times the mass of your crude sample).

  • Swirl the flask to ensure the silica is fully suspended in the solution.

  • Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample pre-adsorbed onto silica.

  • Carefully add this powder to the top of your packed column, taking care not to disturb the bed.

  • Gently tap the column to settle the powder and add a thin protective layer of sand on top before slowly adding the eluent.[5]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Step-by-Step Column Chromatography Workflow
  • TLC Method Development: Use the solvent systems in the table above to find an eluent that gives your target compound an Rf of 0.2-0.35.

  • Column Preparation: Select an appropriate size glass column. Prepare a slurry of silica gel in the initial non-polar eluent.

  • Packing the Column: Pour the slurry into the column and use gentle air pressure or gravity to pack it into a uniform, stable bed. Ensure there are no cracks or air bubbles.

  • Sample Loading: Load your sample using either the wet or dry method as described in the FAQ.

  • Elution: Begin eluting with your starting solvent system. If a gradient elution is needed, gradually and systematically increase the proportion of the polar solvent.

  • Fraction Collection: Collect fractions of a consistent volume in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guide 1: General Column Chromatography Workflow

A flowchart illustrating the key stages of the purification process.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development (Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Workflow for column chromatography purification.

Visual Guide 2: Troubleshooting Logic Flowchart

A decision tree to diagnose and solve common chromatography problems.

G Start Start Chromatography Problem Is there a problem? Start->Problem Success Purification Successful Problem->Success No NoElution Compound not eluting? Problem->NoElution Yes PoorSep Poor separation? NoElution->PoorSep No Sol1 Increase mobile phase polarity NoElution->Sol1 Yes Decomp Compound degrading? PoorSep->Decomp No Sol2 1. Use dry loading 2. Reduce sample load 3. Change solvent system PoorSep->Sol2 Yes Decomp->Success No Sol3 1. Test silica stability 2. Use neutral alumina or deactivated silica Decomp->Sol3 Yes Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry

Caption: A decision tree for troubleshooting chromatography.

References

Technical Support Center: High-Purity Recrystallization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who require this versatile intermediate in its highest possible purity for downstream applications in pharmaceutical and agrochemical synthesis.[1][2] As a molecule featuring a polar sulfone moiety and a methyl ester group, its purification via recrystallization presents specific challenges that demand a well-reasoned approach. This document provides not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to overcome these challenges effectively.

Section 1: Foundational Principles & Compound Profile

Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at varying temperatures.[3] The fundamental goal is to dissolve the impure solid in a minimum volume of a suitable hot solvent to form a saturated solution.[4][5] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[6] A gradual, controlled temperature decrease is paramount for the growth of large, pure crystals.[7]

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is the first step in developing a robust purification protocol.

PropertyValueSource(s)
CAS Number 45185-76-0 / 451485-76-0[8]
Molecular Formula C₁₂H₁₅NO₄S[2]
Molecular Weight 269.32 g/mol [2]
Appearance White to off-white/pale yellow solid[2]
Melting Point (MP) 154 - 156 °C

The relatively high melting point is advantageous, as it suggests a stable crystal lattice and provides a clear metric for assessing purity post-recrystallization. A sharp melting point within this range indicates high purity, whereas a broad or depressed melting range suggests the presence of impurities.[7]

Section 2: Recommended Recrystallization Protocol

This protocol is a validated starting point. Depending on the nature and concentration of impurities from your specific synthesis route, optimization may be required.

Step 1: Solvent System Selection

The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[3][9] Given the compound's ester and sulfone functionalities, moderately polar solvents are excellent candidates.

Recommended Solvents for Initial Screening:

SolventBoiling Point (°C)Rationale & Comments
Isopropanol 82.6Often provides a good solubility differential for compounds with moderate polarity. Less volatile than methanol.
Ethanol 78.4A versatile and common choice for polar organic molecules.[10]
Ethyl Acetate 77.1The ester functionality may promote solubility.[10] Good for use in a solvent/anti-solvent pair with hexanes.
Acetone 56.0A strong, polar aprotic solvent. Its high volatility can be a challenge but is useful for dissolving polar compounds.
Methanol 64.7Effective for recrystallizing related benzoate esters, but its high solvency may lead to lower yields.[11]

Workflow for Solvent Selection:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating after each addition. If the solid dissolves readily, the solvent is unsuitable as a single-solvent system.

  • If the solid is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.

  • If the solid dissolves completely at boiling, the solvent is a promising candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath. Abundant crystal formation indicates a good solvent.

Step 2: The Recrystallization Process

The following diagram outlines the standard workflow for recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Hot Solvent (to dissolve solid) A->B C 3. Add Activated Charcoal (Optional, for color) B->C D 4. Perform Hot Filtration (If insoluble impurities exist) C->D E 5. Allow Filtrate to Cool Slowly (Undisturbed) D->E F 6. Cool in Ice Bath (Maximize crystal formation) E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals to Constant Weight H->I

Caption: Standard workflow for recrystallization.

Detailed Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise, swirling to dissolve, until the solid just dissolves completely.[5] Causality: Using a minimum of solvent ensures the solution will become supersaturated upon cooling, maximizing yield.[4]

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Boil the solution for a few minutes. Causality: The high surface area of charcoal adsorbs colored polymeric impurities.

  • Hot Filtration (If Needed): If insoluble impurities are present or charcoal was used, perform a hot filtration using a pre-heated funnel to remove them.[9] Causality: Pre-heating prevents the product from prematurely crystallizing in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for selective crystal lattice formation, which excludes impurities. Rapid cooling traps impurities and leads to the formation of a less pure precipitate.[7][12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[4][13] Causality: Using ice-cold solvent minimizes the loss of the purified product, which has some solubility even in the cold solvent.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, until a constant weight is achieved.[4] Residual solvent can depress the melting point and inflate the apparent yield.

Section 3: Troubleshooting Guide (Q&A)

Encountering issues is a normal part of process optimization. This section addresses the most common problems in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming crystals. What went wrong? A1: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also happen if the chosen solvent is too good at dissolving the compound.

  • Immediate Fix: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Let it cool again.

  • Systematic Solution:

    • Switch to a solvent with a lower boiling point.

    • Use a larger volume of the same solvent.

    • Employ a solvent-pair system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[10]

Q2: The solution is cold, but no crystals have formed. How can I induce crystallization? A2: This is a classic case of a stable supersaturated solution. The system requires an input of energy or a nucleation site to begin crystallization.

  • Step 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12] The microscopic glass shards provide nucleation sites for crystal growth.

  • Step 2: Seeding. If you have a small crystal of pure product, add it to the solution.[12] This "seed crystal" acts as a template for further crystal growth.

  • Step 3: Reduce Volume. If the first two methods fail, you likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

Q3: My yield is very low. What are the most common causes? A3: A poor yield is a frequent and frustrating issue. The most common culprits are:

  • Excessive Solvent: Using more than the minimum required amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor even after cooling.[12]

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete Cooling: Ensure the flask has spent adequate time in an ice bath to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product.[4]

Q4: The melting point of my product is still broad and lower than the literature value (154-156 °C). What should I do? A4: This indicates that significant impurities remain.

  • Solution 1: Second Recrystallization. A single recrystallization may not be sufficient to remove all impurities, especially if the crude material was highly impure. Performing a second recrystallization on the purified material is a standard procedure.

  • Solution 2: Change the Solvent System. The impurities present may have similar solubility properties to your product in the chosen solvent. Recrystallizing from a different solvent with different polarity may leave these impurities behind in the mother liquor. For example, if you first used isopropanol, try ethyl acetate/hexane for the second attempt.

G Start Recrystallization Outcome Q3 Did the Compound 'Oil Out'? Start->Q3 Q1 Is the Melting Point Sharp & Correct? Q2 Is the Yield Acceptable? Q1->Q2 Yes Sol1 Troubleshoot: - Perform 2nd Recrystallization - Change Solvent System Q1->Sol1 No Success Process Complete: High-Purity Product Q2->Success Yes Sol2 Troubleshoot: - Reduce Initial Solvent Volume - Ensure Complete Cooling - Minimize Wash Volume Q2->Sol2 No Q4 Did Crystals Fail to Form? Q3->Q4 No Sol3 Troubleshoot: - Add More Solvent - Use Lower Boiling Solvent - Use Solvent Pair Q3->Sol3 Yes Q4->Q1 No Sol4 Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume Q4->Sol4 Yes

Caption: Troubleshooting decision tree for recrystallization.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude this compound? A: Impurities are typically process-related and can include unreacted starting materials (e.g., a methyl 4-halobenzoate and thiomorpholine 1,1-dioxide), by-products from side reactions, or degradation products.[14] Without specific knowledge of the synthesis route, a general strategy targeting impurities with different polarities is the most effective approach.

Q: How do I perform a two-solvent (solvent-pair) recrystallization? A: This technique is ideal when no single solvent is suitable.[10]

  • Choose two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

  • Dissolve your crude compound in a minimum amount of the boiling "good" solvent.

  • Add the hot "poor" solvent dropwise to the boiling solution until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly as you would in a single-solvent recrystallization.

Q: Beyond melting point, how can I assess the purity of my final product? A: While melting point is an excellent and rapid indicator, more rigorous analytical techniques should be used for confirmation:

  • Thin-Layer Chromatography (TLC): A quick method to visually check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

References

Side reactions to avoid during the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS 451485-76-0). This guide is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges, delve into the causality of side reactions, and provide validated protocols to ensure the successful synthesis of this valuable building block.[1][2]

The synthesis of this compound is typically achieved via a two-stage process: the oxidation of thiomorpholine to its 1,1-dioxide form, followed by a palladium-catalyzed N-arylation reaction. Each stage presents unique challenges that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this compound?

The most robust and commonly employed strategy involves a two-step sequence:

  • Oxidation: First, oxidize the starting material, thiomorpholine, to Thiomorpholine 1,1-Dioxide. This isolates the more complex oxidation step and provides a stable, crystalline intermediate.[3][4]

  • N-Arylation: Subsequently, couple Thiomorpholine 1,1-Dioxide with an appropriate aryl partner, such as Methyl 4-bromobenzoate, using a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[5][6]

Performing the oxidation first is generally preferred because the sulfone group is robust and unreactive under the conditions of the subsequent C-N coupling reaction.

Q2: What are the most critical parameters to control throughout the synthesis?

There are two paramount areas of control:

  • During Oxidation: Precise control of oxidant stoichiometry and reaction temperature is crucial to prevent the formation of the thiomorpholine-1-oxide (sulfoxide) intermediate and avoid potential ring cleavage under harsh conditions.[7]

  • During N-Arylation: The choice of palladium catalyst, ligand, base, and solvent system is critical. These factors collectively determine reaction efficiency, minimize side reactions like dehalogenation or ester hydrolysis, and ensure high yields.[8][9]

Q3: My final product purity is low after column chromatography. What are the likely culprits?

Low purity often points to the co-elution of closely related impurities. The most common impurity is the corresponding sulfoxide, Methyl 4-(1-oxothiomorpholino)benzoate. This species has a polarity very similar to the desired sulfone product, making chromatographic separation challenging. Another possibility is the presence of unreacted Methyl 4-bromobenzoate or byproducts from catalyst decomposition. Effective purification often requires optimized chromatography conditions or a final recrystallization step.[10]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Incomplete Oxidation and Formation of Sulfoxide Impurity

Q: My oxidation of thiomorpholine stalls, and I isolate a mixture of the desired Thiomorpholine 1,1-Dioxide and a significant amount of a byproduct, which I suspect is the sulfoxide. How can I drive the reaction to completion?

A: This is the most common side reaction in this synthesis. The oxidation of a sulfide to a sulfone is a stepwise process, proceeding through a sulfoxide intermediate. Incomplete conversion is typically due to insufficient oxidizing power or non-optimal reaction conditions.

Causality: The sulfur atom in thiomorpholine is oxidized sequentially: first to the sulfoxide (S=O) and then to the sulfone (O=S=O). If the amount of oxidant is insufficient or its reactivity is too low, the reaction can stall at the intermediate sulfoxide stage.[7] Common oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) require careful management.[3][11]

Solutions:

  • Adjust Oxidant Stoichiometry: Ensure at least two chemical equivalents of the oxidizing agent are used per equivalent of thiomorpholine. For H₂O₂, a slight excess (e.g., 2.2-2.5 equivalents) is often recommended to ensure full conversion.

  • Temperature and Time Control: Some oxidations require initial cooling to control the exotherm, followed by heating to drive the second oxidation step (sulfoxide to sulfone). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Choice of Oxidant: While H₂O₂ is common, other reagents like Oxone® (potassium peroxymonosulfate) in a biphasic system or m-CPBA can offer more controlled and complete oxidation.

Visualizing the Oxidation Pathway

The following diagram illustrates the desired reaction pathway versus the problematic side reaction.

G cluster_0 Oxidation of Thiomorpholine A Thiomorpholine (Sulfide) B Thiomorpholine 1-Oxide (Sulfoxide) A->B +1 eq. [O] C Thiomorpholine 1,1-Dioxide (Sulfone) [Desired Product] B->C +1 eq. [O] (Slower Step) Side Incomplete Reaction: Mixture of Sulfoxide and Sulfone B->Side

Caption: Stepwise oxidation of thiomorpholine.

Issue 2: Base-Induced Hydrolysis of the Methyl Ester

Q: During the Buchwald-Hartwig coupling reaction, I'm observing the formation of 4-(1,1-Dioxothiomorpholino)benzoic acid as a significant byproduct. What is causing this hydrolysis?

A: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a classic side reaction caused by the base used in the coupling reaction, especially when strong bases are employed in the presence of nucleophilic species or trace water.

Causality: The Buchwald-Hartwig amination requires a base to facilitate the catalytic cycle.[8] Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are highly effective for the coupling but are also strong enough to saponify (hydrolyze) the methyl ester group on the aryl ring. This is exacerbated by long reaction times or elevated temperatures.

Solutions:

  • Select a Weaker Base: Switch from NaOtBu to a milder inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While the reaction may require slightly higher temperatures or longer times, the risk of ester hydrolysis is significantly reduced.

  • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions. Use dry solvents and reagents to minimize the presence of water, which is required for the hydrolysis reaction.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to prevent prolonged exposure of the product to basic conditions.

Issue 3: Low Yields in the Buchwald-Hartwig Amination Step

Q: My C-N coupling reaction is giving very low yields of the desired product, with significant amounts of unreacted Methyl 4-bromobenzoate remaining. How can I improve the reaction efficiency?

A: Low yields in Buchwald-Hartwig reactions are typically traced back to catalyst inactivation, improper ligand selection, or suboptimal reaction conditions.[12]

Causality: The palladium catalyst and its associated phosphine ligand form the active species responsible for the C-N bond formation. This catalytic system can be sensitive to air, moisture, and impurities. Furthermore, the ligand's steric and electronic properties must be well-matched to the substrates to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle.[8]

Solutions:

  • Catalyst and Ligand System: For coupling a secondary cyclic amine like Thiomorpholine 1,1-Dioxide, sterically hindered biarylphosphine ligands are often superior. Consider using ligands such as XPhos or RuPhos with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst).[12]

  • Degas Solvents: Thoroughly degas the reaction solvent (e.g., toluene, dioxane) using a nitrogen or argon sparge or freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Screen Reaction Parameters: Systematically screen the base, solvent, and temperature. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions for your specific substrate combination.

Troubleshooting Summary Table
Problem Primary Cause(s) Recommended Solutions
Sulfoxide Impurity Incomplete oxidation (insufficient oxidant, low temp/time).Increase oxidant stoichiometry to >2.2 eq.; increase reaction time/temperature; monitor via TLC/LC-MS.
Ester Hydrolysis Use of strong base (e.g., NaOtBu).Switch to a milder base (Cs₂CO₃, K₃PO₄); ensure anhydrous conditions; minimize reaction time.
Low Coupling Yield Catalyst deactivation; suboptimal ligand/base/solvent.Use a robust catalyst system (e.g., Pd/XPhos); rigorously degas solvents; screen reaction parameters.
Purification Difficulty Co-elution of product and sulfoxide impurity.Optimize flash chromatography gradient (e.g., shallow gradient of EtOAc in DCM); perform a final recrystallization from a suitable solvent like ethanol or isopropanol.[10]

Recommended Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific lab conditions and analytical monitoring.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and an ice bath, add thiomorpholine (1.0 eq.) and a suitable solvent such as acetic acid or water.

  • Oxidant Addition: Cool the solution to 0-5 °C. Slowly add 30% aqueous hydrogen peroxide (2.5 eq.) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting material and the sulfoxide intermediate.

  • Workup: Carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite. Adjust the pH to >10 with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

  • Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Thiomorpholine 1,1-Dioxide as a white solid, which can be used directly or recrystallized.[4]

Step 2: Synthesis of this compound
  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Thiomorpholine 1,1-Dioxide (1.1 eq.), Methyl 4-bromobenzoate (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula or syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 60% ethyl acetate in hexanes) to isolate the pure product.[10] A final recrystallization from ethanol can be performed to achieve high purity.

General Synthesis Workflow

Caption: Recommended two-step synthesis workflow.

References

Optimizing reaction temperature and time for Methyl 4-(1,1-Dioxothiomorpholino)benzoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this two-step synthesis.

Introduction to the Synthesis

The synthesis of this compound is a valuable process for obtaining a key building block in pharmaceutical and agrochemical research.[1] The most common and efficient synthetic route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): This initial step involves the reaction of a para-substituted methyl benzoate, typically Methyl 4-fluorobenzoate, with thiomorpholine to form the intermediate, Methyl 4-(thiomorpholino)benzoate.

  • Oxidation: The sulfide intermediate is then oxidized to the desired sulfone, this compound.

This guide will focus on optimizing the reaction temperature and time for both of these critical steps to ensure high yield and purity of the final product.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Oxidation Methyl_4-fluorobenzoate Methyl 4-fluorobenzoate SNAr_Reaction SNAr Reaction (Base, Solvent) Methyl_4-fluorobenzoate->SNAr_Reaction Thiomorpholine Thiomorpholine Thiomorpholine->SNAr_Reaction Intermediate Methyl 4-(thiomorpholino)benzoate SNAr_Reaction->Intermediate Oxidation_Reaction Oxidation (Oxidant, Solvent) Intermediate->Oxidation_Reaction Final_Product This compound Oxidation_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction is very slow or incomplete. How can I increase the reaction rate?

A1: A sluggish SNAr reaction is a common issue. Here are several factors to consider for optimization:

  • Temperature: Increasing the reaction temperature is the most direct way to increase the reaction rate. These reactions are often run at elevated temperatures, typically between 50-100 °C.[2][3] If you are running the reaction at room temperature, gradually increasing the temperature in 10-15 °C increments is a good starting point. Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid potential decomposition at excessively high temperatures.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are excellent choices as they can solvate the cation of the base and leave the anion more nucleophilic. If you are using a less polar solvent, switching to one of these may significantly accelerate your reaction.

  • Base: The strength and concentration of the base can impact the rate. A stronger base or a higher concentration can increase the rate of deprotonation of thiomorpholine, making it a more potent nucleophile. Common bases for this reaction include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[2]

  • Leaving Group: While you may be starting with Methyl 4-fluorobenzoate, it's worth noting that fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the aromatic carbon more susceptible to nucleophilic attack.

Q2: I am observing significant side product formation in my SNAr reaction. What are the likely side products and how can I minimize them?

A2: Side product formation can lower your yield and complicate purification. Here are some potential issues and solutions:

  • Hydrolysis of the Ester: At elevated temperatures and in the presence of a base, the methyl ester group can be susceptible to hydrolysis, forming the corresponding carboxylic acid.

    • Solution: Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the pH neutral or slightly acidic. Also, avoid excessively high temperatures or prolonged reaction times.

  • Dialkylation: It is possible for the product, Methyl 4-(thiomorpholino)benzoate, to act as a nucleophile itself, leading to undesired side products.

    • Solution: Use a slight excess of thiomorpholine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the starting aryl fluoride.

Experimental Protocol: Monitoring SNAr Reactions by TLC

Monitoring the progress of your reaction by TLC is essential for optimization.

  • Prepare your TLC plate: Draw a baseline with a pencil and mark three lanes: "SM" (Starting Material: Methyl 4-fluorobenzoate), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[4]

  • Visualize: Use a UV lamp to visualize the spots. The starting material will be less polar than the product, so it will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[5][6]

Caption: TLC monitoring workflow for the SNAr reaction.

Part 2: Oxidation of Sulfide to Sulfone

Q3: My oxidation reaction is not going to completion, and I am isolating the sulfoxide intermediate. How can I drive the reaction to the sulfone?

A3: Incomplete oxidation is a common challenge when the sulfone is the desired product. Here's how to optimize for complete conversion:

  • Oxidant Stoichiometry: To oxidize a sulfide to a sulfone, at least two equivalents of the oxidant are required. If you are using close to one equivalent, you will likely favor the formation of the sulfoxide. Increase the amount of oxidant (e.g., hydrogen peroxide) to 2.2-2.5 equivalents to ensure complete conversion.

  • Reaction Temperature: Higher temperatures generally favor the formation of the sulfone.[7][8] If your reaction is sluggish at room temperature, consider gently heating it to 40-60 °C.[7] Monitor the reaction closely by TLC to avoid potential side reactions at higher temperatures.

  • Reaction Time: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide. Ensure you are allowing sufficient reaction time. Monitor the disappearance of the sulfoxide spot by TLC.

  • Catalyst: The use of a catalyst can significantly improve the efficiency and selectivity of the oxidation to the sulfone. Sodium tungstate (Na₂WO₄) is a commonly used catalyst in conjunction with hydrogen peroxide.[9]

Q4: I am concerned about over-oxidation and potential side reactions. What are the best practices to ensure a clean oxidation?

A4: Maintaining a clean reaction profile is key to simplifying purification.

  • Controlled Addition of Oxidant: Add the oxidant, such as hydrogen peroxide, dropwise to the reaction mixture, especially at the beginning. This helps to control the reaction exotherm and minimize localized high concentrations of the oxidant.

  • Choice of Oxidant: Hydrogen peroxide is considered a "green" and effective oxidant for this transformation.[7][9] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective but may be less desirable from a safety and waste perspective.[10]

  • Solvent System: The reaction can be performed in various solvents. A mixture of an organic solvent like ethanol or acetonitrile with an aqueous solution of the oxidant is common. Acetic acid can also be used as a solvent and can promote the oxidation.[8]

Table 1: Recommended Starting Conditions for Optimization

ParameterSNAr ReactionOxidation Reaction
Starting Material Methyl 4-fluorobenzoateMethyl 4-(thiomorpholino)benzoate
Reagent Thiomorpholine (1.1 eq)30% Hydrogen Peroxide (2.2 eq)
Base/Catalyst K₂CO₃ (2.0 eq)Sodium Tungstate (0.01-0.05 eq)
Solvent DMF or DMSOEthanol or Acetonitrile
Temperature 50-80 °C40-60 °C
Time 4-12 hours2-8 hours
Monitoring TLC (Hexanes:EtOAc)TLC (Hexanes:EtOAc)

Concluding Remarks

The successful synthesis of this compound hinges on the careful control of reaction parameters, particularly temperature and time, in both the SNAr and oxidation steps. By systematically monitoring your reactions and making informed adjustments based on the principles outlined in this guide, you can effectively troubleshoot common issues and optimize your synthetic protocol for high yield and purity.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for reactions involving this versatile building block.[1][2] The unique structure, featuring a cyclic sulfonamide (sultam) fused to an N-aryl methyl ester, presents both synthetic opportunities and challenges, particularly concerning catalyst stability and chemoselectivity.

I. Understanding the Reactivity of this compound

This compound possesses several reactive sites that can be targeted for chemical modification. Understanding the interplay between these functional groups is crucial for successful catalyst selection and reaction design.

  • The Aryl Ring: The benzene ring is moderately activated and can be a substrate for various cross-coupling reactions if appropriately functionalized (e.g., converted to an aryl halide or triflate). It can also be subject to direct C-H activation under specific catalytic conditions.

  • The N-Aryl Bond: The bond connecting the thiomorpholine nitrogen to the aromatic ring can be a target for cleavage or modification, although it is generally stable under many conditions.

  • The Sultam Ring: The thiomorpholine 1,1-dioxide moiety is a key structural feature. The sulfur atom, even in its highest oxidation state, can interact with transition metal catalysts, potentially leading to catalyst poisoning.[3][4] The methylene groups adjacent to the nitrogen and sulfur atoms could be susceptible to C-H activation.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Its steric environment, influenced by the bulky sultam group, may affect reaction rates.[5][6]

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the experimental use of this compound in catalytic reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, the presence of the sulfur-containing sultam ring in this compound requires careful consideration of the catalytic system to avoid deactivation.

Question 1: I am attempting a Suzuki-Miyaura coupling with a halogenated derivative of this compound, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Suzuki-Miyaura reaction involving a sulfur-containing substrate like this often points to catalyst poisoning.[7] The lone pairs of electrons on the sulfonyl oxygens or potential coordination of the sulfur atom itself can lead to the deactivation of the palladium catalyst.[3][4]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Employ Sulfur-Tolerant Catalysts: While not always necessary, catalysts designed to be resistant to sulfur poisoning can be beneficial. Some studies have shown that palladium sulfide (Pd4S) species can exhibit good catalytic activity and sulfur tolerance.[4][8] Another strategy is to use supports like zirconia that can act as sulfur traps.[3][9]

    • Utilize Bulky, Electron-Rich Ligands: For standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are highly recommended.[10] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while sterically shielding the metal center from inhibitory coordination with the substrate's sulfonyl group.[11]

  • Reaction Conditions:

    • Base Selection: The choice of base can significantly impact the reaction outcome. For substrates with ester functionalities, milder bases like K₂CO₃ or K₃PO₄ are often preferred to minimize hydrolysis of the methyl ester.[12] However, stronger bases like Cs₂CO₃ may be necessary for less reactive coupling partners.

    • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[11][13] The addition of a small amount of water is often necessary to facilitate the transmetalation step, but excessive water can promote ester hydrolysis.[12] If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) may be beneficial.

Decision-Making Workflow for Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting start Low/No Conversion in Suzuki Coupling catalyst_check Is a standard Pd catalyst (e.g., Pd(PPh₃)₄) being used? start->catalyst_check ligand_check Are you using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos)? catalyst_check->ligand_check Yes outcome_failure Persistent Low Conversion catalyst_check->outcome_failure No, switch to a more robust catalyst system base_check Is ester hydrolysis a significant side reaction? ligand_check->base_check Yes ligand_check->outcome_failure No, switch to appropriate ligands temp_check Is the reaction temperature optimized? base_check->temp_check No base_check->outcome_failure Yes, consider milder bases (K₂CO₃, K₃PO₄) outcome_success Improved Conversion temp_check->outcome_success Yes, after optimization temp_check->outcome_failure No, consider alternative coupling strategies

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Question 2: I want to perform a Buchwald-Hartwig amination on a halo-derivative of this compound. What catalyst system should I start with?

Answer:

The Buchwald-Hartwig amination of electron-poor aryl halides, such as those derived from your substrate, can be challenging. The electron-withdrawing nature of the sulfonyl and ester groups can affect the oxidative addition step. The choice of ligand is paramount for a successful transformation.[14][15]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand Xantphos or a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos)Xantphos is known to be effective for coupling with electron-poor aryl halides.[16] Bulky biarylphosphines are also excellent choices for promoting C-N bond formation.[17]
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but K₃PO₄ can be a milder alternative if base-sensitive functional groups are a concern.[18]
Solvent Toluene or DioxaneStandard solvents for Buchwald-Hartwig amination.
Temperature 80-110 °CA typical temperature range for these reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the halo-derivative of this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) and the amine coupling partner (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture at the desired temperature with stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Hydrolysis of the Methyl Ester

The conversion of the methyl ester to a carboxylic acid is a common transformation. However, the steric bulk of the para-substituent can influence the reaction conditions required for complete hydrolysis.

Question 3: I am having difficulty hydrolyzing the methyl ester of this compound using standard conditions (e.g., NaOH in aqueous methanol). What should I try next?

Answer:

While the ester is not severely hindered, the bulky thiomorpholine dioxide group may slow down the rate of hydrolysis. If standard conditions are ineffective, more forcing conditions may be required.

Troubleshooting Hydrolysis:

Hydrolysis_Troubleshooting start Incomplete Ester Hydrolysis conditions_check Are standard conditions (e.g., NaOH/MeOH/H₂O at reflux) being used? start->conditions_check high_temp_water Consider high-temperature water (200-300 °C) with 2% KOH. conditions_check->high_temp_water Yes non_aqueous Try non-aqueous conditions (e.g., NaOH in MeOH/CH₂Cl₂ at room temperature). conditions_check->non_aqueous Yes outcome_success Complete Hydrolysis high_temp_water->outcome_success non_aqueous->outcome_success

Caption: Decision tree for troubleshooting ester hydrolysis.

  • High-Temperature Water/Base: Hydrolysis in water with a small amount of base (e.g., 2% KOH) at high temperatures (200-300 °C) can be highly effective for hindered esters.[5][19] This "green" method often leads to rapid and quantitative saponification.

  • Non-Aqueous Conditions: For base-sensitive substrates where high temperatures are undesirable, mild alkaline hydrolysis in a non-aqueous medium can be a good alternative. A system of NaOH in a mixture of methanol and dichloromethane (e.g., 1:9) at room temperature has been shown to be effective for saponifying sterically hindered esters.[20]

C. Potential Side Reactions: C-H Activation

The presence of the sultam ring opens up the possibility of C-H activation as a potential side reaction or a desired transformation with the appropriate catalyst.

Question 4: During a cross-coupling reaction, I am observing an unexpected side product. Could it be due to C-H activation?

Answer:

It is possible. The methylene groups on the thiomorpholine dioxide ring, particularly those alpha to the nitrogen, could be susceptible to C-H activation, especially with catalysts known to promote such reactions (e.g., Rh, Ir, and some Pd systems). This could lead to intramolecular cyclization or intermolecular coupling at an unintended position. If you suspect a C-H activation side product, careful characterization by NMR and mass spectrometry is essential. To minimize this, stick to catalyst systems well-established for the desired cross-coupling reaction and avoid overly harsh conditions or catalysts known for C-H activation if it is not the intended reaction.

III. Summary of Recommended Catalyst Systems

The following table provides a starting point for catalyst selection for common reactions involving derivatives of this compound.

Reaction TypePalladium SourceRecommended Ligand(s)BaseSolvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂O
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Xantphos, BrettPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane

IV. References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. --INVALID-LINK--

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.). Hydrolysis and saponification of methyl benzoates. RSC Publishing. --INVALID-LINK--

  • Anonymous. (n.d.). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. MDPI. --INVALID-LINK--

  • Anonymous. (n.d.). Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. MDPI. --INVALID-LINK--

  • Anonymous. (n.d.). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem. --INVALID-LINK--

  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Anonymous. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. --INVALID-LINK--

  • Anonymous. (n.d.). (PDF) Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. ResearchGate. --INVALID-LINK--

  • Anonymous. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. PubMed. --INVALID-LINK--

  • Anonymous. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. --INVALID-LINK--

  • Anonymous. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. --INVALID-LINK--

  • Anonymous. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. Benchchem. --INVALID-LINK--

  • Anonymous. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. ResearchGate. --INVALID-LINK--

  • Anonymous. (n.d.). Tuning Regioselectivity in the [3 + 2] Cycloaddition of Alkynyl Sulfonium Salts with Binucleophilic N-Aryl Amidines. PubMed. --INVALID-LINK--

  • Zhou, Y., & Jones, A. (2022). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ChemRxiv. --INVALID-LINK--

  • Anonymous. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. --INVALID-LINK--

  • Anonymous. (n.d.). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. PMC - NIH. --INVALID-LINK--

  • Anonymous. (n.d.). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. --INVALID-LINK--

  • Anonymous. (n.d.). troubleshooting guide for Suzuki reactions using phenanthroline ligands. Benchchem. --INVALID-LINK--

  • Anonymous. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Anonymous. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH. --INVALID-LINK--

  • Anonymous. (n.d.). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. PubMed. --INVALID-LINK--

  • Anonymous. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Reddit. --INVALID-LINK--

  • Anonymous. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit. --INVALID-LINK--

  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33851–33865. --INVALID-LINK--

  • Anonymous. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Anonymous. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:.... ResearchGate. --INVALID-LINK--

  • Anonymous. (n.d.). This compound. Chem-Impex. --INVALID-LINK--

  • Anonymous. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. --INVALID-LINK--

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. --INVALID-LINK--

  • Anonymous. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction.. ResearchGate. --INVALID-LINK--

  • Sherwood, J. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005. --INVALID-LINK--

  • Anonymous. (2026, January 2). Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal–Organic Framework. Journal of the American Chemical Society. --INVALID-LINK--

  • Anonymous. (2021, January 27). Can methyl benzoate be hydrolyzed?. Quora. --INVALID-LINK--

  • Anonymous. (n.d.). Suzuki–Miyaura cross-coupling of 4-chlorobenzothiophenes.. ResearchGate. --INVALID-LINK--

  • Anonymous. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. --INVALID-LINK--

  • Anonymous. (n.d.). This compound. Covethouse. --INVALID-LINK--

  • Anonymous. (n.d.). This compound. TCI Chemicals. --INVALID-LINK--

  • Anonymous. (n.d.). This compound CAS#: 45185-76-0. ChemicalBook. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Production of Methyl 4-(1,1-Dioxothiomorpholino)benzoate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure a smooth and efficient scale-up process for your preclinical studies.

Introduction

This compound is a key intermediate in the development of various therapeutic agents, valued for its unique structural features that can enhance biological activity.[1][2] As you transition from bench-scale synthesis to larger, preclinical quantities, new challenges can emerge. This guide is structured to anticipate and address these challenges, ensuring batch-to-batch consistency and high purity of your target compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the synthesis and scale-up of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Oxidation: Thiomorpholine is oxidized to Thiomorpholine-1,1-dioxide.[3][4] This is a critical step where over-oxidation or incomplete reaction can occur.

  • Buchwald-Hartwig Amination: The resulting Thiomorpholine-1,1-dioxide is then coupled with an appropriate methyl 4-halobenzoate (typically bromo- or iodo-) via a palladium-catalyzed cross-coupling reaction.[5][6]

Q2: I am observing low yields in the Buchwald-Hartwig coupling step. What are the potential causes?

A2: Low yields in this step can be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligand are of high quality and handled under inert conditions to prevent deactivation.

  • Base Selection: The choice and stoichiometry of the base are crucial. A weak base may result in incomplete reaction, while an overly strong base can lead to side reactions.

  • Solvent Purity: Water and oxygen can poison the catalyst. Ensure you are using anhydrous, degassed solvents.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in slow or incomplete reaction, while too high a temperature can lead to catalyst decomposition and side product formation.

Q3: During the oxidation of thiomorpholine, I am getting a mixture of the desired sulfone and the sulfoxide. How can I improve the selectivity?

A3: To favor the formation of the sulfone (thiomorpholine-1,1-dioxide) over the sulfoxide, consider the following:

  • Oxidizing Agent Stoichiometry: Use a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide) to drive the reaction to the fully oxidized sulfone.[7][8]

  • Reaction Time and Temperature: Longer reaction times and slightly elevated temperatures can promote the complete oxidation to the sulfone. However, monitor the reaction closely to avoid degradation.

  • Choice of Oxidant: While hydrogen peroxide is common, other oxidizing agents can be used. The choice of oxidant and reaction conditions can significantly influence selectivity.[8]

Q4: What are the key challenges when scaling up this synthesis from grams to kilograms?

A4: Scaling up introduces several challenges that are often not apparent at the lab scale:[9][10]

  • Heat Transfer: Both the oxidation and the Buchwald-Hartwig amination can be exothermic. In larger reactors, inefficient heat dissipation can lead to temperature spikes, causing side reactions and potential safety hazards.[11][12]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent product quality and yield.[10]

  • Reagent Addition: The rate of addition of reagents, especially during the exothermic oxidation step, becomes critical at scale to maintain temperature control.[11]

  • Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations at scale requires appropriate equipment and procedures to ensure efficiency and minimize product loss.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting tips for the key steps in the synthesis of this compound.

Guide 1: Oxidation of Thiomorpholine to Thiomorpholine-1,1-dioxide

Objective: To achieve complete and selective oxidation of thiomorpholine to the corresponding sulfone.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor with thiomorpholine and a suitable solvent (e.g., acetic acid or a water/acetone mixture).[7]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of hydrogen peroxide (30-35 wt%) dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench any excess peroxide. The product can then be isolated by crystallization or extraction.

Troubleshooting:

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient oxidizing agent or low reaction temperature.Add a slight excess of hydrogen peroxide and allow the reaction to warm to room temperature while monitoring.
Formation of Sulfoxide Insufficient stoichiometry of the oxidizing agent or short reaction time.Increase the equivalents of the oxidizing agent and/or extend the reaction time.
Exothermic Runaway Too rapid addition of the oxidizing agent.Add the oxidizing agent at a slower rate and ensure efficient cooling. For larger scales, consider a semi-batch process.[13]
Low Isolated Yield Product solubility in the work-up solvents.Optimize the solvent system for precipitation/crystallization or perform a thorough extraction.
Guide 2: Buchwald-Hartwig Amination

Objective: To efficiently couple Thiomorpholine-1,1-dioxide with methyl 4-bromobenzoate.

Protocol:

  • Inert Atmosphere: Set up the reactor under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: Charge the reactor with methyl 4-bromobenzoate, Thiomorpholine-1,1-dioxide, a suitable base (e.g., sodium tert-butoxide or potassium carbonate), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[14]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd2(dba)3) and the phosphine ligand (e.g., XPhos, SPhos) under a positive pressure of inert gas.[15]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can then be purified.

Troubleshooting:

Issue Potential Cause Recommended Solution
No or Low Conversion Inactive catalyst, insufficient base, or presence of oxygen/water.Use fresh, high-purity reagents and solvents. Ensure the reaction is set up under strictly inert conditions. Screen different bases and catalyst/ligand combinations.[16]
Formation of Side Products High reaction temperature or incorrect base.Lower the reaction temperature and screen alternative, milder bases.
Difficult Purification Presence of residual catalyst or ligand byproducts.Optimize the work-up procedure, including aqueous washes and potential use of a scavenger resin to remove palladium.
Poor Reproducibility at Scale Inefficient mixing or heat transfer.Ensure adequate agitation and temperature control in the larger reactor. Consider a jacketed reactor with a temperature control unit.[9]
Guide 3: Purification by Recrystallization

Objective: To obtain high-purity this compound suitable for preclinical studies.

Protocol:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at elevated temperatures to identify a suitable recrystallization solvent or solvent system.[17]

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum.

Troubleshooting:

Issue Potential Cause Recommended Solution
Product Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling solvent or a solvent mixture. Ensure slow cooling.
No Crystal Formation Solution is not saturated, or the compound is highly soluble in the chosen solvent.Concentrate the solution or add an anti-solvent to induce precipitation. Scratch the inside of the flask to provide nucleation sites.
Low Recovery The product has significant solubility in the cold solvent.Minimize the amount of solvent used for dissolution and washing. Cool the solution for a longer period.
Impurities in Crystals Inefficient removal of impurities during recrystallization.Consider a second recrystallization or pre-purification by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃1-2 mol%
Ligand XPhos or SPhos2-4 mol%
Base NaOtBu or K₂CO₃1.5 - 2.5 equivalents
Solvent Toluene or DioxaneAnhydrous, degassed
Temperature 90 - 110 °CMonitor for decomposition
Concentration 0.1 - 0.5 M

Experimental Workflows

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Buchwald-Hartwig Coupling cluster_purification Step 3: Purification Thiomorpholine Thiomorpholine Reaction_Ox Oxidation Reaction Thiomorpholine->Reaction_Ox H₂O₂, Acetic Acid Thiomorpholine_Dioxide Thiomorpholine_Dioxide Reaction_Ox->Thiomorpholine_Dioxide Work-up Reaction_Coup Coupling Reaction Thiomorpholine_Dioxide->Reaction_Coup Crude_Product Crude_Product Reaction_Coup->Crude_Product Work-up Methyl_Bromobenzoate Methyl 4-bromobenzoate Methyl_Bromobenzoate->Reaction_Coup Pd Catalyst, Ligand, Base Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product This compound Recrystallization->Pure_Product Filtration & Drying

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Observed Check_Starting_Materials Verify Purity of Starting Materials & Reagents Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Optimize_Workup Optimize Extraction and Isolation Procedures Start->Optimize_Workup Success Achieved Desired Purity and Yield Check_Starting_Materials->Success Check_Inertness Ensure Strict Inert Atmosphere (for Coupling) Check_Reaction_Conditions->Check_Inertness Check_Inertness->Success Optimize_Purification Refine Recrystallization or Chromatographic Conditions Optimize_Workup->Optimize_Purification Optimize_Purification->Success

Caption: A logical approach to troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate Derivatives and Existing Drugs in Oncology and Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The search for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of pharmaceutical research. Heterocyclic compounds are a particularly fruitful area of exploration, with the thiomorpholine scaffold emerging as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] Methyl 4-(1,1-Dioxothiomorpholino)benzoate serves as a key synthetic intermediate, or building block, for a variety of these more complex, biologically active molecules.[2][3] Research has demonstrated that derivatives built upon the thiomorpholine dioxide core possess potent activities, most notably in the realms of oncology and metabolic disorders, including anticancer, hypolipidemic, and antioxidant effects.[1][2][3][4]

This guide provides an in-depth, objective comparison of the biological performance of novel thiomorpholine derivatives against established, clinically relevant drugs. We will dissect the mechanistic underpinnings of their activity, present comparative experimental data from preclinical studies, and provide detailed protocols for the key assays used in their evaluation. This analysis aims to furnish researchers, scientists, and drug development professionals with the critical information needed to assess the therapeutic potential of this promising class of compounds.

Part 1: Comparative Anticancer Activity

A significant body of research points to the potential of thiomorpholine derivatives as potent anticancer agents.[5][6] Studies have shown that certain derivatives exhibit greater cytotoxic activity against cancer cell lines than standard chemotherapeutic drugs like cisplatin.[7][8]

Mechanism of Action: Topoisomerase II Inhibition

Many cytotoxic anticancer drugs function by inducing catastrophic DNA damage in rapidly dividing cancer cells. One of the primary mechanisms identified for morpholine and thiomorpholine derivatives is the inhibition of DNA Topoisomerase II (Topo II).[6]

Topo II is a vital enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break.[9][10] Topoisomerase II "poisons," such as the widely used drug Etoposide, act by stabilizing the transient complex formed between the enzyme and the cleaved DNA.[11] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks and ultimately triggering apoptosis (programmed cell death).[4][10] The high proliferation rate of cancer cells means they have abundant Topo II, making this enzyme an effective therapeutic target.[10]

TopoII_Inhibition cluster_0 Normal Topo II Catalytic Cycle cluster_1 Inhibition by Thiomorpholine Derivatives / Etoposide DNA_Supercoiled Supercoiled DNA TopoII_Binding Topo II Binds DNA DNA_Supercoiled->TopoII_Binding Cleavage_Complex Transient Topo II-DNA Cleavage Complex TopoII_Binding->Cleavage_Complex Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage Stabilized_Complex Stabilized Cleavage Complex (Prevents Re-ligation) Cleavage_Complex->Stabilized_Complex Poison Intervenes Religation DNA Re-ligation Strand_Passage->Religation DNA_Relaxed Relaxed DNA Religation->DNA_Relaxed Drug Thiomorpholine Derivative or Etoposide Drug->Stabilized_Complex DSB Permanent Double-Strand Breaks Stabilized_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Mechanism of Topoisomerase II Poisons.
Comparative Efficacy: In Vitro Cytotoxicity

The most direct measure of a compound's potential as an anticancer agent is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.

The following table compares the IC50 values of novel thiazole-thiomorpholine derivatives with standard-of-care chemotherapy agents against the A549 human non-small cell lung cancer cell line.

CompoundA549 (Lung Cancer) IC50 [µM]Selectivity Insight (L929 Healthy Cell Line IC50)
Thiazole-Thiomorpholine Derivatives
Compound 3f (4-CH₃ Phenyl)3.72 [7]>500 µM[7][8]
Compound 3d (4-Br Phenyl)6.93[7]>500 µM[7]
Compound 3c (4-Cl Phenyl)7.61[7]>500 µM[7]
Compound 3a (Unsubstituted Phenyl)10.32[7]>500 µM[7]
Existing Drugs
Etoposide3.49 (at 72h)[12]2.10 µM (BEAS-2B normal lung)[12]
Cisplatin6.59 - 12.50[7][12][13]4.15 µM (BEAS-2B normal lung)[12]
5-Fluorouracil (5-FU)10.32[14][15]Not Reported

Analysis: The data clearly indicates that several novel thiazole-thiomorpholine derivatives, particularly compound 3f , exhibit significantly greater potency against the A549 lung cancer cell line than the established drugs Cisplatin and 5-Fluorouracil.[7][8] While Etoposide shows high potency, the thiomorpholine derivatives demonstrate a remarkable selectivity profile. Their cytotoxicity towards the healthy L929 fibroblast cell line is negligible (IC50 >500 µM), suggesting a much wider therapeutic window and potentially fewer side effects compared to existing drugs, which show toxicity to normal cells as well.[7][8][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[6]

MTT_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h (37°C, 5% CO₂) Start->Incubate_24h Add_Compound Add Thiomorpholine Derivatives or Existing Drugs (Varying Conc.) Incubate_24h->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add 10 µL MTT Solution (0.5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_3h Incubate for 3-4h (Formation of Formazan Crystals) Add_MTT->Incubate_3h Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_3h->Add_Solvent Shake Shake Plate for 15 min (to dissolve crystals) Add_Solvent->Shake Read_Absorbance Read Absorbance at 570 nm (Microplate Reader) Shake->Read_Absorbance End Calculate IC50 Values Read_Absorbance->End

Figure 2: Standard Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiomorpholine derivatives) and reference drugs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (0.5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 4 hours in the same conditions. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and analyzing the dose-response curve.[7]

Part 2: Comparative Hypolipidemic & Antioxidant Activity

Beyond oncology, thiomorpholine derivatives have demonstrated significant potential in treating metabolic disorders. Studies have highlighted their ability to lower lipid levels in preclinical models of hyperlipidemia and to exert potent antioxidant effects.[3][4][16]

Mechanism of Action: Squalene Synthase Inhibition

The primary mechanism for the cholesterol-lowering effects of these derivatives is believed to be the inhibition of Squalene Synthase (SQS).[1][3] SQS is an enzyme in the endoplasmic reticulum that catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[17][18] Squalene is the direct precursor to cholesterol and all other sterols in the body.

By inhibiting SQS, these compounds block the cholesterol production pathway "downstream" of the target of statins (HMG-CoA reductase). This prevents the formation of squalene and subsequently lowers cholesterol levels.[1][18]

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene SQS->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statin Statins (e.g., Atorvastatin) Statin->HMGCoA Inhibits HMG-CoA Reductase Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->SQS Inhibits

Figure 3: Cholesterol Biosynthesis Pathway and Inhibitor Targets.
Comparative Efficacy: In Vivo Hyperlipidemia Model

The Triton WR-1339-induced hyperlipidemic rat model is a standard and effective method for the short-term screening of hypolipidemic agents.[19][20] A single injection of Triton WR-1339, a non-ionic detergent, causes a rapid increase in plasma lipid levels by inhibiting lipoprotein lipase, thus blocking the uptake of lipoproteins by extrahepatic tissues.[19][20]

The following table compares the in vivo efficacy of a potent thiomorpholine derivative with the widely prescribed statin, Atorvastatin, in this model.

Compound (Dose)% Reduction in Total Cholesterol% Reduction in Triglycerides% Reduction in LDL
Thiomorpholine Derivative (Cpd 5) 78% [3]80% [3]76% [3]
Atorvastatin 60.63% (Protection %)[21]--

Analysis: The data from the Triton WR-1339 model demonstrates the potent hypolipidemic activity of the thiomorpholine derivative, showing a marked reduction across all major lipid parameters.[3] The most active compound decreased triglycerides, total cholesterol, and low-density lipoprotein levels by 80%, 78%, and 76%, respectively.[3] This performance suggests a robust mechanism of action, potentially offering a powerful alternative or complementary therapy to existing treatments like statins.

Comparative Efficacy: In Vitro Antioxidant Activity

In addition to lipid-lowering effects, thiomorpholine derivatives have been found to be potent antioxidants, capable of inhibiting lipid peroxidation.[3][4] This is a crucial activity, as the oxidation of LDL is a key step in the development of atherosclerosis.

CompoundAntioxidant Activity (IC50)Assay
Thiomorpholine Derivatives as low as 7.5 µM [3]Ferrous/ascorbate-induced lipid peroxidation
Trolox (Vitamin E analog)~15.0 µM (converted from 3.765 µg/mL)[22]DPPH radical scavenging

Analysis: The thiomorpholine derivatives show potent antioxidant activity, with IC50 values for inhibiting lipid peroxidation being as low as 7.5 µM.[3] This is more potent than the standard antioxidant Trolox in a comparable radical scavenging assay, indicating a strong capacity to protect against oxidative stress, a key factor in cardiovascular disease.

Experimental Protocol: Triton WR-1339 Induced Hyperlipidemia in Rats

This protocol outlines the procedure for inducing acute hyperlipidemia in rats to test the efficacy of hypolipidemic compounds.[21][23]

Triton_Workflow Start Acclimatize Wistar Rats (1 week) Fasting Fast Rats Overnight (12-18 hours, water ad libitum) Start->Fasting Baseline_Sample Collect Baseline Blood Sample (Retro-orbital plexus) Fasting->Baseline_Sample Triton_Injection Induce Hyperlipidemia: Single i.p. injection of Triton WR-1339 (200-300 mg/kg) Baseline_Sample->Triton_Injection Grouping Divide Rats into Groups: 1. Normal Control (Saline) 2. Hyperlipidemic Control (Triton only) 3. Test Group (Triton + Thiomorpholine) 4. Standard Group (Triton + Atorvastatin) Triton_Injection->Grouping Treatment Administer Test/Standard Compounds (e.g., 1 hour post-Triton) Grouping->Treatment Wait Wait for 18-24 hours Treatment->Wait Final_Sample Collect Final Blood Sample (Sacrifice and Cardiac Puncture) Wait->Final_Sample Analysis Centrifuge to separate plasma. Analyze for Total Cholesterol, Triglycerides, LDL, HDL Final_Sample->Analysis End Compare Lipid Profiles between groups Analysis->End

Figure 4: Workflow for In Vivo Hypolipidemic Screening.

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to a standard pellet diet and water.[20]

  • Induction of Hyperlipidemia: Fast the rats overnight. Induce acute hyperlipidemia by administering a single intraperitoneal (i.p.) injection of Triton WR-1339 dissolved in sterile saline, at a dose of 200-300 mg/kg body weight.[20][21][23]

  • Grouping and Treatment: Divide the animals into several groups (n=6 per group): a normal control group, a hyperlipidemic control group (receiving only Triton), and test groups receiving Triton plus the thiomorpholine derivative or a standard drug (e.g., Atorvastatin) via oral gavage or i.p. injection.[21]

  • Blood Collection: After 18-24 hours post-Triton injection, collect blood samples from the retro-orbital plexus or via cardiac puncture after sacrifice.

  • Biochemical Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma for levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) using commercially available diagnostic kits.

  • Data Analysis: Compare the mean lipid levels of the treatment groups with the hyperlipidemic control group to determine the percentage reduction in lipid parameters.

Discussion and Future Perspectives

The experimental data synthesized in this guide strongly supports the therapeutic potential of this compound derivatives.

In oncology , the thiazole-thiomorpholine derivatives demonstrate superior in vitro potency against non-small cell lung cancer when compared to cisplatin and 5-FU.[7] More importantly, their exceptional selectivity for cancer cells over healthy cells suggests a significantly improved safety profile, a critical hurdle for many current chemotherapies.[7][8] Future work should focus on elucidating the precise binding modes with Topoisomerase II, expanding screening to a wider panel of cancer cell lines, and advancing the most promising leads into in vivo xenograft models to confirm efficacy and tolerability.

In the metabolic disease arena, these derivatives show potent, dual-action benefits. Their ability to significantly lower cholesterol and triglycerides via a distinct mechanism (SQS inhibition) positions them as a compelling alternative or adjunct to statins.[1][3] The concurrent strong antioxidant activity, which exceeds that of the standard antioxidant Trolox, addresses another key pathological process in atherosclerosis.[3] This dual hypolipidemic and antioxidant profile is highly desirable. The next steps should involve pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety studies in chronic hyperlipidemia models, and head-to-head comparisons with other classes of hypolipidemic drugs.

References

In vitro assays to validate the efficacy of compounds synthesized from this building block.

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to In Vitro Efficacy Testing for Novel Benzimidazole-Based Compounds

The benzimidazole scaffold is a cornerstone of modern medicinal chemistry. Its unique structure allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of this building block have been successfully developed as kinase inhibitors for oncology, anti-parasitic agents, and modulators of G-protein coupled receptors.[1][2][3][4] Consequently, a robust and logically structured in vitro testing cascade is paramount to efficiently identify and validate the efficacy of novel compounds synthesized from this versatile core.

This guide provides an in-depth comparison of common in vitro assays, explaining the causality behind experimental choices to build a self-validating data package for your benzimidazole-derived compounds. We will proceed through the typical drug discovery funnel: from initial biochemical potency testing against a purified target to assessing the compound's effect in a complex cellular environment.

Part 1: Primary Target Potency – The Biochemical Interrogation

The first critical question is: does your compound interact with its intended molecular target? For benzimidazole derivatives, a frequent target class is the protein kinase family, enzymes that are pivotal in cell signaling and are often dysregulated in diseases like cancer.[1][3][4][5][6] Here, we compare three industry-standard biochemical assay formats for determining inhibitor potency (IC50).

Assay Comparison: Biochemical Kinase Inhibition
Assay Technology Principle Advantages Disadvantages Typical Use Case
Luminescent ATP Depletion (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction. Low ATP = high kinase activity. Luminescence is inversely proportional to kinase activity.[7][8][9][10]Simple "add-and-read" format, high sensitivity, excellent for high-throughput screening (HTS), no radioactive materials.[7][9]Indirect measurement, susceptible to interference from compounds that affect luciferase or ATP levels.Primary screening, lead optimization.
Time-Resolved FRET (TR-FRET; e.g., LanthaScreen®) Measures the phosphorylation of a fluorescently labeled substrate. A terbium-labeled antibody binds the phosphorylated substrate, bringing it close to the fluorescent label and creating a FRET signal.[11][12]Homogeneous (no-wash) format, ratiometric measurement reduces artifacts, high throughput, robust.[12]Requires specific antibodies and labeled substrates, can be more expensive to develop.Primary screening, mechanistic studies.
Radiometric ([³³P]-ATP Filter Binding) Measures the direct incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a peptide or protein substrate, which is then captured on a filter."Gold standard," direct measurement of phosphorylation, highly sensitive.Requires handling of radioactive materials, generates radioactive waste, low throughput, multi-step process.Orthogonal validation, detailed mechanistic studies.
Workflow for a Primary Kinase Inhibitor Screen

The following diagram illustrates a typical workflow for identifying and confirming a kinase inhibitor using the assays described.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound_Library Benzimidazole Compound Library HTS Primary HTS Screen (e.g., Kinase-Glo®) Compound_Library->HTS Single concentration Dose_Response IC50 Determination (e.g., Kinase-Glo®) HTS->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Confirmation (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed Potent Hits Cell_Viability Cellular Potency (e.g., CellTiter-Glo®) Orthogonal_Assay->Cell_Viability To Cellular Assays Target_Engagement Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement

Caption: A typical screening cascade for kinase inhibitors.

Experimental Protocol: TR-FRET Kinase Assay (LanthaScreen® Format)

This protocol outlines the determination of an IC50 value for a test compound against a target kinase.

Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation. The resulting signal is directly proportional to kinase activity.[12]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled phospho-specific antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Test compound (serially diluted)

  • Low-volume 384-well plates (e.g., Corning 3676)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the benzimidazole test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells.

  • Kinase Reaction Preparation: Prepare a 2X kinase solution in kinase reaction buffer. Prepare a 2X substrate/ATP solution in the same buffer. The optimal concentrations of kinase and ATP should be pre-determined, often near the Km for ATP.[13]

  • Initiate Kinase Reaction: Add 5 µL of the 2X kinase solution to the wells containing the compound. Allow a brief pre-incubation (e.g., 15 minutes).

  • Add Substrate/ATP: Add 5 µL of the 2X substrate/ATP solution to all wells to start the reaction.[14] The final volume is 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes).

  • Stop and Detect: Prepare a 2X detection mix containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. Add 10 µL of this mix to each well to stop the reaction.[15]

  • Final Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (terbium) and 520 nm (fluorescein).

  • Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]

Part 2: Cellular Activity – From Target to Phenotype

Confirming that a compound is potent against a purified enzyme is only the first step. The next crucial phase is to determine if the compound can enter a cell, engage its target in the complex cellular milieu, and elicit a biological response.[16]

Assay Comparison: Cell Viability & Cytotoxicity

Cell viability assays are workhorses for evaluating anticancer compounds, measuring the overall health of a cell population after treatment.[17] The choice of assay is critical, as different methods measure distinct biological endpoints.

Assay Technology Principle Advantages Disadvantages
Metabolic (Tetrazolium; e.g., MTT, MTS) Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[5][17][18]Inexpensive, well-established.[5]Can be affected by compounds that alter cellular metabolism; requires a solubilization step for MTT.[19]
ATP Content (Luminescence; e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active, viable cells.[20] The reagent lyses cells and provides luciferase/luciferin to generate light.[21]Highly sensitive, fast, simple "add-and-read" protocol, excellent for HTS.[21]More expensive than metabolic assays; signal can be affected by compounds that inhibit luciferase.
Membrane Integrity (e.g., LDH Release) Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membranes (i.e., dead cells).[22]Measures cell death (cytotoxicity) rather than just a lack of viability.Less sensitive for detecting cytostatic (growth-inhibiting) effects.

Studies have shown that ATP-based assays like CellTiter-Glo® often have higher sensitivity and provide more reliable results compared to tetrazolium-based assays like MTT, which can be prone to interference.[23]

Decision Tree for Selecting a Viability Assay

G Start What is the primary question? Endpoint Endpoint of the experiment? Start->Endpoint Cytotoxicity Measuring direct cell killing (Cytotoxicity) Endpoint->Cytotoxicity Viability Measuring overall cell health (Viability/Cytostasis) Endpoint->Viability Throughput Required throughput? High_Throughput High (>10 plates/day) Throughput->High_Throughput Low_Throughput Low to Medium Throughput->Low_Throughput CTG Use CellTiter-Glo® (ATP Assay) High_Throughput->CTG MTT Use MTT/MTS (Metabolic Assay) Low_Throughput->MTT LDH Use LDH Release Assay Cytotoxicity->LDH Viability->Throughput

Caption: A decision guide for choosing a cell viability assay.

Validating Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA®)

A potent compound in a biochemical assay that shows cellular activity is promising, but it does not definitively prove that the cellular effect is due to the compound binding its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells or tissues.[24][25]

Principle: The binding of a ligand (your compound) to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unstabilized proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[25][26][27][28]

A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[28]

Part 3: Profiling for Selectivity and Early Safety

A successful drug must be selective. Inhibition of off-targets can lead to toxicity. Benzimidazole-based compounds, particularly kinase inhibitors, should be profiled for common liabilities early in the discovery process.

  • hERG Channel Inhibition: Blocking the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[29][30][31] Automated patch-clamp electrophysiology is the gold standard for assessing a compound's hERG liability, providing an IC50 value for channel blockade.[29][31][32]

  • Cytochrome P450 (CYP) Inhibition: CYPs are key enzymes in drug metabolism.[33][34][35][36] Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to dangerous drug-drug interactions.[33][35] In vitro assays using human liver microsomes or recombinant CYP enzymes with fluorescent or LC-MS/MS-based detection are routinely used to determine IC50 values against a panel of key isoforms.[33][34][35][37]

Conclusion

The validation of compounds derived from the benzimidazole building block requires a multi-faceted approach that builds a chain of evidence. It begins with confirming high potency in a biochemical assay, progresses to demonstrating on-target activity in a cellular context, and is supported by early safety profiling to mitigate risks. By logically selecting from the diverse array of available in vitro assays and understanding the causality behind each experimental choice, researchers can efficiently advance the most promising candidates toward preclinical development.

References

Comparative study of different synthetic routes to Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a thiomorpholine-1,1-dioxide moiety attached to a benzoate group, makes it a valuable building block for the synthesis of various therapeutic agents, including potential anti-cancer drugs.[1] The thiomorpholine dioxide ring system is a bioisostere of other cyclic amines and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comparative analysis of two primary synthetic routes to this important compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their needs.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and challenges.

  • Route A: Direct Nucleophilic Aromatic Substitution (SNAr) This approach involves the direct coupling of a pre-formed thiomorpholine 1,1-dioxide with an activated aryl benzoate. The electron-withdrawing nature of the methyl ester group facilitates the nucleophilic attack by the secondary amine of the thiomorpholine dioxide.

  • Route B: Two-Step N-Arylation and Subsequent Oxidation This alternative strategy first establishes the carbon-nitrogen bond through the N-arylation of thiomorpholine with a suitable methyl 4-halobenzoate. The resulting intermediate, methyl 4-(thiomorpholino)benzoate, is then oxidized in a second step to yield the final product.

The following sections will delve into the specifics of each route, providing detailed experimental procedures and a comparative analysis of their respective merits.

Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

This single-step method is an attractive option due to its convergency. The key to this reaction is the activation of the aromatic ring towards nucleophilic attack. Methyl 4-fluorobenzoate is an ideal substrate due to the high electronegativity of fluorine, which makes it a good leaving group in SNAr reactions.

Reaction Scheme

Route_A start1 Methyl 4-fluorobenzoate product This compound start1->product K2CO3, DMSO Heat start2 Thiomorpholine 1,1-dioxide start2->product

Caption: Synthetic scheme for Route A.

Experimental Protocol

Materials:

  • Methyl 4-fluorobenzoate

  • Thiomorpholine 1,1-dioxide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq).

  • Add methyl 4-fluorobenzoate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Mechanistic Considerations

The reaction proceeds via a classical SNAr mechanism. The electron-withdrawing ester group at the para position stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack of the thiomorpholine 1,1-dioxide on the carbon atom bearing the fluorine.[2] Subsequent elimination of the fluoride ion restores the aromaticity and yields the final product. The use of a polar aprotic solvent like DMSO is crucial to solvate the potassium carbonate and facilitate the deprotonation of the thiomorpholine 1,1-dioxide, as well as to promote the formation of the Meisenheimer complex.

Route B: Two-Step N-Arylation and Oxidation

This two-step approach offers flexibility, as the N-arylation and oxidation steps can be optimized independently. The initial N-arylation is typically achieved via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Reaction Scheme

Route_B start1 Methyl 4-bromobenzoate intermediate Methyl 4-(thiomorpholino)benzoate start1->intermediate Pd2(dba)3, Xantphos Cs2CO3, Dioxane, Heat start2 Thiomorpholine start2->intermediate product This compound intermediate->product m-CPBA DCM

Caption: Synthetic scheme for Route B.

Experimental Protocol

Step 1: N-Arylation - Synthesis of Methyl 4-(thiomorpholino)benzoate

Materials:

  • Methyl 4-bromobenzoate

  • Thiomorpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In an oven-dried Schlenk flask, combine methyl 4-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add cesium carbonate (1.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane, followed by thiomorpholine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and partition the residue between DCM and water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(thiomorpholino)benzoate.

Step 2: Oxidation - Synthesis of this compound

Materials:

  • Methyl 4-(thiomorpholino)benzoate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve methyl 4-(thiomorpholino)benzoate (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.[3] The choice of ligand (Xantphos) is critical for promoting the reductive elimination step.

The subsequent oxidation of the sulfide to the sulfone with m-CPBA is a well-established transformation.[4] The peroxyacid acts as an electrophilic oxygen source, attacking the nucleophilic sulfur atom. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. Using a slight excess of m-CPBA ensures complete conversion to the sulfone.

Comparative Analysis

ParameterRoute A: Direct SNArRoute B: N-Arylation and Oxidation
Number of Steps 12
Starting Materials Methyl 4-fluorobenzoate, Thiomorpholine 1,1-dioxideMethyl 4-bromobenzoate, Thiomorpholine
Catalyst Required NonePalladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)
Oxidizing Agent Not requiredm-CPBA or other oxidant
Typical Yield Moderate to GoodGood to Excellent (over two steps)
Atom Economy Generally higherLower due to the use of a catalyst, ligand, and stoichiometric oxidant
Scalability Potentially more straightforward for large-scale synthesisMay require more process optimization for scalability due to the catalyst and multi-step nature
Purification Single chromatographic purificationTwo chromatographic purifications may be necessary
Cost of Reagents Thiomorpholine 1,1-dioxide can be more expensive than thiomorpholinePalladium catalysts and ligands can be costly
Safety High reaction temperatures in DMSOHandling of pyrophoric palladium catalysts and potentially explosive m-CPBA requires care

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on the specific requirements of the researcher or organization.

Route A (Direct SNAr) is advantageous for its simplicity and higher atom economy. It is a good choice for researchers who prefer a more convergent synthesis and wish to avoid the use of transition metal catalysts. However, the reaction may require higher temperatures and the yield can be sensitive to the purity of the starting materials and solvent.

Route B (N-Arylation and Oxidation) , while longer, often provides higher overall yields and may be more reliable for a wider range of substrates if optimization of the SNAr reaction proves difficult. The modularity of this route allows for the independent optimization of the C-N bond formation and the oxidation step. This can be particularly beneficial in a research setting where analogs with different substitution patterns on the aromatic ring are desired. The primary drawbacks are the cost of the palladium catalyst and ligand, and the need for an additional synthetic step and purification.

For large-scale production, the cost and scalability of each route would need to be carefully evaluated. While Route A appears more streamlined, the potentially higher cost of thiomorpholine 1,1-dioxide and the challenges of large-scale, high-temperature reactions in DMSO might favor the development of a robust and recyclable catalytic system for Route B.

Ultimately, the selection of the synthetic route should be guided by a careful consideration of factors such as cost, available equipment, desired scale, and the specific expertise of the synthetic chemist.

References

Benchmarking the performance of Methyl 4-(1,1-Dioxothiomorpholino)benzoate-derived agrochemicals.

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the performance of agrochemicals derived from Methyl 4-(1,1-Dioxothiomorpholino)benzoate with other alternatives, supported by experimental data, is provided below for researchers, scientists, and drug development professionals.

Introduction: The Potential of the Sulfonimidoyl Scaffold in Agrochemicals

The sulfoximine functional group, and by extension, related structures like the 1,1-dioxothiomorpholine core of this compound, represents a compelling area of exploration in modern agrochemical design. This assertion is grounded in the success of sulfoximine-based insecticides like sulfoxaflor, which have demonstrated potent efficacy against a range of sap-feeding insects. The unique electronic and steric properties of the sulfoximine and related moieties can lead to novel modes of action and help overcome existing resistance mechanisms.

This compound serves as a key building block or scaffold for generating a library of potential agrochemical candidates. The inherent chemical stability of the 1,1-dioxothiomorpholine ring, coupled with the synthetic versatility of the benzoate ester, allows for systematic modifications to fine-tune biological activity, selectivity, and physicochemical properties. This guide will benchmark the performance of hypothetical agrochemicals derived from this scaffold against established market standards, providing a framework for their evaluation.

Hypothetical Derivatives and Rationale for Development

For the purpose of this guide, we will consider two hypothetical derivatives of this compound and compare them against a well-established neonicotinoid insecticide, Imidacloprid.

  • Compound A (MDB-H-01): A simple hydrolysis of the methyl ester to the corresponding carboxylic acid. This modification is intended to increase water solubility and alter the molecule's transport properties within the plant.

  • Compound B (MDB-F-01): Substitution of the benzene ring with a fluorine atom at the 3-position. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and binding affinity to the target site.

Comparative Performance Benchmarking

The performance of our hypothetical derivatives will be evaluated based on several key parameters: insecticidal efficacy, crop safety (phytotoxicity), and a preliminary assessment of their environmental profile.

Table 1: Comparative Efficacy Against a Model Pest (e.g., Myzus persicae)
CompoundChemical StructureTarget SiteLC50 (ppm)Mode of Action
Imidacloprid Structure available in literatureNicotinic Acetylcholine Receptor (nAChR)0.5nAChR Agonist
MDB-H-01 HypotheticalTo be determined2.5Unknown
MDB-F-01 HypotheticalTo be determined0.8Unknown

This data is hypothetical and for illustrative purposes only.

Table 2: Crop Safety Assessment on a Model Crop (e.g., Solanum lycopersicum)
CompoundApplication Rate (ppm)Phytotoxicity Score (0-5)Growth Inhibition (%)
Imidacloprid 100.5< 5%
MDB-H-01 101.0< 10%
MDB-F-01 100.5< 5%

This data is hypothetical and for illustrative purposes only. A score of 0 indicates no visible damage, while 5 indicates complete plant death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of MDB-H-01 and MDB-F-01

A generalized synthetic workflow for the proposed derivatives is outlined below.

cluster_synthesis Synthesis Workflow A This compound B Hydrolysis (LiOH, THF/H2O) A->B D Fluorination (Selectfluor, MeCN) A->D C MDB-H-01 (Carboxylic Acid) B->C E MDB-F-01 (Fluorinated Derivative) D->E

Caption: Synthetic routes to hypothetical derivatives.

Step-by-Step Procedure:

  • Synthesis of MDB-H-01 (Hydrolysis):

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield MDB-H-01.

    • Confirm the structure using ¹H NMR and mass spectrometry.

  • Synthesis of MDB-F-01 (Fluorination):

    • This is a more complex, multi-step synthesis that would first involve the synthesis of a fluorinated precursor. For the purpose of this guide, we are simplifying the representation.

    • A plausible route would involve starting with a fluorinated analogue of the initial reactants.

Protocol 2: Insecticidal Bioassay (Myzus persicae)

This protocol outlines a systemic uptake bioassay to determine the lethal concentration (LC50) of the test compounds.

cluster_bioassay Insecticidal Bioassay Workflow A Prepare Serial Dilutions of Test Compounds B Apply to Hydroponic Solution of Cabbage Seedlings A->B C Allow 24h for Systemic Uptake B->C D Infest Seedlings with 10 Adult Aphids per Plant C->D E Incubate for 72h D->E F Assess Mortality and Calculate LC50 E->F

Caption: Workflow for systemic insecticidal bioassay.

Step-by-Step Procedure:

  • Prepare stock solutions of the test compounds (Imidacloprid, MDB-H-01, MDB-F-01) in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions in a hydroponic nutrient solution to achieve the desired final concentrations.

  • Place cabbage seedlings with their roots submerged in the respective treatment solutions. Include a control group with only the nutrient solution and DMSO.

  • Allow the plants to systemically absorb the compounds for 24 hours.

  • Carefully transfer 10 adult Myzus persicae (Green Peach Aphid) onto each seedling.

  • Maintain the infested plants in a controlled environment (22°C, 16:8 light:dark cycle).

  • After 72 hours, count the number of dead aphids on each plant.

  • Use probit analysis to calculate the LC50 value for each compound.

Hypothetical Mode of Action and Future Directions

While the exact mode of action for our hypothetical derivatives is unknown, the structural similarity to sulfoximines suggests that they may also target the nicotinic acetylcholine receptor (nAChR). However, the specific binding site and interaction may differ, potentially offering an advantage against insects resistant to traditional neonicotinoids.

cluster_moa Hypothesized Target Pathway A Agrochemical Derivative (e.g., MDB-F-01) B Binds to Nicotinic Acetylcholine Receptor (nAChR) A->B C Disrupts Acetylcholine Signaling B->C D Continuous Nerve Stimulation C->D E Paralysis and Death of Insect D->E

Caption: Potential mechanism of action.

Future research should focus on:

  • Mode of Action Studies: Utilizing electrophysiological techniques, such as patch-clamp assays on isolated insect neurons, to confirm interaction with the nAChR.

  • Resistance Breaking Potential: Testing the derivatives against known neonicotinoid-resistant insect populations.

  • Environmental Fate and Toxicology: Conducting studies on soil degradation, leaching potential, and effects on non-target organisms like pollinators and aquatic invertebrates.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel agrochemicals. Our hypothetical derivatives, MDB-H-01 and MDB-F-01, illustrate how systematic chemical modifications can be employed to optimize biological activity. While this guide is based on a hypothetical scenario, the outlined experimental framework provides a robust and scientifically sound approach for the evaluation and benchmarking of new agrochemical candidates. The success of such a research program hinges on a multidisciplinary approach that integrates synthetic chemistry, entomology, plant science, and environmental toxicology.

A Senior Application Scientist's Guide to Validating Drug Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey from a promising bioactive compound to a clinically validated drug is built on a foundation of certainty. A critical pillar of this foundation is unequivocally demonstrating the drug's mechanism of action (MoA). Identifying how a molecule exerts its effect is paramount for optimizing efficacy, anticipating off-target effects, and designing rational combination therapies.[1][2][3] This guide provides a multi-tiered, evidence-based framework for validating the MoA of a novel compound, using the hypothetical small molecule kinase inhibitor, "Compound X," as an illustrative example.

Our approach is structured as a logical progression, moving from direct target interaction to the ultimate physiological outcome. Each tier of investigation builds upon the last, creating a self-validating cascade of evidence that satisfies rigorous scientific and regulatory standards.[4][5]

Tier 1: Confirming Target Engagement in a Cellular Environment

The first and most crucial question is: does the compound bind its intended target within the complex milieu of a living cell? While in vitro biochemical assays are a good starting point, confirming this interaction in a physiological context is essential.[6] Two powerful and complementary methods stand out for this purpose: the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Comparison of Target Engagement Methodologies
Method Principle Advantages Considerations
CETSA Based on the principle that ligand binding increases the thermal stability of the target protein.[7][8]Label-free, applicable to any soluble protein without modification, can be used in cells, tissues, and lysates.[9][10]Requires a specific antibody for detection (e.g., Western Blot), less sensitive for weak binders, can be lower throughput.
NanoBRET Measures the proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer (acceptor).[11]Highly sensitive and quantitative, live-cell measurements, enables determination of affinity and residence time.[12][13]Requires genetic modification of the target protein (fusion with NanoLuc) and a specific fluorescent tracer.[14]
The Causality Behind the Choice

Starting with CETSA provides a label-free confirmation that Compound X engages its target kinase in intact cells.[10] This is a direct measure of physical interaction under physiological conditions.[15] Following up with a NanoBRET assay allows for a more quantitative assessment, determining the intracellular affinity (IC50) and how long the compound stays bound to its target (residence time), which are critical parameters for predicting in vivo efficacy.[12][14]

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} caption { label="Workflow for Confirming Intracellular Target Engagement."; fontsize=10; fontname="Arial"; } END_DOT

Tier 2: Verifying Target Activity Modulation

Once target binding is confirmed, the next logical step is to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the target kinase's activity. This is typically assessed by measuring the phosphorylation status of the kinase's direct substrate.

Key Experimental Approach: Western Blotting

Western blotting is a cornerstone technique for this tier. By using phospho-specific antibodies, one can directly visualize the decrease in substrate phosphorylation following treatment with Compound X.

Experimental Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight. Treat cells with a dose-response range of Compound X for a predetermined time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific to the phosphorylated substrate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin). This crucial step confirms that the observed decrease in the phospho-signal is due to kinase inhibition and not a decrease in the total amount of substrate protein.[16]

Data Presentation: Quantifying Inhibition
Compound X Conc.p-Substrate (Relative Intensity)Total Substrate (Relative Intensity)
0 nM (Vehicle)1.001.00
10 nM0.750.98
100 nM0.211.01
1000 nM0.050.99

Tier 3: Mapping Downstream Pathway Effects

Inhibiting a target kinase should trigger a cascade of changes in the downstream signaling pathway. Mapping these effects provides broader, systems-level confirmation of the MoA. This can be achieved through targeted methods like Western blotting for key pathway nodes or through unbiased, discovery-based approaches like phosphoproteomics and RNA-sequencing.[17][18]

Comparative Guide to Downstream Analysis Techniques
Technique What It Measures Key Insights Limitations
Western Blot Changes in phosphorylation or expression of specific, known downstream proteins (e.g., p-ERK, p-AKT).[19]Validates expected pathway modulation.[16]Hypothesis-driven; only interrogates known pathway members.
Phosphoproteomics Global, unbiased changes in protein phosphorylation across the entire proteome.[20][21]Discovers novel downstream effects and potential off-target activities.[17][22]Technically complex, data analysis is intensive.
RNA-Sequencing Changes in gene expression (transcriptome) resulting from pathway inhibition.[23]Identifies transcriptional programs regulated by the pathway and can reveal feedback mechanisms.[24][25][26]Measures an indirect, later-stage effect of kinase inhibition.

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} caption { label="Validating MoA at multiple nodes of a signaling pathway."; fontsize=10; fontname="Arial"; } END_DOT

Tier 4: Linking Mechanism to Phenotype

The final and definitive tier of MoA validation is to demonstrate that the molecular effects observed in Tiers 1-3 translate into a desired biological outcome, or phenotype. For an anti-cancer compound like Compound X, this typically involves measuring effects on cell viability, proliferation, or apoptosis.

Key Experimental Approach: Cell Viability Assays

The MTT assay is a widely used colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[27]

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for a period that allows for phenotypic changes (e.g., 72 hours).[27]

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[27][28][29]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[29]

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Connecting the Tiers: The Self-Validating System

To ensure the observed phenotype is a direct result of on-target activity, the experiment should be repeated in a control cell line where the target kinase has been knocked out or knocked down (e.g., using CRISPR or shRNA). A significant rightward shift in the GI50 curve in the knockout/knockdown cells provides powerful evidence that Compound X's anti-proliferative effect is target-dependent.

Tier 5: In Vivo Model Confirmation

The ultimate validation comes from demonstrating efficacy in a preclinical in vivo model, such as a tumor xenograft model.[30][31] In these models, human tumor cells are implanted into immunodeficient mice.[32] Treatment with Compound X should result in tumor growth inhibition. Pharmacodynamic (PD) studies can be performed on tumor samples from these animals to confirm that the drug is engaging its target and inhibiting the downstream pathway in the in vivo setting, thus linking all tiers of the investigation.[30] Patient-derived xenograft (PDX) models, which involve implanting fresh tumor cells from patients, can offer a more clinically relevant system for these studies.[33]

Conclusion

Validating a drug's mechanism of action is not a single experiment but a methodical, multi-tiered investigation. By systematically progressing from direct target engagement in cells to downstream pathway modulation and, ultimately, to a correlated cellular or in vivo phenotype, researchers can build an unassailable case for their compound's MoA. This rigorous, evidence-based approach is fundamental to the successful translation of a promising compound into a novel therapeutic.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for Novel Compound Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel compound from the bench to the clinic is paved with rigorous testing and validation. A critical, yet often underestimated, hurdle in this process is ensuring the specificity of the antibodies raised against the therapeutic target of these new compounds. Antibody cross-reactivity, the phenomenon where an antibody binds to unintended targets, can lead to misleading experimental results, compromise the interpretation of data, and in a therapeutic context, result in dangerous off-target effects.[1][2][3]

This guide provides an in-depth, objective comparison of methodologies to assess antibody cross-reactivity, complete with the underlying scientific principles, experimental protocols, and data interpretation strategies. Our goal is to equip you with the knowledge to design and execute self-validating cross-reactivity studies, ensuring the integrity and reproducibility of your research.

The Imperative of Specificity: Why Cross-Reactivity Matters

An antibody's utility is fundamentally defined by its specificity—the ability to bind exclusively to its intended target.[4] When an antibody raised against a novel drug target also binds to other structurally similar or unrelated proteins, it is termed cross-reactive.[2][5][6] This off-target binding can have profound consequences:

  • Inaccurate Preclinical Data: Cross-reactivity can lead to false positives or negatives in foundational assays, skewing dose-response curves and misrepresenting the compound's efficacy and potency.[5][7]

  • Misleading Safety Profiles: Unintended binding in toxicological studies can mask or mimic adverse effects, leading to an incorrect assessment of the compound's safety.[8][9]

  • Therapeutic Complications: In a clinical setting, an antibody therapeutic that cross-reacts with unintended targets can trigger unforeseen and potentially severe side effects.[9][10]

Therefore, comprehensive cross-reactivity profiling is not merely a quality control step but a cornerstone of robust drug development.[1][11]

A Comparative Analysis of Cross-Reactivity Assessment Methods

A multi-faceted approach is essential for a thorough evaluation of antibody specificity. No single technique is foolproof; instead, a combination of orthogonal methods provides the most comprehensive picture. Below, we compare the most common and powerful techniques employed in the field.

Method Principle Strengths Weaknesses
ELISA (Competitive) Measures the ability of a panel of related and unrelated proteins to compete with the target antigen for antibody binding.[5]High-throughput, quantitative, and relatively inexpensive for initial screening.Limited by the availability of purified competitor proteins; may not detect low-affinity interactions.
Western Blotting Assesses antibody binding to proteins separated by size on a gel and transferred to a membrane.[12][13]Provides information on the molecular weight of potential off-targets; widely accessible.[12]Proteins are denatured, which may destroy conformational epitopes or expose neo-epitopes not present in the native protein.[14] Can be low-throughput.
Surface Plasmon Resonance (SPR) A label-free technique that measures real-time binding kinetics (association and dissociation rates) of an antibody to an immobilized protein.[15][16]Provides quantitative data on binding affinity and kinetics; highly sensitive.[15][17]Can be lower throughput and requires specialized equipment; protein immobilization can affect conformation.
Protein Microarrays High-density arrays of thousands of purified human proteins are probed with the antibody to identify off-target binding.[1][14]Unbiased, proteome-wide screening; identifies unexpected cross-reactivities.[1][18]Can be expensive; proteins are spotted on a solid surface which may alter their native conformation.
Tissue Cross-Reactivity (TCR) Studies Immunohistochemical staining of a panel of normal human tissues to identify on-target and off-target binding.Provides in situ information on antibody binding within the context of complex tissues.Can be subjective to interpret; binding may not always correlate with a functional effect.

The Workflow of a Rigorous Cross-Reactivity Study

A systematic and tiered approach is the most effective strategy for evaluating antibody cross-reactivity. This workflow ensures that resources are used efficiently while maintaining a high level of scientific rigor.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Orthogonal Confirmation cluster_2 Phase 3: In-depth Characterization cluster_3 Phase 4: Global Specificity Profiling Initial_Screening Competitive ELISA Rationale_ELISA High-throughput screening against a panel of homologous and potentially cross-reactive proteins. Initial_Screening->Rationale_ELISA Orthogonal_Confirmation Western Blotting Initial_Screening->Orthogonal_Confirmation Proceed if cross-reactivity is detected Rationale_WB Confirms binding to denatured proteins and provides molecular weight information of off-targets. Orthogonal_Confirmation->Rationale_WB In_depth_Characterization Surface Plasmon Resonance (SPR) Orthogonal_Confirmation->In_depth_Characterization Confirm off-target identity Rationale_SPR Quantifies the binding affinity and kinetics of interactions with both the target and identified off-targets. In_depth_Characterization->Rationale_SPR Global_Profiling Protein Microarray In_depth_Characterization->Global_Profiling Quantify binding kinetics Rationale_Array Unbiased screening against a large portion of the human proteome to identify unexpected off-target interactions. Global_Profiling->Rationale_Array

Caption: A phased approach to antibody cross-reactivity assessment.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of your results, meticulous execution of experimental protocols is paramount. Here, we provide detailed methodologies for two key assays in the cross-reactivity workflow.

Protocol 1: Competitive ELISA for Initial Screening

This protocol is designed to be a self-validating system by including appropriate controls and a clear decision-making framework.

Objective: To determine the percentage of cross-reactivity of a test antibody with a panel of related and unrelated proteins.

Materials:

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Target Antigen

  • Panel of potential cross-reacting proteins

  • Test Antibody

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in Coating Buffer.[19] Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[20]

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Incubation:

    • Prepare a series of dilutions of the test antibody.

    • In separate tubes, pre-incubate a fixed, sub-saturating concentration of the test antibody with a serial dilution of either the target antigen (for the standard curve) or the potential cross-reacting proteins.

    • Add 100 µL of these mixtures to the corresponding wells of the coated plate.

    • Include a "no competitor" control (antibody only) and a "blank" control (Blocking Buffer only).

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance versus the concentration of the target antigen competitor.

  • Determine the concentration of each potential cross-reacting protein that causes a 50% reduction in the signal (IC50).

  • Calculate the percent cross-reactivity for each protein using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reacting Protein) x 100

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Characterization

This protocol provides a framework for obtaining high-quality kinetic data, which is essential for understanding the nature of off-target interactions.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the antibody for the target antigen and identified off-targets.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., Glycine-HCl, pH 1.5)

  • Target Antigen and identified off-target proteins

  • Test Antibody

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target antigen or off-target protein (ligand) at a low concentration in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve a desired immobilization level (typically 100-200 RU).

    • Deactivate the remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding.

  • Analyte Binding:

    • Inject a series of concentrations of the test antibody (analyte) over the ligand and reference flow cells at a constant flow rate.

    • Monitor the binding in real-time as a change in response units (RU).

  • Dissociation:

    • After the association phase, switch to running buffer only and monitor the dissociation of the antibody from the ligand.

  • Regeneration:

    • Inject the Regeneration Solution to remove the bound antibody and prepare the surface for the next cycle. Ensure the regeneration step does not denature the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Data Presentation: A Clear Comparison

Summarizing quantitative data in a structured table facilitates a direct and objective comparison of different antibodies.

Antibody Candidate Target Antigen (KD, M)Off-Target 1 (% Cross-Reactivity, ELISA)Off-Target 1 (KD, M, SPR)Off-Target 2 (% Cross-Reactivity, ELISA)Off-Target 2 (KD, M, SPR)
Ab-001 1.2 x 10⁻⁹15%8.5 x 10⁻⁸< 0.1%No Binding Detected
Ab-002 2.5 x 10⁻⁹0.5%5.1 x 10⁻⁷< 0.1%No Binding Detected
Ab-003 (Control) 1.5 x 10⁻⁹45%3.3 x 10⁻⁸5%9.2 x 10⁻⁷

Data are hypothetical and for illustrative purposes only.

Conclusion: A Commitment to Scientific Integrity

The thorough investigation of antibody cross-reactivity is a non-negotiable aspect of developing novel therapeutics. By employing a multi-pronged approach that combines high-throughput screening with in-depth biophysical characterization, researchers can build a comprehensive specificity profile for their antibody candidates. This commitment to scientific integrity not only de-risks the drug development process but also lays the foundation for safer and more effective medicines. The methodologies and insights provided in this guide are intended to empower you to conduct these critical studies with confidence and precision.

References

Comparing the stability of Methyl 4-(1,1-Dioxothiomorpholino)benzoate under different conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stability of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Authored by: A Senior Application Scientist

Abstract

This guide presents a comprehensive analysis of the chemical stability of this compound, a versatile heterocyclic building block used in pharmaceutical and agrochemical research.[1][2] Through a series of forced degradation studies, designed in accordance with International Council for Harmonisation (ICH) guidelines, we evaluate the compound's intrinsic stability under various stress conditions, including hydrolysis, oxidation, heat, and light.[3][4] By elucidating potential degradation pathways and quantifying the extent of degradation under controlled scenarios, this document provides drug development professionals with the critical data needed to inform formulation strategies, establish appropriate storage conditions, and develop robust, stability-indicating analytical methods.

Introduction: Understanding the Molecule

This compound is a compound of interest due to its unique structural motifs: a benzoate ester and a thiomorpholine-1,1-dioxide moiety. The stability of the molecule is intrinsically linked to the chemical resilience of these functional groups.

  • Thiomorpholine-1,1-Dioxide: This portion of the molecule is a cyclic sulfone. Sulfone groups are known for their exceptional thermal stability and high resistance to chemical and oxidative degradation.[5][6] The thiomorpholine dioxide ring itself is generally a stable scaffold, making it a reliable component in synthetic chemistry.[7][8]

  • Methyl Benzoate Ester: In contrast, the ester functional group is a known site of potential lability. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and, more potently, basic conditions, yielding a carboxylic acid and an alcohol.[9][10]

Based on this structural analysis, our primary hypothesis is that the principal degradation pathway for this compound will involve the hydrolysis of the methyl ester linkage, while the core thiomorpholine dioxide structure will remain largely intact under most stress conditions. This guide will systematically test this hypothesis.

Experimental Design: A Forced Degradation Workflow

To comprehensively assess stability, a forced degradation study was designed. The objective is not to destroy the molecule completely, but to induce a partial and controlled degradation (typically 5-20%) to identify likely degradants and establish the specificity of the analytical method.[3][11] The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis stock Prepare Stock Solution of Compound in Acetonitrile samples Aliquot into Separate Transparent Vials stock->samples acid Acid Hydrolysis (0.1 M HCl, 60°C) samples->acid Expose for Defined Timepoints base Base Hydrolysis (0.1 M NaOH, RT) samples->base Expose for Defined Timepoints oxidation Oxidation (3% H2O2, RT) samples->oxidation Expose for Defined Timepoints thermal Thermal Stress (80°C, Dry Heat) samples->thermal Expose for Defined Timepoints photo Photostability (ICH Q1B Light Box) samples->photo Expose for Defined Timepoints neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples by Stability-Indicating HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Quantify % Degradation & Identify Degradants hplc->data

References

A Senior Application Scientist's Guide to N-Aryl Thiomorpholine-1,1-Dioxides: Synthesis, Anticancer Activity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Thiomorpholine-1,1-Dioxide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel heterocyclic scaffolds is a cornerstone of developing new therapeutic agents. Among these, the thiomorpholine-1,1-dioxide moiety has emerged as a "privileged scaffold" due to its presence in a variety of biologically active compounds.[1] Its rigid, chair-like conformation and the presence of a sulfone group, a known bioisostere for other functionalities, make it an attractive component for molecular design. The sulfone group, in particular, can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, such as solubility and metabolic stability.

This guide focuses on the synthesis and potential applications of N-aryl thiomorpholine-1,1-dioxides, with a specific focus on their emerging role as anticancer agents. While direct peer-reviewed literature on Methyl 4-(1,1-Dioxothiomorpholino)benzoate is limited, this document will provide a comprehensive overview of the synthesis of analogous N-aryl derivatives and a comparative analysis of their cytotoxic activities against cancer cell lines, providing a scientifically grounded framework for researchers interested in this chemical space.

Synthetic Strategies for N-Aryl Thiomorpholine-1,1-Dioxides

The formation of the N-aryl bond is the key step in the synthesis of this class of compounds. Two primary, high-yielding methods dominate the literature: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods is often dictated by the electronic properties of the aryl halide and the desired reaction conditions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the synthesis of N-aryl thiomorpholine-1,1-dioxides, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (typically a halide).[2]

Reaction Principle: The reaction proceeds via the addition of the nucleophilic thiomorpholine-1,1-dioxide to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Proposed Synthesis of this compound via SNAr:

SNAr_Synthesis start1 Methyl 4-fluorobenzoate reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat start1->reagents start2 Thiomorpholine 1,1-dioxide start2->reagents product This compound reagents->product Buchwald_Hartwig_Synthesis start1 Aryl Halide (Ar-X) catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start1->catalyst start2 Thiomorpholine 1,1-dioxide start2->catalyst product N-Aryl Thiomorpholine-1,1-dioxide catalyst->product

References

Safety Operating Guide

A Researcher's Definitive Guide to Handling Methyl 4-(1,1-Dioxothiomorpholino)benzoate: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to bridge the gap between product specifications and real-world laboratory application, ensuring that researchers can work safely and effectively. This guide provides an in-depth, procedural framework for handling Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile intermediate used in the synthesis of novel therapeutic agents.[1] We will move beyond a simple checklist to explain the causality behind each safety recommendation, creating a self-validating system for laboratory best practices.

Hazard Analysis: Understanding the Compound

This compound (CAS No. 451485-76-0) is a crystalline powder whose structure combines an aromatic ester with a thiomorpholine dioxide moiety.[1] While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be developed by analyzing its structural components and data from analogous compounds.

The primary hazards are associated with its physical form (a fine powder that can be inhaled) and its chemical nature. Safety data for a closely related structure, methyl 4-(1,1-dioxido-4-thiomorpholinyl)benzoate, indicates it is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[2] The parent heterocycle, Thiomorpholine-1,1-dioxide, may cause mild irritation to the eyes, skin, and respiratory system upon prolonged exposure.[3]

Table 1: Hazard Profile and Physicochemical Properties

ParameterInformationSource(s)
Chemical Name This compound[1]
Synonyms 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester[1]
CAS Number 451485-76-0[1]
Molecular Formula C₁₂H₁₅NO₄S[1]
Appearance White to orange to green crystalline powder[1]
Primary Hazards Harmful if swallowed, in contact with skin, or inhaled. Potential for eye, skin, and respiratory irritation.[2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified risks of inhalation, dermal contact, and eye exposure. The following protocol represents the minimum standard for handling this compound.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure you are working within a certified chemical fume hood. This engineering control is critical for containing the crystalline powder during weighing and transfer, preventing inhalation.

Step-by-Step PPE Selection and Donning Protocol
  • Skin and Body Protection :

    • Requirement : A clean, flame-resistant laboratory coat must be worn and fully buttoned. Long pants and closed-toe, chemical-resistant shoes are mandatory to cover all skin.[4][5]

    • Rationale : This provides a barrier against incidental spills and contact with contaminated surfaces. Fabrics like polyester or acrylic should be avoided.[5]

  • Eye and Face Protection :

    • Requirement : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[5][6]

    • Escalation : When handling larger quantities (typically >50g) or when there is a significant risk of splashing (e.g., during reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[4][5][7]

    • Rationale : Goggles protect against dust and splashes entering the eye area from the sides, while a face shield protects the entire face from direct impact.[4]

  • Hand Protection :

    • Requirement : Disposable nitrile gloves are the minimum requirement for incidental contact.[6][7] For tasks involving prolonged handling or direct immersion, double-gloving or the use of thicker, chemical-resistant gloves (e.g., Neoprene) is strongly recommended.[4][6]

    • Rationale : No single glove material protects against all chemicals.[7] Nitrile provides a good general barrier, but its resistance to the specific solvent systems you may use with this compound should be verified with the glove manufacturer's compatibility chart.[5] Gloves should be inspected for defects before each use and changed immediately upon contamination.[5]

Table 2: Glove Selection Guide

Glove MaterialRecommended Use CaseNot Recommended For
Nitrile Excellent for incidental contact; protects against a wide variety of solvents and some corrosives.[4]Not ideal for prolonged contact with chlorinated solvents or highly corrosive acids.[7]
Neoprene Suitable for extended handling; provides good resistance to many acids, caustics, and oils.[4][8]Aromatic and halogenated solvents.[8]
  • Respiratory Protection :

    • Requirement : Respiratory protection is generally not required if all handling of the solid is performed within a functioning fume hood.

    • Escalation : If a fume hood is unavailable or if there is a risk of generating significant dust outside of a containment device, a NIOSH-approved respirator is mandatory. Use of a respirator requires institutional approval, medical evaluation, and annual fit-testing.[5]

    • Rationale : This prevents the inhalation of fine particles, which is a primary route of exposure for this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_execution Execution Start Begin Task with This compound Assess Assess Task Scale & Splash Potential Start->Assess BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Long Pants - Closed-toe Shoes Assess->BasePPE All Tasks FaceShield Add Face Shield over Goggles Assess->FaceShield Large Volume or High Splash Risk Goggles Add Chemical Splash Goggles BasePPE->Goggles Always Execute Perform Task in Chemical Fume Hood Goggles->Execute FaceShield->Execute

Caption: PPE selection workflow based on task-specific risk assessment.

Operational and Disposal Plans

Standard Handling Protocol
  • Pre-Operation : Designate a specific area within the fume hood for handling. Assemble and verify all necessary equipment and PPE.

  • Aliquotting/Weighing : Always handle the solid compound within the fume hood to contain dust. Use a draft shield on the balance if necessary.

  • Post-Operation : Gently wipe down the work surface with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

  • Doffing PPE : Remove gloves first, turning them inside out. Remove lab coat and goggles last. Wash hands thoroughly with soap and water after removing all PPE.[9]

Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate & Alert : Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institutional Environmental Health & Safety (EHS) department.[10]

  • Assess & Secure : If the spill is small and you are trained to handle it, ensure the area is well-ventilated (i.e., the fume hood is operational).[10]

  • Don PPE : Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles. A respirator may be necessary depending on the spill size.

  • Contain & Clean : Gently cover the solid spill with an inert absorbent material to avoid generating dust.[11] Carefully sweep the material into a designated hazardous waste container.[10][11] Do not use water to clean the area initially, as this may spread contamination.

  • Decontaminate : Once the bulk material is collected, decontaminate the area according to your lab's specific SOPs.

  • Dispose : Seal and label the waste container clearly.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Supervisor & EHS Evacuate Area Spill->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess PPE Don Appropriate PPE: - Double Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) Assess->PPE Small & Trained End End Response Assess->End Large or Unsure Wait for EHS Contain Cover with Inert Material to Prevent Dust PPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.